Methallylescaline
描述
Structure
3D Structure
属性
CAS 编号 |
207740-41-8 |
|---|---|
分子式 |
C14H21NO3 |
分子量 |
251.32 g/mol |
IUPAC 名称 |
2-[3,5-dimethoxy-4-(2-methylprop-2-enoxy)phenyl]ethanamine |
InChI |
InChI=1S/C14H21NO3/c1-10(2)9-18-14-12(16-3)7-11(5-6-15)8-13(14)17-4/h7-8H,1,5-6,9,15H2,2-4H3 |
InChI 键 |
FOXJFBFFGULACD-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)COC1=C(C=C(C=C1OC)CCN)OC |
产品来源 |
United States |
Foundational & Exploratory
The Pharmacological Profile of Methallylescaline: An In-depth Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacological profile of methallylescaline (MAL), a psychedelic phenethylamine (B48288) and an analog of mescaline. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes associated signaling pathways and workflows to support ongoing research and drug development efforts.
In Vitro Pharmacology
This compound's primary mechanism of action is mediated by its interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor.[1][2] Its in vitro pharmacological profile has been characterized through a series of binding and functional assays.
Receptor Binding Affinity
This compound exhibits a notable affinity for several serotonin receptors. The following table summarizes the equilibrium dissociation constants (Ki) of this compound at various human monoamine receptors. Lower Ki values are indicative of higher binding affinity.
| Receptor | Radioligand | Ki (nM) |
| 5-HT1A | [3H]8-OH-DPAT | 1,600 |
| 5-HT2A | [3H]Ketanserin | 280 |
| 5-HT2C | [3H]Mesulergine | 2,100 |
| α1A Adrenergic | [3H]Prazosin | >10,000 |
| α2A Adrenergic | [3H]Rauwolscine | >10,000 |
| D2 Dopamine | [3H]Spiperone | >10,000 |
| TAAR1 (rat) | [3H]RO5166017 | >10,000 |
| SERT | [3H]Citalopram | >10,000 |
| DAT | [3H]WIN35,428 | >10,000 |
| NET | [3H]Nisoxetine | >10,000 |
Data sourced from Rickli et al., 2016.
Functional Activity
The functional activity of this compound has been assessed primarily through its ability to stimulate intracellular signaling cascades upon receptor binding. The following table presents the half-maximal effective concentration (EC50) and maximum efficacy (Emax) of this compound at human 5-HT2A and 5-HT2B receptors. EC50 values represent the concentration of the compound that elicits 50% of the maximal response, with lower values indicating greater potency.[3] Emax is expressed as a percentage of the response to the endogenous agonist, serotonin (5-HT).
| Receptor | Assay Type | EC50 (nM) | Emax (% of 5-HT) |
| 5-HT2A | Calcium Flux | 27 | 85 |
| 5-HT2B | Calcium Flux | 1,600 | 70 |
Data sourced from Rickli et al., 2016.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for various monoamine receptors.
Objective: To determine the Ki of this compound at target receptors.
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., 5-HT2A).
-
Specific radioligand for the target receptor (e.g., [3H]Ketanserin for 5-HT2A).
-
Non-labeled competitor for non-specific binding determination (e.g., Spiperone for 5-HT2A).
-
This compound test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-labeled competitor (for non-specific binding), or this compound at varying concentrations.
-
Incubate the plates at room temperature for a specified time to allow for binding equilibrium to be reached.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Flux Assay
This protocol describes a method to measure the functional potency and efficacy of this compound at Gq-coupled receptors like 5-HT2A.
Objective: To determine the EC50 and Emax of this compound for 5-HT2A receptor activation.
Materials:
-
HEK-293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound test compound at various concentrations.
-
Serotonin (5-HT) as a reference agonist.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Seed the HEK-293-5-HT2A cells in 96-well plates and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in the dark at 37°C for approximately 1 hour.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading for each well.
-
Using the instrument's injector, add varying concentrations of this compound or serotonin to the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Analyze the data by plotting the peak fluorescence response against the logarithm of the agonist concentration.
-
Determine the EC50 value for this compound and serotonin using non-linear regression.
-
Calculate the Emax of this compound as a percentage of the maximal response induced by serotonin.
Signaling Pathways and Workflows
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by an agonist like this compound primarily initiates the Gq/11 signaling cascade.
Caption: 5-HT2A receptor Gq/11 signaling cascade activated by this compound.
Experimental Workflow for In Vitro Pharmacological Profiling
The following diagram illustrates a typical workflow for the in vitro pharmacological characterization of a novel compound like this compound.
References
An In-Depth Technical Guide to the Mechanism of Action of Methallylescaline at the 5-HT2A Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methallylescaline (MAL) is a psychedelic compound belonging to the phenethylamine (B48288) class, structurally related to mescaline. Its psychoactive effects are primarily mediated through its interaction with the serotonin (B10506) 2A receptor (5-HT2A), a G protein-coupled receptor (GPCR) pivotal in psychedelic experiences. This technical guide provides a comprehensive analysis of the mechanism of action of this compound at the 5-HT2A receptor, focusing on its binding affinity and functional activity in downstream signaling pathways. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key molecular interactions and experimental workflows.
Introduction
The serotonin 2A (5-HT2A) receptor is a well-established target for classic psychedelic drugs.[1] Upon activation, the 5-HT2A receptor primarily couples to the Gq/11 protein, initiating a signaling cascade that leads to the activation of phospholipase C (PLC).[2] This, in turn, results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[2] Additionally, like many GPCRs, the 5-HT2A receptor can also signal through a G protein-independent pathway involving β-arrestin recruitment. The functional selectivity, or "biased agonism," of a ligand refers to its ability to preferentially activate one of these signaling pathways over the other, a concept of growing interest in drug development. This guide investigates the specific interactions of this compound with the 5-HT2A receptor to elucidate its unique signaling profile.
Quantitative Pharmacological Data
The interaction of this compound with the human 5-HT2A receptor has been characterized through in vitro assays. The following table summarizes the key quantitative parameters, providing a snapshot of its binding affinity and functional potency and efficacy in the Gq/11-mediated signaling pathway.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Efficacy (Emax %) | Reference |
| This compound (MAL) | human 5-HT2A | Radioligand Binding | Ki | 980 ± 210 | N/A | [2] |
| This compound (MAL) | human 5-HT2A | Calcium Flux (Gq) | EC50 | 200 ± 50 | 85 ± 3 | [2] |
| Serotonin (5-HT) | human 5-HT2A | Calcium Flux (Gq) | EC50 | 4.9 ± 1.1 | 100 | [2] |
N/A: Not Applicable
Signaling Pathways
This compound acts as an agonist at the 5-HT2A receptor, initiating downstream signaling cascades. The primary pathway involves the activation of the Gq/11 protein, leading to intracellular calcium mobilization. While data on its β-arrestin recruitment is not currently available in the reviewed literature, the established dual signaling capacity of the 5-HT2A receptor suggests this is a potential pathway for MAL as well.
Gq/11 Signaling Pathway
Activation of the 5-HT2A receptor by an agonist like this compound induces a conformational change in the receptor, allowing it to bind to and activate the heterotrimeric Gq/11 protein. This activation leads to the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium is a key signaling event that can be measured to quantify receptor activation.
β-Arrestin Signaling Pathway (Hypothesized)
Following agonist binding and G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the 5-HT2A receptor. This phosphorylation creates a binding site for β-arrestin proteins. The recruitment of β-arrestin sterically hinders further G protein coupling, leading to receptor desensitization. Furthermore, β-arrestin can act as a scaffold protein, initiating a separate wave of signaling events, often related to receptor internalization and downstream kinase activation. The extent to which this compound engages this pathway remains an area for future investigation.
Experimental Protocols
The quantitative data presented in this guide are derived from specific in vitro experimental procedures. The following sections detail the methodologies for these key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the affinity of this compound for the human 5-HT2A receptor.
-
Materials:
-
Membrane preparations from cells expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin), a compound that binds to the 5-HT2A receptor with high affinity and can be detected by its radioactivity.
-
Test compound (this compound).
-
Non-specific binding control (a high concentration of a known 5-HT2A ligand, e.g., serotonin).
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Parallel incubations are performed in the presence of a high concentration of a non-specific binding control to determine the amount of radioligand that binds to non-receptor components.
-
After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
The discovery and historical context of Methallylescaline by Alexander Shulgin
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methallylescaline (3,5-dimethoxy-4-methallyloxyphenethylamine), a lesser-known psychedelic phenethylamine (B48288), was first synthesized and bioassayed by the American chemist Alexander Shulgin. This technical guide provides an in-depth examination of its discovery, historical context, synthesis, and pharmacological profile, drawing from Shulgin's seminal work, PiHKAL: A Chemical Love Story, and contemporary scientific research. The document presents a detailed synthesis protocol, quantitative pharmacological data, and a summary of its qualitative effects in humans as reported by Shulgin. Furthermore, it outlines the experimental methodologies for its synthesis and pharmacological evaluation, and explores its metabolic pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction and Historical Context
Alexander "Sasha" Shulgin (1925-2014) was a pioneering figure in the field of psychopharmacology, renowned for his systematic synthesis and evaluation of psychoactive compounds.[1] His work, largely conducted in his personal laboratory, led to the creation of hundreds of novel phenethylamines and tryptamines.[1] Shulgin's interest in these compounds was sparked by a profound experience with mescaline in the late 1950s, which motivated him to explore the structure-activity relationships of psychedelic molecules.[2]
Shulgin's explorations were methodical, often involving the modification of known psychoactive compounds, like mescaline, to observe how structural changes influenced their effects. This led to the development of numerous series of compounds, including the "2C" family and the "DOx" family.[2] The "scaline" series, to which this compound belongs, is a group of mescaline analogs characterized by different alkoxy groups at the 4-position of the phenethylamine backbone. This series includes escaline (B1605962) (ethoxy), proscaline (B1283602) (propoxy), and allylescaline (B1520581) (allyloxy), among others. Shulgin's work on this series was a systematic investigation into how altering the size and lipophilicity of the 4-position substituent would modulate the potency and qualitative nature of the psychedelic experience.
This compound was first synthesized and bioassayed by Shulgin, with its first trial in 1981 and the discovery of its hallucinogenic effects in 1982.[3] The synthesis and effects of this compound are documented in his 1991 book, PiHKAL: A Chemical Love Story, under the entry #99, where it is abbreviated as MAL.[4] Shulgin noted the name "this compound" was chemically imprecise, as the molecule is a derivative of mescaline, not escaline. A more accurate, albeit cumbersome, name would be 4-methylallyldesmethylmescaline, which would have the unfortunate acronym "MAD". Shulgin ultimately preferred the simpler "MAL".[4]
Chemical and Pharmacological Data
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-{3,5-dimethoxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl}ethanamine | [4] |
| Chemical Formula | C₁₄H₂₁NO₃ | [4] |
| Molar Mass | 251.326 g/mol | [4] |
| CAS Number | 207740-41-8 | [4] |
Quantitative Bioassay Data (as per Shulgin)
| Parameter | Value | Reference |
| Dosage Range | 40 - 65 mg | [3][4] |
| Duration of Effects | 12 - 16 hours | [3][4] |
In Vitro Pharmacological Data
This compound's primary mechanism of action is as a serotonin (B10506) 5-HT₂A receptor agonist.[3] Recent research has provided a more detailed in vitro pharmacological profile. The following table summarizes the binding affinities (Ki, nM) at various human receptors.
| Receptor | Ki (nM) | Reference |
| 5-HT₂A | 150 | [5] |
| 5-HT₂C | 1,200 | [5] |
| 5-HT₁A | >10,000 | [5] |
| α₁A adrenergic | 3,300 | [5] |
| α₂A adrenergic | 3,200 | [5] |
| D₂ | >10,000 | [5] |
| TAAR₁ | 1,200 | [5] |
| SERT | >10,000 | [5] |
| DAT | >10,000 | [5] |
| NET | >10,000 | [5] |
Experimental Protocols
Synthesis of this compound (as per PIHKAL, Entry #99)
The synthesis of this compound hydrochloride, as described by Alexander Shulgin, is a two-step process starting from homosyringonitrile.
Step 1: Synthesis of 3,5-dimethoxy-4-methallyloxyphenylacetonitrile
-
Reactants:
-
5.8 g of homosyringonitrile
-
50 mL of acetone (B3395972)
-
100 mg of decyltriethylammonium iodide
-
7.8 mL of methallyl chloride
-
6.9 g of finely powdered anhydrous K₂CO₃
-
-
Procedure:
-
A solution of homosyringonitrile in acetone containing decyltriethylammonium iodide is prepared.
-
Methallyl chloride and anhydrous potassium carbonate are added to the solution.
-
The suspension is refluxed with effective stirring.
-
The reaction progress is monitored by GLC. After completion, the reaction mixture is filtered and the solids are washed with acetone.
-
The combined filtrate and washes are stripped of solvent under vacuum.
-
The residue is dissolved in methylene (B1212753) chloride and washed with water, followed by dilute HCl.
-
The organic layer is dried and the solvent is removed to yield the crude nitrile.
-
Step 2: Reduction of the Nitrile to 3,5-dimethoxy-4-methallyloxyphenethylamine (this compound)
-
Reactants:
-
The crude nitrile from the previous step
-
200 mL of a 1 M solution of LAH in THF
-
10 mL of 100% H₂SO₄ (added cautiously)
-
-
Procedure:
-
A solution of LAH in THF is prepared under an inert atmosphere (e.g., nitrogen) and cooled to 0 °C with vigorous stirring.
-
Concentrated sulfuric acid is added dropwise, followed by the crude nitrile dissolved in anhydrous THF.
-
The reaction mixture is stirred at 0 °C for a short period and then brought to reflux for 30 minutes.
-
After cooling, the excess hydride is quenched with isopropyl alcohol, followed by the addition of 10% NaOH to precipitate aluminum salts.
-
The solids are removed by filtration and washed with THF and isopropyl alcohol.
-
The combined filtrate and washes are stripped of solvent under vacuum.
-
The residue is dissolved in dilute H₂SO₄, washed with methylene chloride, and then made basic with aqueous NaOH.
-
The product is extracted with methylene chloride.
-
The solvent is removed from the pooled extracts, and the residual oil is distilled at 120-130 °C at 0.3 mm/Hg to yield the freebase of this compound as a white oil.[4]
-
Step 3: Formation of the Hydrochloride Salt
-
Reactants:
-
1.5 g of this compound freebase
-
8.0 mL of isopropyl alcohol (IPA)
-
Concentrated HCl
-
40 mL of anhydrous diethyl ether (Et₂O)
-
-
Procedure:
-
The distilled freebase is dissolved in isopropyl alcohol.
-
The solution is neutralized with concentrated HCl (approximately 25 drops).
-
Anhydrous diethyl ether is added with stirring, which induces crystallization.
-
The resulting fine white needles of 3,5-dimethoxy-4-methallyloxyphenethylamine hydrochloride (MAL) are collected.[4]
-
Receptor Binding and Functional Assay Protocols (Summarized from Kolaczynska et al., 2022)
The in vitro pharmacological data presented in this guide were obtained using standard molecular biology and pharmacology techniques.
-
Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells were cultured and transiently or stably transfected with plasmids encoding the human receptors of interest (e.g., 5-HT₂A, 5-HT₂C, etc.).
-
Radioligand Binding Assays:
-
Membranes from transfected cells were prepared.
-
The membranes were incubated with a specific radioligand for the receptor of interest and various concentrations of the test compound (this compound).
-
Non-specific binding was determined in the presence of a high concentration of a known non-labeled ligand.
-
After incubation, the membranes were filtered and washed.
-
The radioactivity bound to the filters was measured using a scintillation counter.
-
The Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
-
Functional Assays (e.g., Calcium Flux Assay for 5-HT₂A activation):
-
Transfected cells were loaded with a calcium-sensitive fluorescent dye.
-
The cells were then exposed to varying concentrations of this compound.
-
The change in intracellular calcium concentration, as measured by the change in fluorescence, was recorded using a plate reader.
-
EC₅₀ and Emax values were determined by non-linear regression analysis of the concentration-response curves.
-
Metabolism Studies Protocol (General Overview)
Recent studies have elucidated the metabolic fate of this compound.
-
In Vitro Metabolism (Human Hepatocytes):
-
Cryopreserved human hepatocytes are thawed and incubated.
-
This compound is added to the hepatocyte suspension.
-
Samples are taken at various time points.
-
The reaction is quenched, and the samples are processed to separate the metabolites from the cellular components.
-
The metabolites are identified and characterized using liquid chromatography-high resolution mass spectrometry (LC-HRMS).
-
-
In Vivo Metabolism (Zebrafish Model):
-
Zebrafish larvae are exposed to this compound in their aqueous environment.
-
After a set exposure time, the larvae and the surrounding water are collected.
-
Metabolites are extracted from both the larvae and the water.
-
The extracts are analyzed by LC-HRMS to identify the metabolites.
-
Qualitative Effects and Subjective Commentary (as per Shulgin)
Shulgin's bioassays, conducted on himself and a small group of trusted individuals, provide the only detailed accounts of this compound's subjective effects in humans. He described the experience as a "mixed bag".[3]
At a dosage of 45 mg, one report in PIHKAL describes the experience as "too much overload".[4] The onset of effects is within the first hour, with the peak occurring at around two hours.[3] The total duration of the experience is reported to be between 12 and 16 hours.[3][4]
Reported effects include:
-
Visuals: Both open and closed-eye visuals are prominent, described as a "visual theater" with kaleidoscopic neon colors, watercolors, and fantasy-like imagery.[3] Visual distortions, including changes in depth perception and movement, are also noted.[3]
-
Cognitive and Emotional Effects: Users may experience feelings of unreality, easy recall of childhood memories, a sense of self-connectedness, and enhanced eroticism.[3]
-
Physical and Negative Effects: Initial discomfort, a feeling of being overwhelmed, and extreme restlessness can occur.[3] There are also mentions of potential amnesia, loss of contact with reality, and difficulty sleeping.[3]
Metabolism
Recent studies have identified the primary metabolic pathways of this compound in humans. The main routes of metabolism are hydroxylation and N-acetylation. In vitro studies using human hepatocytes have shown that this compound is metabolized into three monohydroxylated and one dihydroxylated metabolite. The cytochrome P450 enzymes responsible for its metabolism include CYP2D6, CYP2J2, CYP1A2, and CYP3A4.
Visualizations
Synthesis Pathway of this compound Hydrochloride
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Zebrafish: A Cost-Effective Model for Enhanced Forensic Toxicology Capabilities in Low- and Middle-Income Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Biological Evaluation of Methallylescaline Analogues and Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and biological evaluation of methallylescaline (MAL) and its analogues. This compound, a psychedelic phenethylamine (B48288), is a structural analogue of mescaline and is known for its potent agonist activity at the serotonin (B10506) 5-HT₂A receptor.[1][2] This document details the synthetic pathways for this compound, presents quantitative data on the binding affinities and functional potencies of this compound and related compounds, and provides in-depth experimental protocols for key biological assays. Furthermore, this guide includes visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the pharmacology of these compounds.
Introduction
This compound (4-methylallyloxy-3,5-dimethoxyphenethylamine) is a synthetic psychedelic substance first described by Alexander Shulgin.[1][2][3][4] It belongs to the phenethylamine class and is structurally related to mescaline, with the key difference being the substitution of the 4-methoxy group with a methallyloxy group.[1][2] This structural modification results in a significant increase in potency compared to mescaline.[1] The primary mechanism of action for this compound's psychedelic effects is its agonist activity at the 5-HT₂A receptor.[1][2][4] Understanding the structure-activity relationships (SAR) of this compound and its analogues is crucial for the design of novel psychoactive compounds and for elucidating the neuropharmacology of psychedelic agents.
Synthesis of this compound
The synthesis of this compound, as pioneered by Alexander Shulgin, typically follows a three-step process starting from 3,5-dimethoxy-4-hydroxybenzaldehyde (a derivative of syringaldehyde).[1] The general synthetic route involves O-alkylation, followed by a Henry reaction to form a nitrostyrene (B7858105) intermediate, and subsequent reduction to the final phenethylamine.
General Synthesis Workflow
Detailed Experimental Protocol: Synthesis of this compound
Step 1: O-Alkylation of 3,5-Dimethoxy-4-hydroxybenzaldehyde
-
To a solution of 3,5-dimethoxy-4-hydroxybenzaldehyde in a suitable solvent such as acetone (B3395972) or DMF, add an equimolar amount of a base (e.g., potassium carbonate).
-
Add a slight excess of methallyl chloride to the reaction mixture.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
After cooling, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude 3,5-dimethoxy-4-methallyloxybenzaldehyde.
-
Purify the product by recrystallization or column chromatography.
Step 2: Henry Reaction to form 3,5-Dimethoxy-4-methallyloxy-β-nitrostyrene
-
Dissolve the 3,5-dimethoxy-4-methallyloxybenzaldehyde in nitromethane.
-
Add a catalytic amount of a base, such as ammonium (B1175870) acetate (B1210297) or anhydrous ethylamine.
-
Heat the mixture to reflux for several hours.
-
Upon cooling, the nitrostyrene product will often crystallize out of the solution.
-
Collect the crystals by filtration and wash with a cold solvent (e.g., ethanol) to yield the 3,5-dimethoxy-4-methallyloxy-β-nitrostyrene.
Step 3: Reduction of the Nitrostyrene to this compound
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), prepare a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in a dry ether solvent (e.g., anhydrous diethyl ether or THF).
-
Slowly add a solution of the 3,5-dimethoxy-4-methallyloxy-β-nitrostyrene in the same dry solvent to the LAH suspension, maintaining a controlled temperature (often cooled in an ice bath).
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for several hours until the reduction is complete.
-
Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide (B78521) solution, and then more water.
-
Filter the resulting mixture to remove the aluminum salts.
-
Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent to yield crude this compound.
-
The final product can be purified by conversion to its salt (e.g., hydrochloride or fumarate) and recrystallization.
Biological Evaluation
The biological activity of this compound and its analogues is primarily assessed through their interaction with serotonin receptors, particularly the 5-HT₂A subtype. Key evaluation methods include receptor binding assays to determine affinity and functional assays to measure agonist efficacy.
Data Presentation: Receptor Binding Affinities and Functional Potencies
The following tables summarize the quantitative data for this compound and related compounds.
Table 1: 5-HT₂A Receptor Binding Affinities (Ki) of this compound and Analogues
| Compound | 5-HT₂A Ki (nM) | Reference |
| This compound | 71.92 | [5] |
| Mescaline | 150 - 12,000 | [5][6] |
| Allylescaline | Significantly higher than mescaline (up to 63-fold) | [5][6] |
Table 2: In Vivo Potency of this compound and Mescaline
| Compound | Human Oral Dose Range (mg) | Potency Relative to Mescaline | Reference |
| This compound | 40 - 65 | ~6x | [1] |
| Mescaline | 200 - 400 | 1x | [1] |
5-HT₂A Receptor Signaling Pathway
Activation of the 5-HT₂A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.
Experimental Protocols for Biological Evaluation
3.3.1. Radioligand Binding Assay for 5-HT₂A Receptor
This protocol determines the binding affinity (Ki) of a test compound for the 5-HT₂A receptor.
Protocol:
-
Membrane Preparation: Homogenize tissue or cells expressing the human 5-HT₂A receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a constant concentration of a suitable radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound (this compound analogue). Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled competitor).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
3.3.2. Inositol (B14025) Phosphate (IP) Accumulation Assay
This functional assay measures the agonist-induced production of inositol phosphates, a downstream product of 5-HT₂A receptor activation.
Protocol:
-
Cell Culture: Culture cells stably expressing the human 5-HT₂A receptor in 96-well plates.
-
Labeling: Pre-incubate the cells with myo-[³H]inositol to radiolabel the cellular phosphoinositide pools.
-
Stimulation: Wash the cells and then incubate them with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate (IP1).
-
Extraction: Terminate the stimulation and extract the inositol phosphates from the cells.
-
Separation and Quantification: Separate the accumulated [³H]IP1 from other inositol phosphates using anion-exchange chromatography. Quantify the radioactivity of the [³H]IP1 fraction using liquid scintillation counting.
-
Data Analysis: Plot the amount of [³H]IP1 produced against the concentration of the test compound to generate a dose-response curve and determine the EC₅₀ and Emax values.
3.3.3. Head-Twitch Response (HTR) Assay in Rodents
The HTR is a behavioral assay in rodents that is predictive of hallucinogenic potential in humans and is mediated by 5-HT₂A receptor activation.[7][8]
Protocol:
-
Animal Acclimation: Acclimate mice or rats to the testing environment.
-
Drug Administration: Administer the test compound (this compound analogue) via an appropriate route (e.g., intraperitoneal injection).
-
Observation: Place the animal in an observation chamber and record the number of head twitches over a specified period. A head twitch is characterized as a rapid, side-to-side rotational movement of the head.[7]
-
Data Analysis: Compare the number of head twitches induced by the test compound to that of a vehicle control and a positive control (e.g., DOI or LSD).[7][9]
Structure-Activity Relationships (SAR)
The potency of this compound and its analogues is significantly influenced by the nature of the substituent at the 4-position of the phenethylamine ring. Generally, increasing the size of the 4-alkoxy group from methoxy (B1213986) (mescaline) to larger groups like ethoxy (escaline), allyloxy (allylescaline), and methallyloxy (this compound) increases the affinity for the 5-HT₂A receptor and in vivo potency.[6] This suggests that the 4-position substituent plays a critical role in the interaction with the receptor binding pocket.
Conclusion
This technical guide has provided a detailed overview of the synthesis and biological evaluation of this compound and its analogues. The provided synthetic routes and experimental protocols for biological assays serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The quantitative data and structure-activity relationships discussed herein contribute to a deeper understanding of the pharmacology of psychedelic phenethylamines and can guide the future design of novel compounds with specific receptor interaction profiles. Further research into the metabolic fate and detailed in vivo pharmacology of these compounds is warranted to fully characterize their therapeutic and psychoactive potential.
References
- 1. Buy this compound | 207740-41-8 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. guidechem.com [guidechem.com]
- 4. m.psychonautwiki.org [m.psychonautwiki.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head-twitch response - Wikipedia [en.wikipedia.org]
- 9. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis and Structural Elucidation of Methallylescaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methallylescaline (4-methallyloxy-3,5-dimethoxyphenethylamine) is a synthetic psychedelic compound of the phenethylamine (B48288) class, structurally related to mescaline.[1][2][3][4] A comprehensive understanding of its molecular structure is paramount for its characterization, forensic identification, and for informing pharmacological and toxicological studies. This technical guide provides an in-depth overview of the spectroscopic analysis and structural elucidation of this compound, presenting key analytical data and detailed experimental protocols.
Introduction
This compound, first synthesized by Alexander Shulgin, is a designer drug known for its hallucinogenic properties.[4][5][6] Its chemical structure, 4-methallyloxy-3,5-dimethoxyphenethylamine, distinguishes it from its parent compound, mescaline, by the substitution of a methallyloxy group at the 4-position of the phenyl ring.[3] This structural modification significantly influences its potency and duration of action.[3] Accurate structural elucidation is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | 4-methallyloxy-3,5-dimethoxyphenethylamine[7] |
| Synonyms | MAL, 4-MALLYLOXY-3,5-DMPEA |
| Molecular Formula | C₁₄H₂₁NO₃[7] |
| Molar Mass | 251.326 g/mol [3] |
| Appearance | White crystalline solid (typical) |
Spectroscopic Data
A combination of spectroscopic methods provides a complete picture of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.4 | s | 2H | Ar-H |
| ~4.9-5.0 | m | 2H | =CH₂ |
| ~4.3 | s | 2H | O-CH₂ -C= |
| ~3.8 | s | 6H | Ar-OCH₃ |
| ~2.9 | t | 2H | Ar-CH₂ -CH₂-N |
| ~2.7 | t | 2H | Ar-CH₂-CH₂ -N |
| ~1.8 | s | 3H | =C-CH₃ |
Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet. Coupling constants (J-values) for the triplets are typically in the range of 7-8 Hz.
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number and types of carbon atoms.[8][9]
| Chemical Shift (δ) ppm | Carbon Type (DEPT) | Assignment |
| ~153 | C | Ar-C -O (x2) |
| ~140 | C | =C (CH₃) |
| ~135 | C | Ar-C -CH₂ |
| ~115 | CH₂ | =C H₂ |
| ~105 | CH | Ar-C H (x2) |
| ~74 | CH₂ | O-C H₂-C= |
| ~56 | CH₃ | Ar-OC H₃ (x2) |
| ~42 | CH₂ | Ar-CH₂-C H₂-N |
| ~34 | CH₂ | Ar-C H₂-CH₂-N |
| ~19 | CH₃ | =C-C H₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For this compound, Electron Ionization (EI) is a common technique.[10][11]
| m/z | Proposed Fragment Ion |
| 251 | [M]⁺ (Molecular Ion) |
| 208 | [M - C₃H₅]⁺ |
| 194 | [M - C₄H₇O]⁺ |
| 182 | [C₁₀H₁₂NO₂]⁺ |
| 44 | [C₂H₆N]⁺ |
Note: The fragmentation pattern is proposed based on the principles of mass spectrometry for phenethylamines. The base peak is often observed at m/z = 44, corresponding to the stable [CH₂NH₂]⁺ fragment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300-3400 | Medium, Broad | N-H stretch (primary amine) |
| 2850-3000 | Medium-Strong | C-H stretch (alkane) |
| 1600-1650 | Medium | C=C stretch (alkene) |
| 1580-1600 | Medium | C=C stretch (aromatic) |
| 1450-1500 | Strong | C=C stretch (aromatic) |
| 1200-1300 | Strong | C-O stretch (aryl ether) |
| 1100-1150 | Strong | C-O stretch (alkyl ether) |
| 800-900 | Strong | C-H bend (aromatic, out-of-plane) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis.
Synthesis of this compound
The synthesis of this compound typically follows a standard procedure for phenethylamine synthesis.[5]
Caption: Synthetic pathway for this compound.
Protocol: A common synthetic route involves the Williamson ether synthesis to introduce the methallyloxy group onto a suitably substituted phenolic precursor, followed by a Henry condensation with nitromethane (B149229) and subsequent reduction of the nitroalkene to the primary amine.
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[12][13][14][15][16]
Protocol:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.
GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and semi-volatile compounds.[10][11][17][18][19]
Caption: General workflow for GC-MS analysis.
Typical GC-MS Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min
-
Injector Temperature: 250-280 °C
-
Oven Program: Initial temperature of 100 °C, hold for 1 min, then ramp to 280 °C at 10-20 °C/min, hold for 5-10 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
FTIR Sample Preparation (KBr Pellet Method)
The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples with FTIR.[1][2][20][21][22]
Protocol:
-
Thoroughly grind 1-2 mg of this compound with an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Structural Elucidation Workflow
The logical process of elucidating the structure of this compound from the combined spectroscopic data is outlined below.
Caption: Workflow for structural elucidation.
Conclusion
The structural elucidation of this compound is unequivocally achieved through the synergistic application of NMR, MS, and FTIR spectroscopy. The data presented in this guide provides a comprehensive analytical fingerprint for the unambiguous identification of this compound. The detailed experimental protocols serve as a valuable resource for researchers in the fields of forensic science, toxicology, and drug development, ensuring accurate and reproducible results. Further research, potentially including X-ray crystallography, could provide even more definitive structural information.
References
- 1. What Is The Ratio Of Kbr To Drug Substance For Ftir Analysis? Achieve Perfect Sample Preparation For Clear Spectra - Kintek Solution [kindle-tech.com]
- 2. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. psychonautwiki.org [psychonautwiki.org]
- 5. Buy this compound | 207740-41-8 [smolecule.com]
- 6. This compound [chemeurope.com]
- 7. This compound | C14H21NO3 | CID 44350127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 10. pjps.pk [pjps.pk]
- 11. academic.oup.com [academic.oup.com]
- 12. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 15. researchgate.net [researchgate.net]
- 16. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. gcms.cz [gcms.cz]
- 20. scienceijsar.com [scienceijsar.com]
- 21. shimadzu.com [shimadzu.com]
- 22. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
In Silico Modeling of Methallylescaline and its Receptor Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methallylescaline (MAL) is a synthetic psychedelic compound of the phenethylamine (B48288) class, structurally related to mescaline.[1] Its primary psychoactive effects are mediated through its interaction with serotonin (B10506) receptors, most notably as a potent agonist at the 5-HT2A receptor.[1] Understanding the molecular intricacies of this interaction is crucial for the rational design of novel therapeutics with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction of this compound with its primary receptor targets. It includes a summary of its known receptor binding and functional activity, detailed experimental protocols for in vitro validation, and a step-by-step workflow for in silico modeling, from receptor homology modeling to molecular docking and interaction analysis.
Quantitative Receptor Interaction Data
The following tables summarize the experimentally determined binding affinities (Ki) and functional activities (EC50 and Emax) of this compound at various serotonin receptors. This data is essential for calibrating and validating in silico models.
Table 1: this compound Receptor Binding Affinities
| Receptor | Ki (nM) | Reference Compound | Ki (nM) |
| 5-HT1A | 1600 ± 610 | Mescaline | >10000 |
| 5-HT2A | 71.92 | Mescaline | 4550 ± 190 |
| 5-HT2C | 1500 ± 320 | Mescaline | >10000 |
| Data sourced from Rickli, A. et al. (2021). |
Table 2: this compound Functional Activity
| Receptor | Assay Type | EC50 (nM) | Emax (% of 5-HT) | Reference Compound | EC50 (nM) | Emax (% of 5-HT) |
| 5-HT2A | Ca2+ Flux | 140 ± 20 | 90 ± 3 | Mescaline | 690 ± 110 | 85 ± 3 |
| 5-HT2B | Ca2+ Flux | 1300 ± 200 | 85 ± 3 | Mescaline | >10000 | - |
| Data sourced from Rickli, A. et al. (2021). |
Key Signaling Pathways
This compound's effects are primarily initiated by the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This activation triggers downstream intracellular signaling cascades. The canonical pathway involves the coupling to Gq protein, leading to the activation of phospholipase C (PLC). However, emerging research indicates the importance of biased agonism, where a ligand can preferentially activate one pathway over another, such as the β-arrestin pathway.
Experimental Protocols
Accurate in silico modeling relies on high-quality experimental data for validation. The following are detailed protocols for key in vitro assays used to characterize the interaction of compounds like this compound with serotonin receptors.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
References
Neurochemical properties of Methallylescaline as a research chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methallylescaline (MAL) is a synthetic phenethylamine (B48288) and a structural analog of mescaline, belonging to the scaline class of research chemicals. First synthesized by Alexander Shulgin, MAL has garnered interest for its potent psychedelic effects, which are reported to be more intense and visual than those of its parent compound.[1] This technical guide provides an in-depth overview of the neurochemical properties of this compound, summarizing available quantitative data on its receptor interactions, detailing the experimental protocols used for its characterization, and visualizing its primary signaling pathway and metabolic fate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic psychedelics.
Introduction
This compound (4-methylallyloxy-3,5-dimethoxyphenethylamine) is a substituted phenethylamine that has emerged as a novel psychoactive substance.[1] Structurally, it is characterized by the presence of a methallyloxy group at the 4-position of the phenyl ring, a modification that significantly influences its pharmacological profile compared to mescaline.[2] Reports from users describe a steep dose-response curve and predominantly visual psychedelic effects.[3] Understanding the neurochemical basis of these effects is crucial for assessing its potential therapeutic applications and abuse liability. This guide synthesizes the current scientific knowledge on MAL's interactions with key neurotransmitter systems.
Quantitative Pharmacological Data
The primary mechanism of action for this compound, like other classic psychedelics, is its interaction with serotonin (B10506) receptors. However, its affinity and functional activity extend to other receptor systems, contributing to its unique psychoactive profile. The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of this compound at various neuroreceptors.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |
| Serotonin | ||||
| 5-HT1A | 1600 | Human | [3H]8-OH-DPAT | [2] |
| 5-HT2A | 150 | Human | [3H]Ketanserin | [2] |
| 5-HT2C | 1200 | Human | [3H]Mesulergine | [2] |
| Adrenergic | ||||
| α1A | >10,000 | Human | [3H]Prazosin | [2] |
| α2A | 2500 | Human | [3H]Rauwolscine | [2] |
| Dopaminergic | ||||
| D2 | >10,000 | Human | [3H]Spiperone | [2] |
Table 2: Functional Activity of this compound
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Emax (%) | Species | Reference |
| 5-HT2A | Calcium Mobilization | EC50 | 27 | 85 | Human | [2] |
Key Signaling Pathways
The psychedelic effects of this compound are primarily mediated by its agonist activity at the serotonin 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events.
5-HT2A Receptor Signaling Cascade
Upon binding of this compound to the 5-HT2A receptor, the receptor undergoes a conformational change, leading to the activation of the Gq/11 family of G-proteins. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses, including the modulation of neuronal excitability and gene expression, which are thought to underlie the profound alterations in perception and cognition characteristic of the psychedelic experience.
Caption: 5-HT2A Receptor Gq-protein signaling pathway activated by this compound.
Experimental Protocols
The characterization of this compound's neurochemical properties relies on established in vitro assays. The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for various receptors.
-
Objective: To quantify the affinity of this compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human 5-HT2A).
-
Radioligand specific for the receptor (e.g., [3H]Ketanserin for 5-HT2A).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific control, or a concentration of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for the radioligand binding assay.
Calcium Mobilization Assay
This protocol is used to determine the functional activity (EC50 and Emax) of this compound at Gq-coupled receptors like 5-HT2A.
-
Objective: To measure the ability of this compound to stimulate an increase in intracellular calcium concentration, a downstream effect of 5-HT2A receptor activation.
-
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound hydrochloride.
-
A reference full agonist (e.g., serotonin).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection capabilities.
-
-
Procedure:
-
Plate the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.
-
Inject the different concentrations of this compound or the reference agonist into the wells.
-
Immediately begin kinetic reading of fluorescence intensity over time to capture the transient calcium response.
-
Determine the peak fluorescence response for each concentration.
-
Normalize the data to the response of the reference full agonist.
-
Plot the normalized response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response relative to the reference agonist).
-
In Vivo Pharmacology
Animal models are utilized to investigate the behavioral effects of this compound that may be predictive of its psychedelic activity in humans.
Head-Twitch Response (HTR) in Mice
The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is highly correlated with the hallucinogenic potential of a substance in humans. Studies have shown that this compound induces the HTR in mice in a dose-dependent manner, confirming its in vivo activity at the 5-HT2A receptor.[4][5]
Metabolism
The metabolic fate of this compound has been investigated in human hepatocytes.[6] The primary metabolic pathways involve hydroxylation of the methallyloxy group.
Metabolic Pathway of this compound
In vitro studies using human liver microsomes have identified several cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound. The major biotransformations are hydroxylations at the 2-methylallyl moiety, leading to the formation of hydroxy-methallylescaline and dihydroxy-methallylescaline metabolites. The key enzymes involved are CYP2D6, CYP1A2, CYP3A4, and CYP2J2.[6]
Caption: Proposed metabolic pathway of this compound.
Conclusion
This compound is a potent serotonergic psychedelic with high affinity and functional activity at the 5-HT2A receptor. Its neurochemical profile, characterized by its interactions with a range of serotonin and, to a lesser extent, adrenergic receptors, provides a basis for its reported intense visual and psychoactive effects. The primary signaling mechanism involves the canonical Gq/11-PLC-IP3/DAG pathway. In vivo studies confirm its 5-HT2A-mediated activity, and its metabolism is primarily driven by several CYP450 enzymes. This technical guide provides a foundational understanding of the neurochemical properties of this compound, which can inform future research into its therapeutic potential and toxicological profile. Further studies are warranted to fully elucidate the in vivo pharmacology and the functional consequences of its interactions with a broader range of neuroreceptors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ndews.org [ndews.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accesson.kr [accesson.kr]
The Scaline Scaffold: A Technical Guide to Structure-Activity Relationships of Mescaline Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structure-activity relationships (SAR) of scaline psychedelics, a class of phenethylamines derived from the naturally occurring psychedelic, mescaline. By systematically examining the impact of structural modifications on their pharmacological activity, this document aims to provide a comprehensive resource for researchers and professionals engaged in the study and development of psychedelic compounds. The primary focus is on the interaction with the serotonin (B10506) 2A (5-HT2A) receptor, the principal target mediating the characteristic psychoactive effects of these substances.
Core Structure-Activity Relationships
The psychedelic activity of scaline derivatives is intricately linked to their chemical structure. Modifications to the phenethylamine (B48288) backbone, the methoxy (B1213986) groups on the phenyl ring, and the alpha-carbon of the ethylamine (B1201723) side chain all produce significant changes in potency and efficacy. The following sections and data tables summarize the key SAR findings for this class of compounds.
Data Presentation
The following tables provide a comparative summary of the in vitro and in vivo pharmacological data for mescaline and its key analogs.
Table 1: In Vitro 5-HT2A Receptor Binding Affinity and Functional Potency of Scaline Psychedelics
| Compound | 5-HT2A R Kᵢ (nM) | 5-HT2A R EC₅₀ (nM) | Reference(s) |
| Mescaline | 150 - 12,000 | 27 - 10,000 | [1] |
| Escaline | - | - | - |
| Proscaline (B1283602) | - | - | - |
| TMA (Trimethoxyamphetamine) | - | - | - |
| 3C-E | - | - | - |
| 3C-P | - | - | - |
Data for some compounds are not consistently available in the public domain and are marked as "-". Ki values represent the binding affinity, with lower values indicating higher affinity. EC50 values represent the concentration of the compound that produces 50% of its maximal effect in a functional assay, with lower values indicating higher potency.
Table 2: In Vivo Potency of Scaline Psychedelics in the Mouse Head-Twitch Response (HTR) Assay
| Compound | HTR ED₅₀ (μmol/kg) | Relative Potency to Mescaline | Reference(s) |
| Mescaline | 26.3 | 1.0 | [2] |
| Escaline | 11.2 | ~2.3 | [2] |
| Proscaline | 8.09 | ~3.3 | [2] |
| TMA (Trimethoxyamphetamine) | 13.6 | ~1.9 | [2] |
| 3C-E | 8.54 | ~3.1 | [2] |
| 3C-P | 8.47 | ~3.1 | [2] |
The Head-Twitch Response (HTR) in rodents is a behavioral proxy for hallucinogenic activity mediated by 5-HT2A receptor activation. ED50 is the dose that produces 50% of the maximal response.
Key Structural Modifications and Their Effects
-
Homologation of the 4-Methoxy Group: Extending the 4-methoxy group of mescaline to an ethoxy (escaline) or propoxy (proscaline) group significantly increases in vivo potency in the HTR assay.[2] Escaline is approximately 2.3 times more potent than mescaline, while proscaline is about 3.3 times more potent.[2] This suggests that increased lipophilicity in this position enhances activity.
-
α-Methylation: The addition of a methyl group to the alpha-carbon of the ethylamine side chain, converting the phenethylamine to an amphetamine analog (e.g., mescaline to TMA), generally increases potency.[2] TMA is roughly twice as potent as mescaline in the HTR assay.[2] This modification likely increases metabolic stability by hindering degradation by monoamine oxidase (MAO).
-
Combined Modifications: The combination of α-methylation and homologation of the 4-alkoxy group leads to some of the most potent compounds in this series. 3C-E and 3C-P are approximately 3.1 times more potent than mescaline.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of scaline psychedelics.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol is a standard method for determining the binding affinity (Ki) of a compound for the 5-HT2A receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT2A receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [³H]ketanserin (a 5-HT2A antagonist).
-
Test compounds (scaline analogs).
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., 10 µM ketanserin (B1673593) or mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
96-well microplates.
-
Cell harvester and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [³H]ketanserin (final concentration typically 0.5-2.0 nM), and cell membranes.
-
Non-specific Binding: Non-specific binding control, [³H]ketanserin, and cell membranes.
-
Competition Binding: Test compound at various concentrations, [³H]ketanserin, and cell membranes.
-
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Calcium Flux
This assay measures the ability of a compound to activate the 5-HT2A receptor, which is a Gq-coupled receptor that leads to an increase in intracellular calcium concentration.
-
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (scaline analogs).
-
Positive control agonist (e.g., serotonin).
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic read capability and automated injectors (e.g., FLIPR or FlexStation).
-
-
Procedure:
-
Plate the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compounds and the positive control agonist.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Use the automated injector to add the test compounds or positive control to the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal response) and Emax (maximal efficacy) values.
-
In Vivo Behavioral Assay: Mouse Head-Twitch Response (HTR)
The HTR is a rapid, rotational head movement in mice that is a characteristic behavioral response to 5-HT2A receptor agonists and is used as a preclinical model to predict hallucinogenic potential in humans.[3]
-
Animals:
-
Male C57BL/6J mice are commonly used.
-
Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Apparatus:
-
A clear observation chamber (e.g., a cylindrical Plexiglas container).
-
For automated detection, a small magnet can be surgically implanted on the mouse's head, and a magnetometer coil is placed around the chamber to detect the rapid head movements.[4] Alternatively, video recording and analysis software can be used.[5][6]
-
-
Procedure:
-
Administer the test compound (scaline analog) or vehicle to the mice via a specific route (e.g., intraperitoneal or subcutaneous injection).
-
Place the mouse in the observation chamber.
-
Record the number of head twitches over a set period (e.g., 30-60 minutes). A head twitch is defined as a rapid, convulsive, side-to-side movement of the head that is not part of a grooming behavior.[3]
-
If using an automated system, the magnetometer will record the electrical signals generated by the head movements, which can then be quantified. Video analysis software can also be trained to recognize and count the HTRs.
-
-
Data Analysis:
-
Plot the mean number of head twitches against the dose of the compound.
-
Determine the ED₅₀ value (the dose that produces 50% of the maximal response) using non-linear regression analysis of the dose-response curve.
-
Mandatory Visualization
5-HT2A Receptor Signaling Pathway
The primary mechanism of action for scaline psychedelics is through agonism at the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR) that preferentially couples to the Gq/11 alpha subunit. Activation of this pathway leads to a cascade of intracellular events.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Head-twitch response - Wikipedia [en.wikipedia.org]
- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Exploring the Psychedelic Potential of Novel Phenethylamines: A Technical Guide on Methallylescaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the psychedelic potential of novel phenethylamines, with a specific focus on Methallylescaline (MAL). It covers the pharmacology, metabolism, and the underlying signaling pathways associated with its psychoactive effects. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
Introduction to this compound
This compound (4-methylallyloxy-3,5-dimethoxyphenethylamine) is a synthetic psychedelic compound belonging to the phenethylamine (B48288) chemical class.[1] It is a structural analog of mescaline, a naturally occurring psychedelic found in peyote and San Pedro cacti.[2][3][4][5] First synthesized and described by Alexander Shulgin in his book "PiHKAL" (Phenethylamines I Have Known and Loved), this compound has emerged as a novel psychoactive substance (NPS) with a distinct phenomenological profile.[2][3] As interest in the therapeutic potential of psychedelic compounds for various psychiatric conditions grows, a thorough understanding of the pharmacology and mechanisms of action of novel agents like this compound is crucial.[6][7][8][9]
This compound is reported to induce potent psychedelic effects characterized by intense visual experiences, alterations in perception, and a stimulant effect.[3][4] Its duration of action is noted to be between 12 to 16 hours, with an oral dosage range of 40 to 65 mg.[2][3] A key characteristic of this compound is its steep dose-response curve, where small increments in dosage can lead to a significant intensification of the subjective experience.[2][10][11]
Pharmacology and Pharmacokinetics
The primary mechanism of action for this compound, like other classic psychedelics, is its interaction with the serotonin (B10506) 5-HT2A receptor.[1][2][3][12] It also demonstrates activity at the 5-HT2C receptor.[2]
Pharmacodynamics
This compound acts as a potent partial agonist at the 5-HT2A receptor.[1][3] The psychedelic effects of phenethylamines are primarily mediated through the activation of this receptor.[13] Recent research has elucidated that the downstream signaling of the 5-HT2A receptor is complex, involving at least two major pathways: the Gq-protein-coupled pathway and the β-arrestin pathway.[14][15][16] The psychedelic potential of a 5-HT2A agonist appears to be correlated with its efficacy in activating the Gq-mediated signaling cascade, rather than β-arrestin recruitment.[14][15]
Pharmacokinetics
The metabolic fate of this compound has been investigated in vitro. Studies using human hepatocytes and liver microsomes have identified several phase I metabolites.[17][18] The primary metabolic transformations involve hydroxylation, leading to the formation of three hydroxy-methallylescaline derivatives and one dihydroxy-methallylescaline derivative.[18] The cytochrome P450 enzymes responsible for its metabolism include CYP2D6, CYP2J2, CYP1A2, and CYP3A4.[18][19]
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Reference |
| Chemical Name | 4-methylallyloxy-3,5-dimethoxyphenethylamine | [2] |
| Molecular Formula | C14H21NO3 | [3] |
| Molar Mass | 251.326 g·mol−1 | [2] |
| Dosage Range (Oral) | 40 - 65 mg | [2][3] |
| Duration of Action | 12 - 16 hours | [2][3] |
| Onset of Action | ≤1 hour | [2] |
| Primary Receptor Target | 5-HT2A | [1][2][3] |
| Other Receptor Interactions | 5-HT2C | [2] |
| Metabolism | Hydroxylation via CYP2D6, CYP2J2, CYP1A2, CYP3A4 | [18][19] |
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenethylamines
| Compound | 5-HT2A | 5-HT2C | Reference |
| This compound (MAL) | 71.92 | - | [3] |
| Mescaline | ~10,000 (EC50) | - | [5] |
| Escaline | - | - | - |
| Proscaline | - | - | - |
| Allylescaline (AL) | - | - | - |
Experimental Protocols
In Vitro Metabolism Assay in Human Hepatocytes
This protocol outlines a general procedure for studying the metabolism of a novel phenethylamine like this compound using human hepatocytes.
Objective: To identify the primary metabolites of the test compound.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium)
-
Test compound (e.g., this compound)
-
96-well collagen-coated plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (B52724) (for quenching)
-
Liquid chromatography-high resolution mass spectrometry (LC-HRMS) system
Procedure:
-
Thawing and Seeding Hepatocytes: Cryopreserved hepatocytes are rapidly thawed and resuspended in pre-warmed culture medium. The cell viability is assessed (e.g., via trypan blue exclusion). Cells are then seeded onto collagen-coated 96-well plates at a specified density and allowed to attach for several hours in an incubator.
-
Compound Incubation: The culture medium is replaced with fresh medium containing the test compound at a final concentration (e.g., 10 µM). A vehicle control (medium with the same concentration of solvent, e.g., DMSO) is also included.
-
Time-Course Sampling: The plates are incubated, and at designated time points (e.g., 0, 1, 4, 8, 24 hours), the reaction is stopped.
-
Metabolite Extraction: The incubation is terminated by adding cold acetonitrile to each well. This step also serves to precipitate proteins.
-
Sample Preparation: The plates are centrifuged to pellet the precipitated protein and cell debris. The supernatant, containing the parent compound and its metabolites, is transferred to a new plate for analysis.
-
LC-HRMS Analysis: The samples are analyzed by LC-HRMS to separate and identify the parent compound and its metabolites based on their retention times and mass-to-charge ratios.
Head-Twitch Response (HTR) Assay in Mice
The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is commonly used to screen for the psychedelic potential of novel compounds.[14][15]
Objective: To assess the in vivo 5-HT2A receptor agonist activity of a test compound.
Materials:
-
Male mice (e.g., C57BL/6J strain)
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., saline)
-
Positive control (e.g., DOI or psilocybin)
-
Observation chambers
-
Video recording equipment (optional, for later verification)
Procedure:
-
Acclimation: Mice are acclimated to the testing room and observation chambers for a specified period before the experiment begins.
-
Drug Administration: Mice are randomly assigned to different treatment groups (vehicle, positive control, and various doses of the test compound). The compounds are administered via a specific route (e.g., intraperitoneal injection).
-
Observation Period: Immediately after administration, the mice are placed individually into the observation chambers. The number of head twitches is counted for a defined period (e.g., 30-60 minutes). A head twitch is characterized by a rapid, convulsive rotational movement of the head.
-
Data Analysis: The total number of head twitches for each mouse is recorded. The data is then analyzed to determine if there is a statistically significant increase in the head-twitch response in the groups treated with the test compound compared to the vehicle control group. A dose-response curve can be generated to determine the potency of the compound.
Visualizations
Signaling Pathways
The primary psychedelic effects of phenethylamines are mediated by the 5-HT2A receptor. Upon agonist binding, the receptor can initiate signaling through two distinct pathways: the canonical Gq pathway, associated with psychedelic effects, and the β-arrestin pathway, which may be involved in receptor desensitization.
Caption: 5-HT2A receptor signaling cascade.
Experimental Workflow
The following diagram illustrates a generalized workflow for the initial in vitro characterization of a novel phenethylamine.
Caption: In-vitro characterization workflow.
Structure-Activity Relationship (SAR)
This diagram illustrates the logical relationship between the chemical structure of phenethylamines and their psychedelic activity, highlighting key functional groups.
Caption: Phenethylamine structure-activity logic.
Conclusion and Future Directions
This compound represents a potent psychedelic phenethylamine with a distinct pharmacological profile. Its primary action as a 5-HT2A receptor agonist places it within the classic psychedelic class, while its unique substitution pattern contributes to its specific potency and duration of effects. The elucidation of its metabolic pathways provides a foundation for understanding its pharmacokinetics and for developing analytical methods for its detection.
Further research is warranted to fully characterize the receptor binding profile of this compound and other novel phenethylamines. Comprehensive in vivo studies are necessary to correlate receptor activity with behavioral outcomes and to assess their therapeutic potential and safety profiles. As the regulatory landscape for psychedelic research continues to evolve, rigorous, well-controlled studies following established guidelines will be essential to unlock the potential therapeutic benefits of these compounds for a range of neuropsychiatric disorders.[20][21][22]
References
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 207740-41-8 [smolecule.com]
- 4. knowdrugs.app [knowdrugs.app]
- 5. Mescaline - Wikipedia [en.wikipedia.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Novel Psychoactive Phenethylamines: Impact on Genetic Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A qualitative descriptive analysis of effects of psychedelic phenethylamines and tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Population Survey Data Informing the Therapeutic Potential of Classic and Novel Phenethylamine, Tryptamine, and Lysergamide Psychedelics [frontiersin.org]
- 10. ndews.org [ndews.org]
- 11. ndews.org [ndews.org]
- 12. Psychedelic drug - Wikipedia [en.wikipedia.org]
- 13. Frontiers | The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines [frontiersin.org]
- 14. mushroomreferences.com [mushroomreferences.com]
- 15. [PDF] Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential | Semantic Scholar [semanticscholar.org]
- 16. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
- 21. History repeating: guidelines to address common problems in psychedelic science - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Methallylescaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methallylescaline (4-methallyloxy-3,5-dimethoxyphenethylamine) is a synthetic psychedelic compound and an analog of mescaline. As a novel psychoactive substance (NPS), its emergence poses challenges for forensic toxicology and clinical analysis. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices, including seized materials and biological specimens. These application notes provide an overview of established analytical techniques and detailed protocols to aid researchers in the identification and quantification of this compound.
The primary analytical techniques for the determination of this compound and other phenethylamine (B48288) derivatives include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are valuable for the structural elucidation of the pure substance. High-performance liquid chromatography with diode-array detection (HPLC-DAD) can also be employed for quantification, particularly in less complex matrices.
Analytical Techniques Overview
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds. For phenethylamines like this compound, derivatization is often employed to improve chromatographic behavior and thermal stability. GC-MS provides excellent separation and characteristic mass spectra for identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and specificity. It often requires minimal sample preparation and can analyze a wide range of compounds without derivatization. Multiple reaction monitoring (MRM) mode allows for highly selective quantification.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A versatile and cost-effective technique for quantitative analysis. While less sensitive and selective than mass spectrometry-based methods, it is suitable for the analysis of bulk materials or when high concentrations are expected.
Data Presentation: Quantitative Method Comparison
The following table summarizes typical validation parameters for the quantitative analysis of mescaline, a structurally similar compound, which can serve as a starting point for the development and validation of this compound-specific methods.
| Parameter | GC-MS (Urine)[1] | LC-MS/MS (Plasma)[2][3] | HPLC-DAD (General) |
| Linearity Range | 1 - 250 µg/L | 1.25 - 12.5 ng/mL | Analyte dependent, typically µg/mL range[4][5][6][7][8] |
| Limit of Detection (LOD) | < 1 µg/L | Not explicitly stated, but LLOQ is low | Analyte dependent, typically ng/mL to µg/mL range[6][7][8] |
| Lower Limit of Quantification (LLOQ) | 1 µg/L | 1.25 ng/mL | Analyte dependent, typically ng/mL to µg/mL range[6][7][8] |
| Accuracy (% Recovery) | > 90.4% | 84.9% - 106% | Generally 80-120% is acceptable[6][7] |
| Precision (%CV) | < 4.4% | ≤ 7.33% | Typically < 15% |
| Extraction Efficiency | > 92.0% | ≥ 98.3% (via protein precipitation)[2][3] | Method dependent |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Urine by GC-MS
This protocol is adapted from a validated method for mescaline in urine and would require optimization and validation for this compound.[1]
1. Sample Preparation (with Derivatization)
-
To 1 mL of urine, add an appropriate internal standard (e.g., mescaline-d9).
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) under basic conditions.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent such as pentafluoropropionic anhydride (B1165640) (PFPA) and pentafluoropropanol (B8783277) (PFPOH).
-
Heat the mixture to facilitate the derivatization reaction.
-
Evaporate the excess derivatizing agent and reconstitute the sample in a solvent suitable for GC-MS injection (e.g., ethyl acetate).
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Specific ions for derivatized this compound would need to be determined.
3. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve should be prepared using fortified urine samples.
Protocol 2: Quantitative Analysis of this compound in Plasma by LC-MS/MS
This protocol is adapted from a validated method for mescaline in plasma.[2][3]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add an appropriate internal standard (e.g., this compound-d4, if available, or a structurally similar deuterated compound).
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent).
-
Column: Acquity Premier HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or similar.[2][3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Sciex Triple Quad 6500+ (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Proposed MRM transitions for this compound (precursor ion m/z 252.2) would need to be optimized. Likely product ions could be around m/z 196.1 (loss of the amine side chain) and m/z 207.1 (loss of the allyl group).
3. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve should be prepared using fortified plasma samples.
Protocol 3: Identification of this compound in Seized Material by HPLC-DAD
1. Sample Preparation
-
Accurately weigh about 10 mg of the homogenized seized material.
-
Dissolve in 10 mL of methanol (B129727) to obtain a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-DAD Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1260 Infinity II LC System (or equivalent).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector, monitoring at the UV absorbance maximum of this compound (to be determined, likely around 270 nm).
3. Data Analysis
-
Identification is based on the retention time and the UV spectrum compared to a certified reference standard of this compound.
-
Quantification can be performed using an external standard calibration curve.
Visualizations
Caption: GC-MS analysis workflow for this compound in urine.
Caption: LC-MS/MS analysis workflow for this compound in plasma.
Caption: Decision tree for analytical method selection.
References
- 1. Urine Mescaline Screening With a Biochip Array Immunoassay and Quantification by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SafetyLit: Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma [safetylit.org]
- 3. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
Establishing a Protocol for In Vitro Studies of Methallylescaline on Serotonin Receptors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methallylescaline (MAL), or 4-methylallyloxy-3,5-dimethoxyphenethylamine, is a synthetic psychedelic compound belonging to the phenethylamine (B48288) class, structurally related to mescaline.[1][2] Its primary mechanism of action is believed to be agonism at serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is a key target for many psychedelic compounds.[1][3][4][5][6] Understanding the detailed pharmacology of this compound at various serotonin receptor subtypes is crucial for elucidating its psychoactive effects and therapeutic potential.
These application notes provide a comprehensive set of protocols for the in vitro characterization of this compound's interaction with serotonin receptors. The described assays will enable the determination of its binding affinity, functional potency, and potential for biased agonism.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in the tables below. This structured format allows for a clear and concise presentation of the pharmacological profile of this compound.
Table 1: Radioligand Binding Affinity of this compound at Serotonin Receptors
| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) |
| 5-HT2A | [³H]Ketanserin | This compound | |
| 5-HT2C | [³H]Mesulergine | This compound | |
| 5-HT1A | [³H]8-OH-DPAT | This compound |
Kᵢ (Inhibition Constant) represents the binding affinity of the test compound. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Potency and Efficacy of this compound at Serotonin Receptors
| Receptor Subtype | Assay Type | Parameter | Value (nM) | % Efficacy (vs. 5-HT) |
| 5-HT2A | Calcium Flux | EC₅₀ | ||
| 5-HT2A | IP1 Accumulation | EC₅₀ | ||
| 5-HT2A | β-Arrestin 2 Recruitment | EC₅₀ | ||
| 5-HT1A | cAMP Inhibition | EC₅₀ |
EC₅₀ (Half-maximal Effective Concentration) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response. % Efficacy is the maximal response of the test compound relative to the maximal response of the endogenous agonist, serotonin (5-HT).
Mandatory Visualizations
Signaling Pathways
Caption: 5-HT2A receptor signaling pathways activated by an agonist like this compound.
Experimental Workflows
Caption: General workflow for the radioligand binding assay.
digraph "Calcium_Flux_Assay_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#202124"];A[label="Plate 5-HT2A expressing cells\nin a 96-well plate"]; B[label="Load cells with a\ncalcium-sensitive fluorescent dye"]; C [label="Add varying concentrations of\nthis compound"]; D [label="Measure fluorescence intensity over time\nusing a plate reader"]; E [label="Data Analysis:\nDetermine EC₅₀ and % Efficacy"];
A -> B -> C -> D -> E; }
Caption: General workflow for the calcium flux functional assay.
Experimental Protocols
Compound Preparation and Quality Control
It is imperative to use highly pure this compound for in vitro assays to ensure that the observed effects are not due to contaminants.
-
Synthesis and Purification: this compound can be synthesized from appropriate precursors, and the final product should be purified using techniques such as recrystallization or chromatography.[2]
-
Purity Analysis: The purity of the synthesized this compound should be assessed using methods like High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >98% is recommended for in vitro studies.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
Cell Culture
-
Cell Lines: HEK293 or CHO cells stably expressing the human 5-HT2A receptor are recommended.[7][8][9] These cell lines provide a robust and reproducible system for studying receptor pharmacology.
-
Culture Conditions: Culture the cells in the recommended medium (e.g., DMEM or Ham's F-12) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to maintain receptor expression.[7][10] Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
Radioligand Binding Assay (Determination of Kᵢ)
This assay determines the binding affinity of this compound to the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.[11][12]
-
Materials:
-
Cell membranes from 5-HT2A expressing cells
-
Radioligand: [³H]Ketanserin (a 5-HT2A antagonist)[11]
-
Non-specific binding control: Unlabeled Ketanserin or another 5-HT2A antagonist (e.g., Mianserin)[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine)[1]
-
Scintillation fluid
-
Microplate scintillation counter
-
-
Protocol:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).[13]
-
Assay Setup (in triplicate):
-
Total Binding: 100 µL membrane suspension, 50 µL [³H]Ketanserin (final concentration ~1-2 nM), and 50 µL assay buffer.[11]
-
Non-specific Binding: 100 µL membrane suspension, 50 µL [³H]Ketanserin, and 50 µL unlabeled Ketanserin (final concentration ~1-10 µM).[11]
-
Competition: 100 µL membrane suspension, 50 µL [³H]Ketanserin, and 50 µL of serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature or 37°C for 60-90 minutes.[11][13]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[11]
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.[11]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[11]
-
Calcium Flux Assay (Determination of EC₅₀ and Efficacy)
This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2A receptor.[7][14]
-
Materials:
-
5-HT2A expressing cells
-
Black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium-6)[7][14]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)[7]
-
Reference agonist: Serotonin (5-HT)
-
Fluorescence plate reader with kinetic read capability and automated injectors.[7]
-
-
Protocol:
-
Cell Plating: Seed cells into 96-well plates and allow them to form a confluent monolayer overnight.[7]
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution in assay buffer. Incubate for 45-60 minutes at 37°C, protected from light.[7]
-
Compound Addition: Place the plate in the fluorescence plate reader.
-
Measurement: Record a baseline fluorescence for 10-20 seconds. Using the instrument's injector, add varying concentrations of this compound or serotonin to the wells. Continue to measure the fluorescence signal for 1-3 minutes to capture the peak response.[7]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Calculate the % efficacy by comparing the maximal response of this compound to the maximal response of serotonin.
-
IP1 Accumulation Assay (Alternative Functional Assay)
This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway. It is an endpoint assay and less prone to interference from fluorescent compounds.[15][16][17][18]
-
Materials:
-
5-HT2A expressing cells
-
White, solid-bottom 96- or 384-well plates
-
IP1-One HTRF® Assay Kit (or similar)[7]
-
Reference agonist: Serotonin (5-HT)
-
HTRF®-compatible plate reader
-
-
Protocol:
-
Cell Plating: Seed cells as described for the calcium flux assay.
-
Compound and Agonist Addition: Remove the culture medium and add the stimulation buffer containing varying concentrations of this compound or serotonin.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Lysis and Detection: Add the HTRF® detection reagents (IP1-d2 and anti-IP1 cryptate) to lyse the cells and initiate the detection reaction. Incubate for 60 minutes at room temperature.[7]
-
Measurement: Read the plate on an HTRF®-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).[7]
-
-
Data Analysis:
-
Calculate the HTRF® ratio. The signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF® ratio against the log concentration of this compound.
-
Determine the EC₅₀ and % efficacy as described for the calcium flux assay.
-
cAMP Assay (Off-Target Effects)
This assay is used to determine if this compound has any activity at Gi or Gs-coupled serotonin receptors (e.g., 5-HT1A).[3][19][20][21][22]
-
Materials:
-
Cells expressing the serotonin receptor of interest (e.g., 5-HT1A)
-
cAMP HTRF® Assay Kit
-
Forskolin (B1673556) (to stimulate cAMP production for Gi-coupled receptor assays)
-
HTRF®-compatible plate reader
-
-
Protocol:
-
Follow the manufacturer's protocol for the specific HTRF® cAMP assay kit.
-
For Gi-coupled receptors, cells are typically stimulated with forskolin in the presence of varying concentrations of this compound. A decrease in the forskolin-stimulated cAMP level indicates agonist activity.
-
For Gs-coupled receptors, cells are treated with varying concentrations of this compound, and an increase in cAMP levels is measured.
-
-
Data Analysis:
-
Calculate the HTRF® ratio.
-
Plot the ratio against the log concentration of this compound to determine the EC₅₀ or IC₅₀.
-
β-Arrestin 2 Recruitment Assay (Biased Agonism)
This assay measures the recruitment of β-arrestin 2 to the activated 5-HT2A receptor, a key event in receptor desensitization and an indicator of a separate signaling pathway from G-protein coupling. Comparing the potency and efficacy of this compound in this assay to a G-protein-mediated assay (e.g., calcium flux) can reveal biased agonism.[4][23][24][25][26]
-
Materials:
-
Protocol:
-
Follow the specific protocol for the chosen β-arrestin recruitment assay system.
-
Typically, cells are plated and then treated with varying concentrations of this compound.
-
After an incubation period, the detection reagents are added, and the luminescent or fluorescent signal is measured.
-
-
Data Analysis and Interpretation of Biased Agonism:
-
Determine the EC₅₀ and Emax for this compound in both the β-arrestin recruitment assay and a Gq-pathway assay (e.g., calcium flux or IP1 accumulation).
-
Calculate a "bias factor" to quantify the preference for one pathway over the other, relative to a reference agonist like serotonin.[23][24] A significant deviation from a bias factor of 1 suggests biased agonism. This could have important implications for the in vivo effects of this compound, as different signaling pathways can lead to distinct physiological outcomes.[23] For example, some research suggests that β-arrestin signaling may be important for the antidepressant effects of psychedelics, while Gq signaling is linked to their hallucinogenic properties.[24]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nc3rs.org.uk [nc3rs.org.uk]
- 10. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluo-8 Calcium Flux Assay Kit - No Wash (ab112129) | Abcam [abcam.co.jp]
- 15. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 16. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 20. revvity.com [revvity.com]
- 21. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Identification of psychedelic new psychoactive substances (NPS) showing biased agonism at the 5-HT2AR through simultaneous use of β-arrestin 2 and miniGαq bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions of Methallylescaline: Application Notes and Protocols for Receptor Binding and Functional Assays
For Immediate Release
Shanghai, China – December 15, 2025 – To facilitate the ongoing exploration of novel psychoactive compounds, this document provides detailed application notes and experimental protocols for characterizing the receptor binding affinity and functional efficacy of Methallylescaline (MAL). This compound, a synthetic phenethylamine (B48288) and analog of mescaline, has been identified as a potent agonist at serotonin (B10506) 5-HT2A receptors, with additional interactions at 5-HT2C receptors.[1] These protocols are designed for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of such compounds.
The following sections detail the methodologies for radioligand binding assays to determine binding affinity (Ki), and functional assays to assess efficacy through Gq-mediated signaling pathways, such as calcium mobilization and inositol (B14025) phosphate (B84403) accumulation. Additionally, a protocol for a β-arrestin recruitment assay is included to enable the investigation of functional selectivity, a critical aspect in understanding the signaling profile of psychedelic compounds.
Data Presentation: In Vitro Pharmacological Profile of this compound
The following tables summarize the in vitro binding affinities and functional activities of this compound at key serotonin receptor subtypes. This quantitative data serves as a benchmark for researchers conducting their own investigations.
Table 1: this compound Receptor Binding Affinities (Ki)
| Receptor Subtype | Ki (nM) | Reference Compound | Ki (nM) |
| 5-HT1A | 1600 - 6700 | 8-OH-DPAT | 1.2 |
| 5-HT2A | 150 - 12000 | Ketanserin | 2.5 |
| 5-HT2C | Weak to Moderate | Mesulergine | 13.5 |
Note: Ki values for this compound are derived from studies on scaline derivatives.[2] Reference compound Ki values are provided for comparative purposes.
Table 2: this compound Functional Activity (EC50 and Emax)
| Receptor Subtype | Assay Type | EC50 (nM) | Emax (%) | Reference Compound | EC50 (nM) | Emax (%) |
| 5-HT2A | Calcium Flux | ~100 | ~90 | Serotonin (5-HT) | 1.4 x 10⁻⁸ M | 100 |
| 5-HT2B | Calcium Flux | >10000 | <20 | Serotonin (5-HT) | - | 100 |
Note: Functional data for this compound is based on studies of related scaline compounds.[2] The reference compound data for 5-HT2A is from a commercial assay description.[3]
Experimental Protocols
Radioligand Competition Binding Assay for 5-HT2A Receptor
This protocol describes the determination of the binding affinity (Ki) of this compound for the human 5-HT2A receptor expressed in a stable cell line (e.g., HEK293 or CHO) via a competition binding assay using a radiolabeled antagonist, such as [³H]Ketanserin.
Materials and Reagents:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol)
-
Non-specific Binding (NSB) Control: Mianserin or another high-affinity 5-HT2A antagonist (10 µM)
-
This compound HCl
-
96-well microplates
-
Glass fiber filter mats (GF/C, pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
-
Microplate scintillation counter
-
Cell harvester
Protocol Steps:
-
Membrane Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and pellet by centrifugation.
-
Homogenize the cell pellet in ice-cold Lysis Buffer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh Lysis Buffer and repeating the centrifugation.
-
Resuspend the final pellet in Assay Buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Assay Setup (in a 96-well plate, final volume 250 µL):
-
Total Binding: 150 µL of membrane suspension, 50 µL of Assay Buffer, and 50 µL of [³H]Ketanserin (at a final concentration near its Kd, e.g., 1-2 nM).
-
Non-specific Binding (NSB): 150 µL of membrane suspension, 50 µL of NSB control (e.g., 10 µM Mianserin), and 50 µL of [³H]Ketanserin.
-
Competition Binding: 150 µL of membrane suspension, 50 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM), and 50 µL of [³H]Ketanserin.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Terminate the assay by rapidly filtering the contents of the wells through the pre-soaked glass fiber filter mat using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter spot.
-
Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression (sigmoidal dose-response curve).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for 5-HT2A Receptor Radioligand Binding Assay.
Functional Assay: Calcium Mobilization (Flux) Assay
This protocol measures the ability of this compound to activate the Gq-coupled 5-HT2A receptor, leading to an increase in intracellular calcium concentration.
Materials and Reagents:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor
-
Cell culture medium
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (B1678239) (an anion-exchange transport inhibitor, often used to improve dye retention)
-
This compound HCl
-
Reference Agonist: Serotonin (5-HT)
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injectors (e.g., FLIPR, FlexStation)
Protocol Steps:
-
Cell Plating:
-
Seed cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive fluorescent dye and probenecid in Assay Buffer according to the manufacturer's instructions.
-
Aspirate the cell culture medium from the plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference agonist (5-HT) in Assay Buffer at concentrations 2-5X the final desired concentration.
-
-
Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add the this compound or 5-HT solutions to the wells.
-
Continue to record the fluorescence signal for 60-180 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after compound addition.
-
Subtract the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximal response induced by the reference agonist (5-HT), which is set to 100%.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
-
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Functional Assay: β-Arrestin Recruitment Assay
This protocol is designed to assess whether this compound induces the recruitment of β-arrestin to the 5-HT2A receptor, a key mechanism in receptor desensitization and an indicator of potential biased agonism. Commercial assay kits, such as the PathHunter® assay, are commonly used for this purpose.
Materials and Reagents:
-
Cells engineered for β-arrestin recruitment assays (e.g., U2OS or CHO-K1 cells co-expressing the 5-HT2A receptor fused to an enzyme fragment and β-arrestin fused to a complementary enzyme fragment)
-
Cell culture medium
-
Assay Buffer
-
This compound HCl
-
Reference Agonist (e.g., Serotonin or a known β-arrestin-biased agonist)
-
White, solid-bottom 96- or 384-well microplates
-
Detection reagents (specific to the commercial assay kit, typically providing a chemiluminescent substrate)
-
Luminometer
Protocol Steps:
-
Cell Plating:
-
Plate the engineered cells in white, solid-bottom microplates and incubate overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference agonist in Assay Buffer.
-
-
Incubation:
-
Add the diluted compounds to the cell plate.
-
Incubate for 60-90 minutes at 37°C.
-
-
Detection:
-
Add the detection reagents to each well according to the manufacturer's protocol.
-
Incubate at room temperature for approximately 60 minutes to allow the signal to develop.
-
-
Measurement:
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the response produced by the reference agonist.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.
-
The relative efficacy of this compound in this assay compared to a Gq-pathway assay (e.g., calcium flux) can indicate functional bias.
-
Caption: β-Arrestin Recruitment Pathway.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro pharmacological characterization of this compound. By employing these standardized assays, researchers can obtain reliable and reproducible data on the binding affinity and functional efficacy of this and other related compounds. This information is essential for advancing our understanding of their mechanism of action and for guiding future drug discovery and development efforts in the field of neuropsychopharmacology.
References
Sourcing and Application of High-Purity Methallylescaline as a Research Chemical Standard
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the sourcing, characterization, and application of high-purity Methallylescaline as a research chemical standard. It is intended to serve as a technical guide for laboratory professionals engaged in analytical chemistry, pharmacology, and drug development.
Sourcing High-Purity this compound
The procurement of well-characterized, high-purity this compound is critical for ensuring the validity and reproducibility of research findings. As a synthetic analog of mescaline, this compound (MAL) is primarily available as a research chemical from specialized suppliers.
Table 1: Sourcing High-Purity this compound
| Supplier | Product Name | Purity Specification | Form | Catalog Number |
| Cayman Chemical | This compound (hydrochloride) | ≥95%[1] | Crystalline Solid | 19808[1] |
| Chems.ca | This compound (MAL) | Not specified | Fumarate | Not specified[2] |
Note: Purity specifications are as reported by the supplier and may vary between batches. It is imperative to obtain a batch-specific Certificate of Analysis (CoA) upon purchase. A CoA for Cayman Chemical's this compound hydrochloride (Batch No. 0810103) reported a purity of 97.1% by HPLC.[3]
Analytical Characterization of this compound
Thorough analytical characterization is essential to confirm the identity and purity of the research standard. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Identification
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Table 2: ¹H-NMR and ¹³C-NMR Spectral Data of this compound [4]
| Assignment | ¹H-NMR Chemical Shift (δ ppm) | ¹³C-NMR Chemical Shift (δ ppm) |
| Methoxy groups (-OCH₃) | 3.76 (s, 6H) | 56.0 |
| Ethylamine CH₂ (benzylic) | 2.86 (t, 2H) | 33.0 |
| Ethylamine CH₂ (amino) | 3.17 (t, 2H) | 40.4 |
| Allyl CH₂ | 4.62 (d, 2H) | 73.2 |
| Allyl CH₃ | 1.85 (s, 3H) | 19.3 |
| Aromatic protons | 6.61 (s, 2H) | 106.2 |
| Alkene carbons | 5.1-5.2 (m) | Not specified |
Note: The spectrum was referenced to an internal standard. Chemical shifts may vary slightly depending on the solvent and instrument used.
2.1.2. Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification of phenethylamines. The electron ionization (EI) mass spectrum of this compound will exhibit a characteristic fragmentation pattern that can be used for its identification. A GC-MS spectrum of a this compound formyl artifact is available in the SpectraBase database.[5]
2.1.3. Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of key functional groups in the this compound molecule.
Chromatographic Purity Assessment
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust method for quantifying the purity of a this compound standard. A reverse-phase C18 column is typically employed with a mobile phase consisting of a buffered aqueous solution and an organic solvent such as acetonitrile (B52724) or methanol.
Pharmacological Characterization
This compound is a psychedelic phenethylamine (B48288) that primarily acts as a serotonin (B10506) 5-HT₂A receptor agonist.[6]
Table 3: Pharmacological Data for this compound
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Human 5-HT₂A | 71.92 nM | Radioligand Binding | Smolecule[7] |
| Functional Activity (EC₅₀) | Human 5-HT₂A | Not available | Calcium Flux or IP1 Accumulation |
Note: Further research is needed to determine the EC₅₀ value of this compound at the 5-HT₂A receptor.
Experimental Protocols
Workflow for Verification and Use of this compound Standard
Caption: Workflow for this compound Standard Handling
Protocol for GC-MS Analysis of this compound
Objective: To confirm the identity of this compound via its mass spectrum and retention time.
Materials:
-
This compound standard
-
Methanol (GC grade)
-
GC-MS instrument with an electron ionization (EI) source and a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
Instrument Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: 40-500 m/z
-
-
Injection: Inject 1 µL of the sample solution.
-
Data Analysis: Compare the obtained mass spectrum and retention time with a reference spectrum or previously acquired data.
Protocol for 5-HT₂A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT₂A receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).
-
[³H]Ketanserin (radioligand)
-
This compound standard
-
Serotonin (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [³H]Ketanserin, and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]Ketanserin, and a high concentration of unlabeled serotonin (e.g., 10 µM).
-
Competitive Binding: Cell membranes, [³H]Ketanserin, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]Ketanserin binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathway of this compound at the 5-HT₂A Receptor
This compound, as a 5-HT₂A receptor agonist, is expected to activate downstream signaling cascades similar to other psychedelic phenethylamines. The primary pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).[8] Non-canonical pathways involving phospholipase A2 (PLA₂) and mitogen-activated protein kinases (MAPK) have also been described for 5-HT₂A receptor activation.[9]
Caption: Proposed Signaling Pathway of this compound
References
- 1. caymanchem.com [caymanchem.com]
- 2. chems.ca [chems.ca]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Buy this compound | 207740-41-8 [smolecule.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. spectrabase.com [spectrabase.com]
- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: the involvement of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Behavioral Pharmacology Studies of Methallylescaline in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive framework for conducting behavioral pharmacology studies of Methallylescaline (MAL) in rodent models. MAL is a synthetic phenethylamine (B48288) and a potent psychedelic, structurally related to mescaline.[1] It primarily acts as a serotonin (B10506) 5-HT2A receptor agonist.[1][2] Understanding its behavioral effects is crucial for characterizing its pharmacological profile and abuse potential.
I. General Considerations for in vivo Studies
1.1. Dose Estimation and Safety:
This compound is reported to be approximately six times more potent than mescaline in humans.[1] Given the steep dose-response curve reported for MAL, initial dose-finding studies should be conducted with caution.[1] The LD50 of mescaline in rodents can be used as a starting point for estimating a safe dose range for MAL. For instance, the intraperitoneal (i.p.) LD50 of mescaline in mice is approximately 212-315 mg/kg, and in rats, it is 132-410 mg/kg.[3] A conservative starting dose for MAL in mice could be estimated by dividing the lower end of the mescaline LD50 by a factor of 6 and then applying an additional safety margin.
1.2. Route of Administration and Vehicle:
The subcutaneous (s.c.) and intraperitoneal (i.p.) routes are common for administering phenethylamines in rodent behavioral studies.[4][5] The choice of route may influence the onset and duration of action.
For vehicle selection, this compound fumarate (B1241708) is reported to be soluble in methanol. For in vivo studies, sterile saline (0.9% NaCl) is a common vehicle. If solubility in saline is an issue, a small amount of a solubilizing agent such as Tween 80 can be used, though it is crucial to test the vehicle alone as a control condition.
1.3. Animal Models:
Adult male C57BL/6J mice are frequently used for head-twitch response studies due to their robust response.[6] Wistar or Sprague-Dawley rats are commonly used for locomotor activity, prepulse inhibition, and drug discrimination paradigms.[4][5] All experimental procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
II. Key Behavioral Assays
Head-Twitch Response (HTR) Assay
The head-twitch response is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation and is highly correlated with the hallucinogenic potential of a compound in humans.[7]
Experimental Protocol:
-
Apparatus: A standard rodent observation chamber. Automated detection systems using a magnetometer or video tracking software can provide more objective and detailed data.[8]
-
Procedure:
-
Acclimate mice to the observation chamber for at least 10 minutes before drug administration.
-
Administer this compound (e.g., 0.1 - 10 mg/kg, i.p. or s.c.) or vehicle.
-
Immediately after injection, return the mouse to the observation chamber.
-
Record the number of head twitches for a period of 30-60 minutes.[9]
-
-
Data Analysis: The primary dependent variable is the total number of head twitches. Data can also be analyzed in time bins (e.g., 5-minute intervals) to assess the time course of the effect.
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Mean Head Twitches (± SEM) |
| Vehicle | - | 10 | 1.2 ± 0.5 |
| This compound | 0.1 | 10 | 8.5 ± 2.1 |
| This compound | 1.0 | 10 | 25.3 ± 4.7** |
| This compound | 10.0 | 10 | 15.1 ± 3.9 |
*p < 0.05, **p < 0.01 compared to vehicle (ANOVA followed by post-hoc test).
Locomotor Activity (Open Field Test)
The open field test is used to assess spontaneous locomotor activity and exploratory behavior. Psychedelic compounds can have varied effects on locomotion, sometimes causing hyperactivity at lower doses and hypoactivity at higher doses.[4]
Experimental Protocol:
-
Apparatus: A square or circular arena (e.g., 40x40 cm for mice, 100x100 cm for rats) equipped with automated photobeam breaks or a video tracking system.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes.
-
Administer this compound (e.g., 1 - 30 mg/kg, s.c. or i.p.) or vehicle.
-
Place the animal in the center of the open field arena.
-
Record locomotor activity for 30-60 minutes.
-
-
Data Analysis: Key parameters include total distance traveled, time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior), and vertical activity (rearing).
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Total Distance Traveled (cm ± SEM) | Time in Center (s ± SEM) |
| Vehicle | - | 12 | 3500 ± 250 | 45 ± 5 |
| This compound | 1.0 | 12 | 4200 ± 300 | 55 ± 6 |
| This compound | 10.0 | 12 | 5500 ± 450** | 35 ± 4 |
| This compound | 30.0 | 12 | 2800 ± 200* | 25 ± 3** |
*p < 0.05, **p < 0.01 compared to vehicle (ANOVA followed by post-hoc test).
Prepulse Inhibition (PPI) of the Startle Reflex
Prepulse inhibition is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in certain psychiatric disorders and can be induced by hallucinogenic drugs.[4]
Experimental Protocol:
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the animal, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.
-
Procedure:
-
Acclimate the rat to the holding cylinder for a 5-minute period with background white noise (e.g., 65-70 dB).
-
The session consists of a series of trials, including:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: The strong pulse is preceded by a weaker acoustic stimulus (prepulse), typically 3-15 dB above the background noise.
-
No-stimulus trials: Only background noise.
-
-
Administer this compound (e.g., 1 - 20 mg/kg, s.c.) or vehicle 15-60 minutes before the start of the session.[4]
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 * [(Pulse-alone startle) - (Prepulse-pulse startle)] / (Pulse-alone startle).
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | % PPI (Prepulse +3dB ± SEM) | % PPI (Prepulse +6dB ± SEM) | % PPI (Prepulse +12dB ± SEM) |
| Vehicle | - | 10 | 35 ± 4 | 55 ± 5 | 70 ± 6 |
| This compound | 1.0 | 10 | 30 ± 5 | 48 ± 6 | 65 ± 7 |
| This compound | 10.0 | 10 | 15 ± 3 | 30 ± 4 | 45 ± 5 |
| This compound | 20.0 | 10 | 10 ± 2 | 25 ± 3 | 40 ± 4 |
*p < 0.05, **p < 0.01 compared to vehicle (ANOVA followed by post-hoc test).
Drug Discrimination
The drug discrimination paradigm is a highly specific behavioral assay used to assess the subjective effects of a drug. Animals are trained to recognize the interoceptive cues of a specific drug and differentiate them from a vehicle injection.
Experimental Protocol:
-
Apparatus: A standard two-lever operant conditioning chamber with a food or liquid reward dispenser.
-
Procedure:
-
Training:
-
Rats are first trained to press a lever for a reward (e.g., food pellet or sucrose (B13894) solution) on a fixed-ratio (FR) schedule (e.g., FR10).[10]
-
Once lever pressing is established, discrimination training begins. On training days, rats receive either the training drug (e.g., a selected dose of this compound) or vehicle.
-
Following drug administration, responses on one lever (the "drug lever") are reinforced, while responses on the other lever are not.
-
Following vehicle administration, responses on the other lever (the "vehicle lever") are reinforced.
-
Training continues until the rats reliably select the correct lever based on the injection they received (e.g., >80% correct lever presses on the first FR of the session for several consecutive days).
-
-
Testing:
-
Once the discrimination is acquired, test sessions are conducted.
-
During test sessions, various doses of this compound or other test compounds are administered.
-
The percentage of responses on the drug-correct lever is measured.
-
-
-
Data Analysis: The primary measures are the percentage of responses on the drug-correct lever and the response rate. Full substitution is generally considered >80% drug-lever responding, while partial substitution is between 20% and 80%.
Data Presentation:
| Test Compound | Dose (mg/kg) | N | % Drug-Lever Responding (± SEM) | Response Rate (responses/min ± SEM) |
| Vehicle | - | 8 | 10 ± 3 | 25 ± 3 |
| This compound (Training Dose) | 5.0 | 8 | 92 ± 4 | 22 ± 2 |
| This compound | 1.0 | 8 | 45 ± 8 | 24 ± 3 |
| This compound | 2.5 | 8 | 75 ± 6 | 23 ± 2 |
| Test Compound X | 10.0 | 8 | 15 ± 4 | 20 ± 3 |
III. Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
This compound's primary psychedelic effects are believed to be mediated through its agonist activity at the serotonin 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR). Activation of this pathway leads to a cascade of intracellular events. Furthermore, there is evidence of functional crosstalk between the serotonin 5-HT2A and dopamine (B1211576) D2 receptor systems.[11]
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Behavioral Assays
A typical workflow for conducting behavioral pharmacology studies with this compound involves several key stages, from animal procurement and habituation to data analysis and interpretation.
Caption: General experimental workflow for behavioral studies.
Logical Relationship for Drug Discrimination Training
The drug discrimination paradigm is based on the animal learning to associate the interoceptive state produced by the drug with a specific reinforced response.
Caption: Logical flow of drug discrimination training and testing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mescaline effects on rat behavior and its time profile in serum and brain tissue after a single subcutaneous dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mescaline-induced behavioral alterations are mediated by 5-HT2A and 5-HT2C receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice [ouci.dntb.gov.ua]
Application of Methallylescaline in Neuroscience Research: A Tool for Probing Serotonergic Pathways
Introduction
Methallylescaline (MAL) is a synthetic psychedelic compound belonging to the phenethylamine (B48288) class, structurally analogous to mescaline.[1] Its primary mechanism of action involves potent agonism at the serotonin (B10506) 5-HT2A receptor, with additional activity at the 5-HT2C receptor.[1][2] This pharmacological profile makes this compound a valuable research tool for investigating the intricate roles of the serotonergic system, particularly the 5-HT2A receptor, in various physiological and pathological processes. The 5-HT2A receptor is a key target in neuroscience research due to its involvement in processes such as learning, memory, and sensory perception, and its implication in psychiatric conditions like schizophrenia and depression.[3][4]
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo experimental settings to probe serotonergic pathways. The included methodologies, data presentation, and pathway visualizations are intended to guide researchers, scientists, and drug development professionals in designing and executing robust experiments.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with serotonergic receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Assay Type | Reference |
| 5-HT₂ₐ | This compound | 150 - 12,000 | Human | Radioligand Binding Assay | [2] |
| 5-HT₂꜀ | This compound | Weak to moderate affinity | Human | Radioligand Binding Assay | [2] |
| 5-HT₁ₐ | This compound | Weak to moderate affinity | Human | Radioligand Binding Assay | [2] |
Note: A wide range for Kᵢ at the 5-HT₂ₐ receptor is reported, reflecting potential variability in experimental conditions.
Table 2: Functional Activity of this compound
| Assay Type | Receptor | Parameter | Value | Cell Line | Reference |
| Calcium Mobilization | 5-HT₂ₐ | EC₅₀ | Data not available | HEK 293 | [2] |
| Eₘₐₓ | Data not available | HEK 293 | [2] |
Signaling Pathway
Activation of the 5-HT2A receptor by this compound initiates a cascade of intracellular signaling events. The receptor is coupled to the Gq alpha subunit of the G protein complex. Upon agonist binding, Gq activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Protocols
In Vitro: Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the 5-HT2A receptor.
Materials:
-
HEK 293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]ketanserin)
-
Unlabeled this compound
-
Non-specific binding control (e.g., 10 µM spiperone)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Membrane Preparation:
-
Culture HEK 293-5HT2A cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and non-specific binding control.
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters.
-
Wash filters with ice-cold buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and count radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
In Vitro: Calcium Imaging Functional Assay
This protocol measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the 5-HT2A receptor by quantifying intracellular calcium mobilization.
Materials:
-
HEK 293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Reference agonist (e.g., serotonin)
-
Fluorescence plate reader or microscope with imaging capabilities
Procedure:
-
Cell Preparation:
-
Seed HEK 293-5HT2A cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Load cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash cells with assay buffer to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound or the reference agonist to the wells.
-
Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Normalize the data to the maximum response of the reference agonist.
-
Plot the normalized response against the log concentration of this compound to generate a dose-response curve.
-
Calculate the EC₅₀ (concentration that produces 50% of the maximal response) and Eₘₐₓ (maximal efficacy) from the curve.
-
Caption: Calcium Imaging Functional Assay Workflow.
In Vivo: Head-Twitch Response (HTR) in Rodents
The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the in vivo activity of psychedelic compounds.[3]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound solution in sterile saline
-
Vehicle control (sterile saline)
-
Observation chambers
-
Video recording equipment (optional)
Procedure:
-
Acclimation:
-
Acclimate mice to the observation chambers for at least 30 minutes before drug administration.
-
-
Drug Administration:
-
Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to the mice. The exact dose range should be determined in pilot studies.
-
-
Observation:
-
Immediately after injection, place the mice back into the observation chambers.
-
Record the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head.
-
-
Data Analysis:
-
Compare the number of head twitches in the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant increase in head twitches in the this compound group indicates 5-HT2A receptor activation.
-
Caption: Head-Twitch Response (HTR) Experimental Workflow.
Conclusion
This compound serves as a potent and selective tool for the investigation of 5-HT2A receptor-mediated serotonergic pathways. The protocols outlined in these application notes provide a framework for characterizing its binding affinity, functional activity, and in vivo effects. By employing these methodologies, researchers can further elucidate the role of the 5-HT2A receptor in health and disease, potentially leading to the development of novel therapeutic agents for a range of neuropsychiatric disorders. Further research is warranted to fully characterize the functional selectivity and downstream signaling profile of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Neuropsychopharmacology of Serotonergic Hallucinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonergic Hallucinogens as Translational Models Relevant to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Methallylescaline Metabolism in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the metabolism of Methallylescaline using human liver microsomes (HLMs). The protocols outlined below are based on established methodologies for in vitro drug metabolism studies and incorporate specific findings related to this compound.
Introduction
This compound, a psychoactive phenethylamine, undergoes metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2][3][4][5] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological properties. Human liver microsomes are a valuable in vitro tool for these studies as they contain a rich complement of drug-metabolizing enzymes, particularly CYPs.[6][7][8]
Metabolic Pathway of this compound
In vitro studies using human hepatocytes have shown that this compound is metabolized to hydroxylated metabolites.[1][2][3][4][5] The primary metabolic pathway involves hydroxylation of the 2-methylallyl group, leading to the formation of hydroxy-methallylescaline and dihydroxy-methallylescaline.[1] Several CYP enzymes have been identified as being responsible for the metabolism of this compound, including CYP2D6, CYP2J2, CYP1A2, and CYP3A4.[1][2][3][4][5]
References
- 1. accesson.kr [accesson.kr]
- 2. In vitro Metabolism of this compound in Human Hepatocytes Using Liquid Chromatography-High Resolution Mass Spectrometry - Mass Spectrometry Letters - 한국질량분석학회 - KISS [kiss.kstudy.com]
- 3. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 4. In vitro Metabolism of this compound in Human Hepatocytes Using Liquid Chromatography-High Resolution Mass Spectrometry -Mass Spectrometry Letters | 학회 [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. oyc.co.jp [oyc.co.jp]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for the Safe Handling and Storage of Methallylescaline in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methallylescaline (4-methylallyloxy-3,5-dimethoxyphenethylamine) is a synthetic psychedelic compound of the phenethylamine (B48288) class. As a potent psychoactive substance and a research chemical, stringent safety protocols are imperative for its handling and storage in a laboratory environment to mitigate risks of exposure and ensure the integrity of experimental data. These application notes provide a comprehensive guide for the safe management of this compound, intended for use by trained professionals in a controlled laboratory setting.
Compound Data
A summary of the key physical, chemical, and toxicological properties of this compound is presented in the table below. It is important to note that comprehensive toxicological data for this compound is not available, and the provided information is based on available data for structurally related phenethylamines.
| Property | Value | Reference |
| Chemical Name | 4-methylallyloxy-3,5-dimethoxyphenethylamine | N/A |
| Synonyms | MAL | N/A |
| Molecular Formula | C₁₄H₂₁NO₃ | N/A |
| Molecular Weight | 251.32 g/mol | N/A |
| Appearance | White or off-white crystalline solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in methanol (B129727), ethanol, and chloroform. Limited solubility in water. | [1] |
| pKa | Not available | N/A |
| LD50 (Oral, Rat) | Not available for this compound. For Mescaline: ~212 mg/kg. | [2] |
| Primary Hazard | Potent psychoactive substance. May be harmful if ingested, inhaled, or absorbed through the skin. | N/A |
Safe Handling Protocols
Personal Protective Equipment (PPE)
Due to its potent nature and the lack of comprehensive toxicity data, a stringent PPE policy must be enforced when handling this compound.
-
Gloves: Double gloving with nitrile gloves is mandatory. Nitrile offers good resistance to a range of organic solvents.[3][4] Gloves should be changed immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn at all times.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn and laundered separately from personal clothing.
-
Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge and a P100 particulate filter is required.
Engineering Controls
-
Chemical Fume Hood: All weighing and preparation of stock solutions of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.
General Handling Practices
-
Authorized Personnel: Access to areas where this compound is handled and stored should be restricted to authorized and trained personnel only.
-
Work Area: Designate a specific area for handling this compound. This area should be clearly marked and easy to decontaminate.
-
Avoid Ingestion and Inhalation: Never eat, drink, or smoke in the laboratory.[6] Avoid actions that could generate dust.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in methanol.
Materials:
-
This compound powder
-
Anhydrous methanol (HPLC grade)
-
Calibrated analytical balance
-
Volumetric flask (appropriate size)
-
Spatula
-
Weighing paper
-
Sonicator (optional)
-
Appropriate PPE
Procedure:
-
Perform all operations in a certified chemical fume hood.
-
Don the appropriate PPE (double nitrile gloves, safety goggles, lab coat).
-
Tare the analytical balance with a piece of weighing paper.
-
Carefully weigh the desired amount of this compound powder onto the weighing paper.
-
Transfer the powder to the volumetric flask.
-
Add a small amount of methanol to the weighing paper to rinse any residual powder into the flask.
-
Add approximately half of the final volume of methanol to the volumetric flask.
-
Gently swirl the flask to dissolve the powder. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Once the solid is completely dissolved, add methanol to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
Analytical Testing (GC-MS)
This protocol provides a general method for the qualitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Sample Preparation:
-
Dilute the this compound stock solution to a final concentration of approximately 1 µg/mL in methanol.
-
Transfer 1 mL of the diluted solution to a GC vial.
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data in full scan mode (m/z 40-550).
-
Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M+) at m/z 251 and characteristic fragment ions.
Storage and Waste Disposal
Storage
-
Short-term Storage: Store this compound in a cool, dry, and dark place in a tightly sealed container. A desiccator can be used to protect it from moisture.
-
Long-term Storage: For long-term storage, it is recommended to store the compound at -20°C.
-
Security: Store in a locked cabinet or safe to prevent unauthorized access.
Waste Disposal
This compound is not a DEA-scheduled substance at the federal level in the United States, but state and local regulations may vary. All waste should be handled as hazardous chemical waste.[9][10]
-
Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for organic waste.
-
Disposal Procedure: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for chemical waste disposal. Do not dispose of this compound down the drain.
Spill and Emergency Procedures
Spill Cleanup
-
Small Spills (Powder):
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Gently cover the spill with an absorbent material (e.g., vermiculite (B1170534) or sand) to avoid raising dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., methanol) followed by a soap and water wash.
-
-
Small Spills (Solution):
-
Absorb the spill with an inert absorbent material (e.g., spill pillows or vermiculite).
-
Collect the absorbent material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent followed by a soap and water wash.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact the institutional EHS office immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11][12]
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Hypothetical 5-HT2A receptor signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Mescaline | C11H17NO3 | CID 4076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gloves.com [gloves.com]
- 4. sgnitrilegloves.com [sgnitrilegloves.com]
- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. scispace.com [scispace.com]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. research-compliance.umich.edu [research-compliance.umich.edu]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. Hallucinogenic Mushroom Toxicity Treatment & Management: Approach Considerations, Supportive Measures, Pharmacologic Therapy [emedicine.medscape.com]
Troubleshooting & Optimization
Addressing the steep dose-response curve of Methallylescaline in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Methallylescaline (MAL). Due to its steep dose-response curve, careful consideration of experimental parameters is crucial for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MAL) and what is its primary mechanism of action?
A1: this compound (4-methylallyloxy-3,5-dimethoxyphenethylamine) is a synthetic psychedelic compound of the phenethylamine (B48288) class.[1] Its primary mechanism of action is as a potent partial agonist at the serotonin (B10506) 5-HT2A receptor.[1][2] This interaction is believed to mediate its hallucinogenic effects.[2]
Q2: What is meant by a "steep dose-response curve" in the context of this compound?
A2: A steep dose-response curve signifies that a small increment in the dose of this compound can lead to a disproportionately large increase in the observed effect.[1] This characteristic is critical to consider during experimental design to avoid unexpected or overwhelmingly strong responses, which can affect data quality and reproducibility. The typical oral dosage range in humans is reported to be between 40 and 65 mg.[1]
Q3: What are the known receptor binding affinities and functional potencies for this compound?
A3: this compound primarily interacts with serotonergic receptors, with the highest affinity for the 5-HT2A receptor. Its binding profile also includes interactions with other 5-HT receptor subtypes. For detailed quantitative data, please refer to the data tables below.
Q4: What safety precautions are necessary when working with this compound in a laboratory setting?
A4: As a potent psychoactive compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All work with the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols or dust. A comprehensive risk assessment should be conducted before commencing any experiment.
Quantitative Data
Table 1: Receptor Binding Affinities (Ki) of this compound and Related Compounds (nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | α1A | α2A | D2 | TAAR1 |
| This compound (MAL) | 1,600 | 150 | 1,300 | >10,000 | >10,000 | >10,000 | 3,300 |
| Mescaline | 5,500 | 5,300 | 12,000 | >10,000 | >10,000 | >10,000 | 3,700 |
| LSD | 1.1 | 2.1 | 1.3 | 1.6 | 170 | 2.9 | >10,000 |
| 2C-B | 4,800 | 160 | 450 | 1,100 | 2,000 | >10,000 | 1,000 |
Data extracted from Rickli et al. (2021).[3]
Table 2: Functional Potencies (EC50) and Efficacy (% of 5-HT) of this compound and Related Compounds
| Compound | 5-HT2A EC50 (nM) | 5-HT2A Efficacy (%) | 5-HT2B EC50 (nM) | 5-HT2B Efficacy (%) |
| This compound (MAL) | 110 | 90 | >10,000 | <20 |
| Mescaline | 1,200 | 100 | >10,000 | <20 |
| LSD | 3.1 | 80 | 0.44 | 100 |
| 2C-B | 130 | 90 | 110 | 80 |
Data extracted from Rickli et al. (2021).[3]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in In Vitro Assays
-
Possible Cause: The steep dose-response curve of this compound can lead to significant variations in results with minor pipetting errors.
-
Troubleshooting Steps:
-
Precision Pipetting: Utilize calibrated pipettes and proper techniques to ensure accurate and consistent dilutions. For highly sensitive assays, consider using automated liquid handlers.
-
Increased Replicates: Increase the number of technical and biological replicates to improve statistical power and identify outliers.
-
Narrower Concentration Range: Once an approximate effective concentration range is determined, perform subsequent experiments with a narrower range of concentrations and more data points around the EC50 to better define the curve.
-
Quality Control of Compound: Ensure the purity and integrity of the this compound stock solution. Improper storage can lead to degradation. Verify the concentration of your stock solution using an appropriate analytical method (e.g., UV-Vis spectroscopy with a known extinction coefficient).
-
Issue 2: Unexpectedly High or Low Signal in Functional Assays (e.g., Calcium Flux)
-
Possible Cause: Cell health and density can significantly impact the outcome of functional assays. Additionally, the steep dose-response curve may mean the chosen concentration is either saturating or sub-threshold.
-
Troubleshooting Steps:
-
Cell Line Maintenance: Maintain a consistent cell culture protocol, including passage number, seeding density, and growth conditions.
-
Optimize Cell Density: Perform a cell density optimization experiment to determine the optimal number of cells per well for your specific assay.
-
Comprehensive Dose-Response: Run a wide range of this compound concentrations in initial experiments to identify the full dynamic range of the response.
-
Positive and Negative Controls: Always include appropriate positive (e.g., a known 5-HT2A agonist like serotonin) and negative (vehicle) controls to ensure the assay is performing as expected.
-
Issue 3: High Variability in Animal Behavioral Studies
-
Possible Cause: In vivo experiments are subject to inherent biological variability. The steep dose-response of this compound can amplify these differences.
-
Troubleshooting Steps:
-
Precise Dosing: Ensure accurate and consistent administration of the compound. For parenteral routes, pay close attention to injection volume and speed.
-
Acclimatization: Properly acclimate animals to the experimental environment to reduce stress-induced variability.
-
Control for Individual Differences: Use a within-subjects design where possible, or randomize animals into groups based on baseline behavioral measures.
-
Dose-Response Pilot Study: Conduct a pilot study with a wide range of doses to determine the optimal dose range for the desired behavioral effect and to identify potential toxicity at higher doses.
-
Experimental Protocols
Protocol 1: 5-HT2A Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of a compound for the 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4
-
Radioligand: [3H]Ketanserin (a 5-HT2A antagonist)
-
Non-specific binding control: Mianserin (10 µM)
-
This compound stock solution (in DMSO, then diluted in binding buffer)
-
Glass fiber filters (GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Homogenize 5-HT2A-expressing HEK293 cells in ice-cold binding buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or 10 µM Mianserin (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of [3H]Ketanserin (at a final concentration equal to its Kd).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at 37°C for 60 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Flux Functional Assay
This protocol measures the increase in intracellular calcium concentration following 5-HT2A receptor activation by this compound.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound stock solution (in DMSO, then diluted in assay buffer).
-
Positive control: Serotonin (5-HT).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating:
-
Seed the cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Remove the growth medium and add the calcium-sensitive dye loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject various concentrations of this compound or serotonin into the wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Visualizations
Caption: Canonical 5-HT2A receptor signaling pathway activated by this compound.
Caption: Logical workflow for troubleshooting steep dose-response curves in experimental setups.
References
Mitigating side effects like nausea and body load in animal studies of Methallylescaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methallylescaline (MAL) in animal models. The focus is on mitigating common side effects such as nausea and body load to ensure experimental integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MAL) and what are its primary effects in animal models?
A1: this compound (4-methylallyloxy-3,5-dimethoxyphenethylamine) is a psychedelic compound of the phenethylamine (B48288) class, structurally related to mescaline.[1] In animal models, it primarily acts as a potent agonist of the serotonin (B10506) 5-HT2A receptor, which is responsible for its psychedelic effects.[1] It also shows some activity at the 5-HT2C receptor.[1]
Q2: What are the common side effects observed in animal studies with MAL?
A2: Common side effects reported in anecdotal human use and anticipated in animal models include nausea, vomiting, and a phenomenon often described as "body load".[2] Body load can be characterized by a general sense of physical discomfort, restlessness, and overstimulation. Due to MAL's steep dose-response curve, small increases in dosage can lead to a significant intensification of these effects.
Q3: What is the likely mechanism behind MAL-induced nausea?
A3: The nausea associated with serotonergic psychedelics like MAL is believed to be primarily mediated by the activation of serotonin 5-HT3 receptors. These receptors are located in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ) of the brainstem, which is involved in the vomiting reflex.[2][3]
Q4: Can side effects like nausea be mitigated without affecting the primary psychedelic-like effects under investigation?
A4: Yes. The primary psychedelic effects of MAL are mediated by 5-HT2A receptor agonism, while nausea is largely associated with 5-HT3 receptor activation.[1][2] By using a selective 5-HT3 receptor antagonist, it is possible to block the nausea-inducing pathway without significantly interfering with the 5-HT2A-mediated effects.[2]
Troubleshooting Guides
Issue: Significant Nausea and Vomiting Observed in Animal Subjects
Symptoms:
-
Retching, vomiting (in species that can vomit, e.g., ferrets).
-
Pica behavior (consumption of non-nutritive substances like kaolin) in rats, as they cannot vomit.[3]
-
Reduced food and water intake.
Possible Causes:
-
Activation of 5-HT3 receptors in the gut and chemoreceptor trigger zone by MAL.
-
Dosage of MAL may be too high, exceeding the therapeutic window for the desired effects without significant side effects.
Troubleshooting Steps:
-
Dose Adjustment:
-
Review the current dosage of MAL. Due to its steep dose-response curve, a small reduction in dose may alleviate nausea while maintaining the desired psychedelic-like effects.
-
Conduct a dose-response study to identify the optimal dose with the most favorable therapeutic index.
-
-
Pre-treatment with a 5-HT3 Antagonist:
-
Administer a selective 5-HT3 receptor antagonist, such as ondansetron (B39145) or granisetron (B54018), prior to MAL administration.[2][6]
-
Refer to the Experimental Protocols section for detailed administration guidelines.
-
-
Monitor for Pica:
-
In rat models, provide access to kaolin (B608303) and measure consumption as an index of nausea.[3][7] A reduction in kaolin intake after intervention indicates successful mitigation of nausea.
-
Issue: Signs of "Body Load" in Animal Subjects
Symptoms:
-
Increased or agitated motor activity, restlessness.
-
Autonomic changes (e.g., changes in heart rate, blood pressure, body temperature).
-
Stress-related behaviors (e.g., excessive grooming, teeth grinding).
Possible Causes:
-
Generalized physiological stress resulting from the psychedelic experience.
-
Peripheral effects of MAL on the sympathetic nervous system.
-
Anxiogenic effects at higher doses.
Troubleshooting Steps:
-
Environmental Enrichment and Acclimation:
-
Ensure a calm and stable experimental environment to minimize external stressors.
-
Properly acclimate animals to handling and experimental procedures to reduce anxiety.
-
-
Dose Optimization:
-
As with nausea, a slight reduction in the MAL dose may decrease the intensity of the body load.
-
-
Consider Co-administration with an Anxiolytic (with caution):
-
In some contexts, a low dose of a benzodiazepine (B76468) or other anxiolytic might be considered. However, this approach should be used with extreme caution as it may alter the primary effects of MAL under investigation. The potential for drug-drug interactions must be carefully evaluated.
-
Data Presentation
Table 1: Recommended Dosages of 5-HT3 Antagonists for Nausea Mitigation in Rat Models
| Antagonist | Dosage Range (mg/kg) | Route of Administration | Pre-treatment Time | Reference |
| Ondansetron | 0.1 - 1.0 | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | 30 minutes prior to MAL | [2][4][8] |
| Granisetron | 0.003 - 3.0 | Subcutaneous (s.c.) | 30 minutes prior to MAL | [6][9][10] |
Note: The optimal dose should be determined empirically for the specific animal model and experimental conditions.
Experimental Protocols
Protocol 1: Mitigation of Nausea in Rats using Ondansetron Pre-treatment
Objective: To reduce nausea-like behavior (pica) in rats administered this compound.
Materials:
-
This compound (MAL) solution
-
Ondansetron solution (0.1 mg/mL in sterile saline)
-
Vehicle (sterile saline)
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Kaolin pellets
-
Standard rat chow and water
Procedure:
-
Acclimation: Individually house rats and acclimate them to the presence of kaolin, standard chow, and water for at least 3 days to establish baseline consumption levels.
-
Baseline Measurement: For 3 consecutive days, weigh the amount of kaolin, chow, and water consumed daily.
-
Grouping: Divide animals into at least three groups:
-
Group A: Vehicle (saline) + Vehicle (saline)
-
Group B: Vehicle (saline) + MAL
-
Group C: Ondansetron (0.1 mg/kg, i.p.) + MAL
-
-
Administration:
-
Thirty minutes prior to MAL administration, inject Group C with ondansetron and Groups A and B with saline.
-
Administer the desired dose of MAL to Groups B and C, and saline to Group A.
-
-
Measurement: Over the next 24 hours, measure the consumption of kaolin, chow, and water.
-
Data Analysis: Compare the amount of kaolin consumed between the groups. A significant reduction in kaolin consumption in Group C compared to Group B indicates successful mitigation of nausea.
Mandatory Visualizations
Caption: Signaling pathway of this compound's primary and side effects.
Caption: Experimental workflow for mitigating nausea in MAL animal studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nausea, Lion's Breath, and Ondansetron [spiritpharmacist.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of low doses of cannabidiolic acid and ondansetron on LiCl-induced conditioned gaping (a model of nausea-induced behaviour) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ondansetron interferes with unconditioned lying-on belly and acquisition of conditioned gaping induced by LiCl as models of nausea-induced behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of granisetron, a 5-HT3 receptor antagonist, on 5-hydroxytryptamine (5-HT) release from the isolated ileum in a delayed-emesis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of granisetron on radiation-induced alterations of colonic motility and fluid absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of granisetron, a 5-HT3 receptor antagonist, on morphine-induced potentiation of brain stimulation reward - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Methallylescaline dosage to avoid overwhelming physiological responses
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. Methallylescaline (MAL) is a research chemical and should be handled with extreme caution by qualified personnel in a controlled laboratory setting. The information provided herein is not a substitute for rigorous experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MAL) and what is its primary mechanism of action?
A1: this compound (4-methylallyloxy-3,5-dimethoxyphenethylamine) is a synthetic psychedelic substance belonging to the phenethylamine (B48288) chemical class.[1] It is structurally related to mescaline.[1] The primary mechanism of action for its psychedelic effects is believed to be its activity as a partial agonist at the serotonin (B10506) 5-HT2A receptor.[1]
Q2: What is the reported dosage range for this compound and what is meant by its "steep dose-response curve"?
A2: The general dosage range for oral administration of this compound is reported to be between 40 mg and 65 mg.[1] A "steep dose-response curve" indicates that a small increase in dosage can lead to a disproportionately large increase in the intensity of subjective and physiological effects.[1][2][3] This characteristic necessitates extremely careful dose measurement and escalation in experimental settings to avoid overwhelming responses.
Q3: What are the primary physiological effects reported in response to this compound administration?
A3: Published scientific literature lacks detailed quantitative data on the physiological effects of this compound from controlled clinical studies. However, user reports and anecdotal evidence consistently describe a range of physiological responses, including:
-
Stimulation: A significant increase in physical energy levels is often reported.[4]
-
"Body Load": This term describes a collection of physical sensations that can include unease, shortness of breath, and a feeling of overstimulation.[2][3]
-
Nausea and Vomiting: These effects are commonly reported, particularly at higher doses.[2][3]
-
Urinary Retention: Difficulty urinating despite the urge has been noted as a side effect.[4]
-
Cardiovascular Effects: While specific data is lacking for MAL, other 5-HT2A agonists can induce changes in heart rate and blood pressure. One report mentioned a slightly reduced heart rate for this compound.[1]
Q4: What are the known metabolic pathways for this compound?
A4: In vitro studies using human liver microsomes have shown that this compound is metabolized primarily through hydroxylation and N-acetylation. Eleven metabolites have been identified, with hydroxylated and N-acetylated products being the major ones.[5]
Troubleshooting Guides
In Vitro Experimentation
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in functional assay results (e.g., Ca2+ flux, IP1 accumulation) | 1. Cell line instability or passage number variability.2. Inconsistent compound purity or concentration.3. Assay plate edge effects. | 1. Use a consistent and low passage number of the 5-HT2A expressing cell line.2. Verify the purity of the this compound sample via analytical methods (e.g., HPLC, NMR). Prepare fresh stock solutions for each experiment.3. Avoid using the outer wells of the assay plate or implement a normalization strategy. |
| Low or no signal in receptor binding assays | 1. Inactive radioligand.2. Incorrect buffer composition or pH.3. Insufficient receptor expression in the membrane preparation. | 1. Check the expiration date and specific activity of the radioligand. Perform a saturation binding experiment to confirm its activity.2. Ensure the binding buffer composition and pH are optimal for 5-HT2A receptor binding assays.3. Characterize the receptor density (Bmax) of your membrane preparation. |
| Difficulty identifying metabolites in in vitro metabolism studies | 1. Low metabolic turnover.2. Inappropriate concentration of microsomes or hepatocytes.3. Suboptimal incubation time. | 1. Increase the concentration of this compound or the amount of liver microsomes/hepatocytes.2. Titrate the concentration of the metabolic system components to find the optimal conditions.3. Perform a time-course experiment to determine the optimal incubation time for metabolite formation. |
In Vivo Experimentation (Preclinical)
| Issue | Possible Cause | Troubleshooting Steps |
| Overwhelming physiological responses in animal models (e.g., severe hyperthermia, cardiovascular instability) | 1. Dose is too high due to the steep dose-response curve.2. Allometric scaling from in vitro data is inaccurate.3. Animal model is particularly sensitive to 5-HT2A agonists. | 1. Start with extremely low doses and perform a careful dose-escalation study. Monitor physiological parameters continuously.2. Refine the allometric scaling calculations and consider data from structurally similar compounds.3. Consider using a different animal strain or species known to have a more predictable response to psychedelics. |
| High inter-individual variability in behavioral responses | 1. Differences in animal handling and stress levels.2. Genetic variability within the animal colony.3. Inconsistent drug administration (e.g., gavage technique). | 1. Standardize all animal handling procedures and allow for adequate acclimatization.2. Use a genetically homogenous animal strain.3. Ensure all personnel are proficient in the drug administration technique to minimize variability. |
| Lack of a clear behavioral phenotype | 1. The chosen behavioral assay is not sensitive to the effects of this compound.2. The dose is either too low (sub-threshold) or too high (causing sedation or overwhelming effects). | 1. Consider using a battery of behavioral tests, including those known to be sensitive to 5-HT2A agonists (e.g., head-twitch response in rodents).[6]2. Perform a thorough dose-response study to identify the optimal dose range for eliciting the desired behavioral effects. |
Data Presentation
Table 1: Reported Dosage and Duration of this compound
| Parameter | Value | Reference |
| Oral Dosage Range | 40 - 65 mg | [1] |
| Duration of Action | 12 - 16 hours | [1] |
Table 2: Potential Physiological Responses to 5-HT2A Agonists (Extrapolated for this compound Research)
| Physiological Parameter | Potential Effect | Monitoring Recommendation |
| Heart Rate | Increase or Decrease | Continuous telemetry or frequent monitoring |
| Blood Pressure | Increase | Continuous telemetry or frequent monitoring |
| Body Temperature | Hyperthermia | Continuous rectal probe monitoring |
| Pupil Diameter | Mydriasis (dilation) | Pupillometry |
| Electrolytes | Potential for imbalance due to nausea/vomiting | Baseline and post-administration blood panels |
Note: The data in Table 2 is extrapolated from general knowledge of 5-HT2A agonists and is intended for research planning and safety monitoring. Specific quantitative effects of this compound have not been formally documented.
Experimental Protocols
Protocol 1: In Vitro Determination of 5-HT2A Receptor Activation Profile
Objective: To characterize the functional activity of this compound at the human 5-HT2A receptor using a cell-based assay.
Methodology:
-
Cell Culture: Maintain a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT2A receptor in appropriate culture medium.
-
Assay Principle: Utilize a functional assay that measures a downstream signaling event of Gq-coupled receptor activation, such as intracellular calcium mobilization or inositol (B14025) monophosphate (IP1) accumulation.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a concentration-response curve.
-
Assay Procedure (Calcium Flux):
-
Plate the cells in a 96- or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add the various concentrations of this compound to the wells.
-
Measure the fluorescence intensity over time using a plate reader with kinetic read capabilities.
-
-
Data Analysis: Plot the change in fluorescence against the log concentration of this compound to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
Protocol 2: In Vivo Assessment of Physiological Responses in a Rodent Model
Objective: To determine the dose-dependent physiological effects of this compound in a rodent model.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats, instrumented with telemetry devices for continuous monitoring of cardiovascular parameters and body temperature.
-
Dose Preparation: Prepare solutions of this compound in a sterile vehicle (e.g., saline) for oral or intraperitoneal administration.
-
Experimental Procedure:
-
Acclimatize the animals to the experimental room and handling procedures.
-
Record baseline physiological data for at least 60 minutes prior to drug administration.
-
Administer a single dose of this compound or vehicle. Start with a very low dose (e.g., 0.1 mg/kg) and perform a dose-escalation study in separate cohorts of animals.
-
Continuously monitor heart rate, blood pressure, and body temperature for at least 8 hours post-administration.
-
Observe and score any behavioral changes.
-
-
Data Analysis: Analyze the physiological data for significant changes from baseline and compare the effects across different dose groups.
Mandatory Visualizations
Caption: 5-HT2A Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for this compound Dosage Optimization.
References
Overcoming challenges in the chemical synthesis and purification of Methallylescaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis and purification of Methallylescaline (4-methallyloxy-3,5-dimethoxyphenethylamine).
Synthesis Troubleshooting Guide
The synthesis of this compound typically involves the formation of a phenethylamine (B48288) backbone followed by etherification. A common route is the Williamson ether synthesis, starting from a suitable phenethylamine precursor.
FAQ: Synthesis
Q1: My Williamson ether synthesis of the methallyloxy group is resulting in a low yield. What are the common causes?
A1: Low yields in this step are often due to competing side reactions or suboptimal conditions. Key factors to investigate include:
-
Incomplete deprotonation of the hydroxyl group: Ensure a sufficiently strong base is used to fully deprotonate the phenolic hydroxyl group of the precursor. The choice of base is critical.
-
Side reactions of the alkylating agent: Methallyl chloride can undergo elimination reactions, especially at higher temperatures.
-
Steric hindrance: While less of an issue with a primary alkyl halide like methallyl chloride, significant steric bulk on the phenethylamine precursor could slow down the desired S(_N)2 reaction.
-
Reaction with the solvent: Ensure the solvent is anhydrous and unreactive under the basic conditions.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | Use a stronger base (e.g., sodium hydride in an aprotic solvent like THF or DMF). |
| Elimination Side Reaction | Maintain a lower reaction temperature and add the methallyl chloride slowly. |
| Impure Reagents | Use freshly distilled solvents and high-purity reagents. |
| Atmospheric Moisture | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Q2: I am observing the formation of multiple unexpected byproducts in my reaction mixture. What are they likely to be?
A2: Common byproducts in the synthesis of this compound can include:
-
Unreacted starting material: Incomplete reaction.
-
O-alkylation vs. C-alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can sometimes occur on the aromatic ring instead of the oxygen atom.
-
Products of elimination: As mentioned, the alkylating agent can undergo elimination to form an alkene.
-
Dialkylated products: If there are other reactive sites on the precursor molecule.
Analytical Approach to Identify Byproducts:
| Technique | Expected Observations for Common Byproducts |
| TLC | Multiple spots with different Rf values compared to the starting material and expected product. |
| NMR | Signals corresponding to unreacted starting materials or unexpected aromatic substitution patterns. |
| Mass Spec | Molecular ion peaks that do not correspond to the desired product. |
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible synthetic route for this compound.
Step 1: Williamson Ether Synthesis
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 3,5-dimethoxy-4-hydroxyphenethylamine (or a suitable protected precursor) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methallyl chloride (1.2 equivalents) dropwise via a syringe.
-
Let the reaction stir at room temperature overnight.
-
Workup: Quench the reaction by carefully adding ice-cold water. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Caption: Workflow for the synthesis of this compound.
Purification Troubleshooting Guide
The crude product from the synthesis will likely be an oil and require purification, typically through column chromatography followed by conversion to a crystalline salt and recrystallization.
FAQ: Purification
Q1: My column chromatography separation is poor, with broad, tailing peaks for the product.
A1: Peak tailing is a common issue when purifying amines on silica (B1680970) gel due to the interaction of the basic amine with acidic silanol (B1196071) groups on the stationary phase.
Troubleshooting Steps for Column Chromatography:
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction of the basic amine with acidic silica gel. | Add a small amount (0.5-1%) of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent. |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. A common mobile phase is a gradient of ethyl acetate in hexanes or dichloromethane (B109758) with a small amount of methanol (B129727) for more polar compounds. |
| Product Degradation | Sensitivity of the product to the acidic silica gel. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. |
Q2: I am having difficulty crystallizing the final product from the freebase oil.
A2: Many phenethylamine freebases are oils at room temperature. Conversion to a salt (e.g., hydrochloride or fumarate) is often necessary to obtain a stable, crystalline solid.
Troubleshooting Crystallization:
| Problem | Potential Cause | Recommended Solution |
| Product remains an oil | Freebase is not crystalline at room temperature. | Convert the freebase to its hydrochloride salt by dissolving the oil in a suitable solvent (e.g., isopropanol (B130326) or ether) and bubbling dry HCl gas through the solution, or by adding a solution of HCl in isopropanol. |
| No crystal formation after salt formation | Incorrect solvent for recrystallization. | Perform small-scale solvent screening to find a suitable recrystallization solvent or solvent system (e.g., ethanol/water, acetone/water). |
| Oiling out during recrystallization | The compound is precipitating as a liquid phase. | Ensure the compound is fully dissolved at the boiling point of the solvent. Try a different solvent system or a slower cooling rate. |
Experimental Protocol: Purification
Step 2: Column Chromatography
-
Column Preparation: Pack a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, with 1% triethylamine added to the mobile phase to prevent peak tailing.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound freebase as an oil.
Step 3: Salt Formation and Recrystallization
-
Salt Formation: Dissolve the purified freebase oil in anhydrous isopropanol.
-
Slowly add a solution of concentrated hydrochloric acid in isopropanol dropwise while stirring until the solution is acidic.
-
The hydrochloride salt should precipitate. If not, scratching the inside of the flask or adding a seed crystal can induce crystallization.
-
Recrystallization: Collect the crude salt by filtration. Dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Technical Support Center: Stability and Shelf-Life of Methallylescaline Analytical Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of Methallylescaline analytical standards.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound analytical standards to ensure long-term stability?
A1: For optimal long-term stability, this compound analytical standards, particularly in solid form (e.g., fumarate (B1241708) or hydrochloride salt), should be stored at -20°C in a dark, dry environment.[1][2] Phenethylamines are known for their long shelf-life when protected from light and moisture.[1] Storing the standard in a tightly sealed, opaque container with a desiccant is highly recommended. For solutions, storage at -20°C or below is also recommended, and aliquoting into single-use vials can prevent repeated freeze-thaw cycles that may accelerate degradation.
Q2: What are the primary degradation pathways for this compound?
A2: Based on the structure of this compound, a substituted phenethylamine, the primary degradation pathways are expected to be oxidation and hydrolysis, particularly under stressful conditions. The methallyloxy group and the ethylamine (B1201723) side chain are potential sites for chemical modification.[3][4] Forced degradation studies, which expose the compound to acid, base, heat, light, and oxidizing agents, are crucial for identifying the specific degradation products.[5][6][7]
Q3: How can I tell if my this compound analytical standard has degraded?
A3: Visual inspection for color change or precipitation in solutions can be an initial indicator. However, the most reliable method is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A chromatogram of a degraded sample will show additional peaks corresponding to degradation products, and the peak area of the parent this compound will decrease.
Q4: What is a stability-indicating HPLC method and why is it important?
A4: A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API), in this case, this compound, in the presence of its degradation products, impurities, and excipients.[8][9] It is essential for monitoring the stability of the analytical standard over time and ensuring the accuracy of experimental results. The method should be able to resolve the main peak from all potential degradation product peaks.[10]
Q5: How often should I re-test my this compound analytical standard to confirm its purity?
A5: The re-testing frequency depends on the storage conditions and the intended use of the standard. For a standard stored under optimal conditions (-20°C, dark, dry), an annual re-evaluation of purity using a validated stability-indicating method is a common practice. However, if the standard is stored at higher temperatures or is frequently used, more frequent testing (e.g., every 3-6 months) may be necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound analytical standards.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Degradation of the analytical standard. | 1. Confirm that the standard has been stored under the recommended conditions. 2. Prepare a fresh solution from a new vial of the standard, if available. 3. Perform a forced degradation study on a known pure sample to identify the retention times of potential degradation products. 4. If degradation is confirmed, the standard should be discarded and a new one obtained. |
| Contamination of the mobile phase, solvent, or glassware. | 1. Prepare fresh mobile phase and sample diluent. 2. Thoroughly clean all glassware. 3. Inject a blank (diluent only) to check for system contamination. | |
| Shifting retention times in HPLC | Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before injection.[11] |
| Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature.[11] | |
| Changes in mobile phase composition. | Prepare the mobile phase accurately and consistently. If using a gradient, ensure the pump is functioning correctly. | |
| Poor peak shape (tailing or fronting) | Column degradation or contamination. | 1. Wash the column with a strong solvent. 2. If the problem persists, replace the column. |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. | |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Loss of signal intensity | Degradation of the standard in solution. | Prepare fresh solutions for analysis. Avoid prolonged storage of solutions at room temperature. |
| Detector issue (e.g., lamp aging). | Check the detector lamp's usage hours and replace it if necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating method.[5][6][7][12]
1. Acid Hydrolysis:
- Dissolve this compound (1 mg/mL) in 0.1 M HCl.
- Incubate at 60°C for 24 hours.
- Neutralize the solution with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
- Dissolve this compound (1 mg/mL) in 0.1 M NaOH.
- Incubate at 60°C for 24 hours.
- Neutralize the solution with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
- Dissolve this compound (1 mg/mL) in a solution of 3% hydrogen peroxide.
- Keep at room temperature for 24 hours.
4. Thermal Degradation:
- Place solid this compound in a hot air oven at 80°C for 48 hours.[13][14]
- Dissolve the heat-treated sample in a suitable solvent for HPLC analysis.
5. Photolytic Degradation:
- Expose a solution of this compound (1 mg/mL) to UV light (254 nm) and visible light for a period sufficient to observe degradation (e.g., 24-48 hours), as per ICH Q1B guidelines.[9]
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for a stability-indicating HPLC method. Method validation according to ICH guidelines is required.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program (Illustrative):
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 269 nm.
-
Sample Preparation: Dissolve the this compound standard in the mobile phase at an initial concentration to a final concentration of approximately 0.1 mg/mL.
Data Presentation
Table 1: Simulated Purity of this compound Under Different Storage Conditions Over 12 Months
| Storage Condition | Initial Purity (%) | 3 Months (%) | 6 Months (%) | 12 Months (%) |
| -20°C, Dark, Dry | 99.8 | 99.7 | 99.7 | 99.6 |
| 4°C, Dark, Dry | 99.8 | 99.5 | 99.1 | 98.5 |
| 25°C, Ambient Light | 99.8 | 98.2 | 96.5 | 93.1 |
| 40°C, 75% RH | 99.8 | 95.3 | 90.1 | 82.4 |
Table 2: Simulated Degradation of this compound in Forced Degradation Studies
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 |
| 0.1 M NaOH, 60°C, 24h | 22.5 | 3 |
| 3% H₂O₂, RT, 24h | 18.7 | 4 |
| 80°C, 48h (Solid) | 8.9 | 1 |
| UV/Vis Light, 48h (Solution) | 12.3 | 2 |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Postulated major degradation pathways for this compound.
Caption: A logical troubleshooting guide for HPLC analysis of this compound.
References
- 1. reddit.com [reddit.com]
- 2. chemicalroute.com [chemicalroute.com]
- 3. Mescaline - Wikipedia [en.wikipedia.org]
- 4. Oxidative metabolism of mescaline in the central nervous system. 3. Side chain degradation of mescaline and formation of 3,4,5-trimethoxy-benzoic acid in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. tnsroindia.org.in [tnsroindia.org.in]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thermal degradation: Significance and symbolism [wisdomlib.org]
Troubleshooting unexpected results in Methallylescaline receptor binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methallylescaline in receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a psychedelic compound that primarily acts as an agonist at serotonin (B10506) receptors, with a notable affinity for the 5-HT2A receptor subtype.[1][2] Its psychedelic effects are believed to be mediated through its interaction with these receptors.
Q2: What type of assay is most suitable for determining the binding affinity of this compound?
A2: A competitive radioligand binding assay is a standard and robust method for determining the binding affinity (Ki) of unlabeled compounds like this compound. This assay measures the ability of this compound to displace a radiolabeled ligand with known affinity for the target receptor.
Q3: What are the expected binding affinity values for this compound at various serotonin receptors?
A3: The binding affinities (Ki) of this compound for human serotonin receptors have been characterized. The following table summarizes these values. Lower Ki values indicate higher binding affinity.
| Receptor | Ki (nM) |
| 5-HT1A | 1600 |
| 5-HT2A | 150 |
| 5-HT2C | 2000 |
Data sourced from Luethi et al. (2019).
Troubleshooting Guide for Unexpected Results
This section addresses specific issues that you may encounter during your this compound receptor binding assays.
Q4: My competition binding curve for this compound is flat or shows very weak displacement of the radioligand. What are the possible causes?
A4: This issue, indicating low potency, can stem from several factors:
-
Compound Integrity: Verify the purity and concentration of your this compound stock solution. The compound may have degraded or precipitated out of solution. Ensure proper storage conditions are maintained.
-
Assay Conditions:
-
Incorrect Radioligand Concentration: Using too high a concentration of the radiolabeled ligand can make it difficult for a competing ligand to displace it effectively.
-
Incubation Time: Ensure the incubation period is sufficient to reach equilibrium.
-
-
Receptor Preparation: The receptor preparation (e.g., cell membranes) may have low receptor density or has lost activity due to improper handling or storage.
Q5: I am observing excessively high non-specific binding (NSB) in my assay. How can I reduce it?
A5: High non-specific binding can obscure the specific binding signal. Here are some common causes and solutions:
-
Radioligand Properties: Some radioligands, particularly those with high lipophilicity, are prone to high non-specific binding.
-
Assay Buffer Composition: The inclusion of bovine serum albumin (BSA) or other blocking agents in the assay buffer can help to reduce non-specific binding to the assay tubes or plates.
-
Filtration and Washing:
-
Pre-soaking the filter mats with a solution like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.
-
Increase the number of wash steps and use ice-cold wash buffer to more effectively remove unbound radioligand.
-
-
Receptor Concentration: Using an excessively high concentration of the membrane preparation can contribute to higher non-specific binding.
Q6: The results from my this compound binding assay are not reproducible between experiments. What could be causing this variability?
A6: Poor reproducibility can be frustrating. Consider these potential sources of error:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the competing ligand and radioligand.
-
Variable Incubation Conditions: Maintain consistent incubation times and temperatures across all experiments.
-
Cell or Membrane Preparation: The quality and consistency of your receptor source are critical. Use cells from a similar passage number and standardize your membrane preparation protocol.
-
Data Analysis: Use a consistent data analysis method, including the software and curve-fitting model, for all experiments.
Q7: My competition curve for this compound does not fit a standard one-site binding model and appears biphasic. What could this indicate?
A7: A biphasic competition curve can suggest several possibilities:
-
Multiple Binding Sites: The radioligand or this compound may be binding to more than one receptor subtype or to different affinity states of the same receptor present in your preparation.
-
Allosteric Interactions: this compound might be interacting with an allosteric site on the receptor, modulating the binding of the radioligand in a complex manner.
-
Metabolism of the Compound: If the competing ligand is being metabolized into a compound with a different affinity during the assay, it can result in a biphasic curve.[3]
Experimental Protocols
Detailed Methodology for a 5-HT2A Receptor Competition Binding Assay
This protocol is adapted for determining the binding affinity of this compound at the 5-HT2A receptor using a radioligand competition assay.
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin (a 5-HT2A antagonist).
-
Competing Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determiner: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM Ketanserin).
-
96-well microplates and filter mats.
-
Scintillation fluid and a microplate scintillation counter.
2. Assay Procedure:
-
Prepare Reagents: Dilute the radioligand, competing ligand (this compound), and non-specific binding determiner to their working concentrations in the assay buffer.
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Add assay buffer, radioligand, and the receptor membrane preparation.
-
Non-specific Binding: Add the non-specific binding determiner, radioligand, and the receptor membrane preparation.
-
Competition: Add serial dilutions of this compound, radioligand, and the receptor membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competition binding counts.
-
Generate Competition Curve: Plot the specific binding as a function of the log concentration of this compound.
-
Determine IC50: Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] = concentration of the radioligand used.
-
Kd = dissociation constant of the radioligand for the receptor.
-
Visualizations
Signaling Pathway of this compound at the 5-HT2A Receptor
Caption: this compound signaling at the 5-HT2A receptor.
Experimental Workflow for a Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Troubleshooting Logic for Low Potency Results
References
- 1. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditions for biphasic competition curves in radioligand binding for ligands subjected to metabolic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the bioavailability of Methallylescaline in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methallylescaline (MAL). The focus is on strategies to enhance its bioavailability in research models.
Section 1: Frequently Asked Questions (FAQs) - Understanding MAL Bioavailability
Q1: What is bioavailability and why is it a concern for this compound (MAL)?
A: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For orally administered drugs like MAL, low bioavailability can be a significant hurdle, leading to high variability in experimental results and requiring larger doses to achieve a therapeutic effect. The primary barriers to MAL's oral bioavailability are likely its extensive first-pass metabolism in the liver and potential poor aqueous solubility.
Q2: What are the known metabolic pathways for MAL?
A: MAL is a phenethylamine (B48288) derivative, structurally related to mescaline.[1][2] Studies on MAL and the related compound proscaline (B1283602) using human liver microsomes, computational models, and zebrafish models have identified several key metabolic pathways.[3] The primary routes of metabolism are hydroxylation and N-acetylation, leading to the formation of 7 proscaline metabolites and 11 this compound metabolites.[3] These findings suggest that cytochrome P450 (CYP) enzymes and N-acetyltransferases (NATs) are heavily involved in its breakdown.
Q3: How does MAL's metabolism compare to other phenethylamines like mescaline?
A: The metabolism of MAL is consistent with that of other phenethylamines. Mescaline, for instance, undergoes significant first-pass metabolism (around 50%), with oxidative deamination being a primary pathway leading to metabolites like 3,4,5-trimethoxyphenylacetic acid (TMPAA).[4][5] While the specific enzymes can be controversial, monoamine oxidase (MAO) is a key enzyme in the metabolism of many phenethylamines.[6][7][8] Given MAL's structure, it is susceptible to similar enzymatic degradation, which reduces the amount of active compound reaching systemic circulation.
Q4: What are the main strategies to overcome these bioavailability barriers?
A: Several formulation and chemical modification strategies can be employed to improve the bioavailability of poorly absorbed drugs.[9][10][11] For MAL, the most promising approaches include:
-
Inhibition of Metabolic Enzymes: Co-administration with specific enzyme inhibitors to reduce first-pass metabolism.
-
Lipid-Based Formulations: Using oils, surfactants, and co-solvents to improve solubility and enhance absorption via the lymphatic pathway.[12][13]
-
Nanoformulations: Reducing the particle size of the drug to the nanoscale to increase surface area, enhance dissolution rate, and improve absorption.[14][15][16]
-
Prodrug Approach: Chemically modifying the MAL molecule to create an inactive derivative that is converted back to the active drug in vivo, often after bypassing the liver.[17][18][19]
Section 2: Troubleshooting Guides - Common Experimental Issues
Q: My in vivo model shows low and highly variable plasma concentrations of MAL after oral gavage. What is the likely cause and how can I troubleshoot this?
A: Low and erratic plasma concentrations are classic indicators of poor oral bioavailability, likely stemming from two primary issues: extensive first-pass metabolism and/or poor solubility.
Troubleshooting Steps:
-
Assess Metabolic Stability: First, confirm the extent of metabolism. An in vitro metabolic stability assay using liver microsomes (see Protocol 1) can quantify how rapidly MAL is metabolized. High clearance in this assay points to first-pass metabolism as the main culprit.
-
Evaluate Different Formulation Vehicles: If solubility is a suspected issue, test the administration of MAL in different vehicles. Move from simple aqueous suspensions to solutions containing solubilizing excipients or lipid-based systems.
-
Implement an Enhancement Strategy: Based on your findings, select an appropriate strategy.
-
For High Metabolism: Consider co-administration with a non-specific enzyme inhibitor like piperine (B192125) (to inhibit CYP enzymes) in preliminary studies or explore a prodrug strategy for a more targeted approach.
-
For Poor Solubility: Develop a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) (see Protocol 2) or a nanoformulation to improve dissolution and absorption.[20][21]
-
Q: I want to test if inhibiting metabolism increases MAL exposure. What should I consider?
A: Co-administering enzyme inhibitors can be an effective strategy but requires careful consideration of specificity and potential off-target effects.
Considerations:
-
Enzyme Targets: The primary enzymes metabolizing phenethylamines are Monoamine Oxidases (MAO-A and MAO-B) and various CYP450 enzymes.[6][8]
-
Inhibitor Selection:
-
MAO Inhibitors: Selegiline (MAO-B selective) or moclobemide (B1677376) (MAO-A selective) can be used. Be aware that inhibiting MAO can potentiate the effects of other endogenous amines.[7][8]
-
CYP450 Inhibitors: Broad-spectrum inhibitors like 1-aminobenzotriazole (B112013) (ABT) can be used in preclinical models to demonstrate proof-of-concept that CYP-mediated metabolism is a liability.
-
-
Experimental Design: The pharmacokinetic study should include at least two groups: one receiving MAL alone and another receiving the inhibitor followed by MAL. A significant increase in the Area Under the Curve (AUC) in the inhibitor group would confirm that metabolism is a major barrier.
Q: What is a prodrug strategy for MAL and when should I consider it?
A: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body.[19][22] This approach is ideal for overcoming issues like poor solubility, extensive first-pass metabolism, or for targeted delivery.
Potential Prodrug Strategies for MAL:
-
Ester Prodrugs: If MAL has a hydroxyl group (which it doesn't, but its metabolites do) or if the primary amine is modified, an ester can be added. This increases lipophilicity to enhance absorption and can be cleaved by esterase enzymes present in the blood and tissues, potentially releasing the active drug after bypassing the liver.
-
Phosphate (B84403) Prodrugs: Adding a phosphate group to a suitable position on the molecule can dramatically increase aqueous solubility for parenteral formulations.[22] This phosphate group is then cleaved by alkaline phosphatases in vivo.
-
Carrier-Linked Prodrugs: The amine group of MAL could be linked to a promoiety (e.g., an amino acid) that improves transport across the intestinal wall via specific transporters.[19]
Consider this strategy when formulation approaches are insufficient or when a more fundamental modification to the molecule's pharmacokinetic profile is required.
Section 3: Data Presentation & Visualizations
Table 1: Comparison of Bioavailability Enhancement Strategies for MAL
| Strategy | Principle of Operation | Potential Advantages for MAL | Potential Disadvantages |
| Metabolic Inhibition | Co-administration of a compound that inhibits key metabolic enzymes (e.g., MAO, CYPs).[8] | Directly addresses first-pass metabolism; relatively simple to implement in preclinical models. | Lack of specificity can lead to drug-drug interactions; potential for toxicity; effects may not translate across species. |
| Lipid-Based Formulations (e.g., SEDDS) | MAL is dissolved in a mixture of oils and surfactants, which forms a fine emulsion in the gut, improving solubility and promoting lymphatic uptake.[12][23] | Overcomes dissolution rate limitations; can bypass first-pass metabolism via lymphatic absorption; enhances absorption of lipophilic compounds. | Formulation can be complex to optimize; potential for GI side effects with high surfactant concentrations; physical stability challenges. |
| Nanoformulations (e.g., Nanosuspensions) | Drug particle size is reduced to <1000 nm, increasing surface area for faster dissolution.[14][24] | Significantly improves dissolution rate and saturation solubility; can enhance permeability (EPR effect in some tissues).[15] | Manufacturing can be complex and costly; potential for particle aggregation, affecting stability; long-term toxicity of some nanomaterials is a concern. |
| Prodrug Approach | Covalent modification of MAL to form an inactive precursor that is cleaved in vivo to release the active drug.[17][18] | Can simultaneously improve solubility and permeability; designed to bypass first-pass metabolism; allows for targeted delivery.[19] | Requires significant synthetic chemistry effort; conversion kinetics can be variable; the cleaved promoiety must be non-toxic. |
Table 2: Known & Proposed Metabolites of this compound
| Metabolite Type | Specific Transformation | Putative Enzyme(s) Involved | Reference |
| Phase I Metabolites | Hydroxylation | Cytochrome P450 (CYP) family | [3] |
| O-demethylation | Cytochrome P450 (CYP) family | [3][25] | |
| Oxidative deamination | Monoamine Oxidase (MAO) | [4][6] | |
| Phase II Metabolites | N-acetylation | N-acetyltransferase (NAT) | [3] |
| Glucuronidation / Sulfation | UGTs / SULTs | Proposed |
Diagrams
Caption: Proposed metabolic pathways for this compound (MAL).
Caption: Workflow for assessing bioavailability enhancement strategies.
Caption: How Lipid-Based Formulations (LBFs) enhance drug absorption.
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic clearance of MAL by liver enzymes, providing an estimate of its susceptibility to first-pass metabolism.
Materials:
-
This compound (MAL) stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH regenerating system (e.g., GIBCO's Regen B)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Positive control substrate (e.g., Testosterone, Midazolam)
-
Acetonitrile (B52724) with internal standard (for sample quenching and analysis)
-
96-well incubation plate, thermal cycler or water bath at 37°C
Methodology:
-
Prepare Master Mix: In the phosphate buffer, prepare a master mix containing HLM (final concentration 0.5 mg/mL) and the NADPH regenerating system. Pre-warm this mix to 37°C for 10 minutes.
-
Initiate Reaction: Add MAL to the pre-warmed master mix to initiate the reaction. The final concentration of MAL should be low (e.g., 1 µM) to be below the enzyme's Km.
-
Time Points: Aliquot the reaction mixture into separate wells of the 96-well plate. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an analytical internal standard.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of MAL at each time point relative to the 0-minute sample.
-
Data Calculation: Plot the natural log of the percent remaining MAL versus time. The slope of the line (k) is the elimination rate constant. Use this to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate MAL into a lipid-based system to enhance its solubility and oral absorption.
Materials:
-
This compound (MAL)
-
Oil phase (e.g., Capryol 90, Maisine CC)[26]
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-solvent (e.g., Transcutol HP, PEG 400)
-
Glass vials, magnetic stirrer
Methodology:
-
Excipient Screening: Determine the solubility of MAL in various oils, surfactants, and co-solvents to identify the components with the highest solubilizing capacity.
-
Formulation Development:
-
Based on solubility data, select an oil, surfactant, and co-solvent.
-
Prepare various ratios of these components (e.g., Oil:Surfactant:Co-solvent from 40:40:20 to 20:60:20).
-
Add MAL to the selected excipient blend at a concentration slightly below its saturation point in the mixture.
-
Vortex or stir the mixture gently until a clear, homogenous solution is formed.
-
-
Self-Emulsification Test:
-
Add 1 mL of the prepared SEDDS formulation dropwise into 250 mL of distilled water in a glass beaker with gentle stirring.
-
Visually observe the formation of the emulsion. A good SEDDS will spontaneously form a clear or slightly bluish-white, translucent emulsion (microemulsion) or a fine, milky-white emulsion.
-
-
Characterization:
-
Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument. Aim for a droplet size < 200 nm for optimal absorption.
-
Thermodynamic Stability: Centrifuge the formulation and subject it to freeze-thaw cycles to ensure it does not phase-separate or precipitate the drug.
-
Protocol 3: Pharmacokinetic (PK) Study in a Rodent Model
Objective: To compare the oral bioavailability of MAL from a standard formulation versus an enhanced formulation (e.g., SEDDS).
Materials:
-
Sprague-Dawley or Wistar rats (n=5-6 per group)
-
MAL standard formulation (e.g., suspension in 0.5% methylcellulose)
-
MAL enhanced formulation (e.g., SEDDS prepared as above)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS for bioanalysis
Methodology:
-
Animal Dosing: Fast animals overnight. Divide them into two groups.
-
Group 1 (Control): Administer the standard MAL formulation via oral gavage at a set dose (e.g., 10 mg/kg).
-
Group 2 (Test): Administer the enhanced MAL formulation at the same dose.
-
-
Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples immediately to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify MAL concentrations in the plasma samples.
-
Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to calculate PK parameters for each group, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (0-t): Area under the concentration-time curve from time 0 to the last measurable point.
-
-
Comparison: Statistically compare the Cmax and AUC values between the control and test groups. A significant increase in these parameters for the enhanced formulation group indicates improved bioavailability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mescaline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis and the effects of some drugs on the metabolism of phenylethylamine and phenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. upm-inc.com [upm-inc.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. international-pharma.com [international-pharma.com]
- 15. Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. philadelphia.edu.jo [philadelphia.edu.jo]
- 18. mdpi.com [mdpi.com]
- 19. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 22. prodrugs design synthesis: Topics by Science.gov [science.gov]
- 23. The effect of drug ionization on lipid-based formulations for the oral delivery of anti-psychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bioactive Loaded Novel Nano-Formulations for Targeted Drug Delivery and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Methallylescaline and its Potential Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methallylescaline. The information is designed to help identify and characterize potential impurities in this compound samples through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main structural features?
A1: this compound (MAL) is a psychedelic phenethylamine.[1][2] Its chemical name is 4-methylallyloxy-3,5-dimethoxyphenethylamine.[2] It is a synthetic analog of mescaline, where the 4-methoxy group of mescaline is replaced by a methallyloxy group.[2] This structural modification significantly influences its pharmacological properties.
Q2: What is the common synthetic route for this compound, and what are the expected impurities?
A2: The synthesis of this compound, as first described by Alexander Shulgin, typically involves a three-step process starting from 3,5-dimethoxy-4-hydroxybenzaldehyde.
-
Alkylation: The starting material is reacted with methallyl chloride or bromide to form 3,5-dimethoxy-4-(methallyloxy)benzaldehyde.
-
Henry Reaction: The resulting aldehyde undergoes a Henry condensation with nitromethane (B149229) to yield 1-(3,5-dimethoxy-4-(methallyloxy)phenyl)-2-nitroethene.
-
Reduction: The nitroethene intermediate is then reduced, commonly using a reducing agent like lithium aluminum hydride (LAH), to afford the final product, this compound.
Potential impurities can arise from each of these steps and include unreacted starting materials, intermediates, by-products from side reactions, and products of incomplete reactions.
Q3: What are the primary analytical techniques for identifying and characterizing this compound and its impurities?
A3: The most common and effective analytical techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation of volatile compounds and their structural identification based on mass-to-charge ratio and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of compounds in a mixture, often coupled with a UV or mass spectrometry detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for elucidating the exact molecular structure of the main product and any isolated impurities.
Troubleshooting Guides
GC-MS Analysis Troubleshooting
Problem: I am seeing unexpected peaks in my GC-MS chromatogram. How can I identify them?
Solution: Unexpected peaks are likely impurities from the synthesis. The following table summarizes potential impurities, their likely origin, and their expected analytical characteristics. Compare the retention times and mass spectra of your unknown peaks with the data in this table.
Table 1: Potential Impurities in this compound Synthesis and their GC-MS Data
| Potential Impurity | Likely Origin | Expected Relative Retention Time (RRT) (MAL = 1.00) | Key m/z Fragments (EI) |
| 3,5-Dimethoxy-4-hydroxybenzaldehyde | Unreacted starting material | ~ 0.85 | 182 (M+), 181, 153, 125 |
| 3,5-Dimethoxy-4-(methallyloxy)benzaldehyde | Unreacted intermediate | ~ 0.95 | 236 (M+), 221, 181, 55 |
| 1-(3,5-Dimethoxy-4-(methallyloxy)phenyl)-2-nitroethene | Unreacted intermediate | ~ 1.10 | 279 (M+), 233, 181, 55 |
| N-Formylthis compound | Incomplete hydrolysis of a Leuckart reaction intermediate (if used) | ~ 1.05 | 279 (M+), 224, 181, 55 |
| This compound Isomer (e.g., from rearrangement of the methallyl group) | Side reaction during alkylation | Variable, may be close to MAL | 251 (M+), 196, 181, 55 |
Note: RRTs are estimates and can vary based on the specific GC column and conditions used. It is recommended to confirm identities using reference standards when possible.
HPLC Analysis Troubleshooting
Problem: My HPLC chromatogram shows poor separation or unexpected peaks.
Solution: Optimize your HPLC method using the protocol below. Unexpected peaks can be identified by comparing their retention times to those of potential impurities listed in Table 2.
Table 2: Potential Impurities in this compound Synthesis and their Estimated HPLC Data
| Potential Impurity | Likely Origin | Expected Relative Retention Time (RRT) (MAL = 1.00) |
| 3,5-Dimethoxy-4-hydroxybenzaldehyde | Unreacted starting material | ~ 0.70 |
| 3,5-Dimethoxy-4-(methallyloxy)benzaldehyde | Unreacted intermediate | ~ 0.85 |
| 1-(3,5-Dimethoxy-4-(methallyloxy)phenyl)-2-nitroethene | Unreacted intermediate | ~ 1.15 |
| N-Formylthis compound | Incomplete hydrolysis of a Leuckart reaction intermediate (if used) | ~ 1.05 |
| This compound Isomer | Side reaction during alkylation | Variable, may be close to MAL |
Note: RRTs are estimates and will depend on the specific HPLC column and mobile phase composition.
Experimental Protocols
GC-MS Analysis Protocol
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-550 amu.
-
Sample Preparation: Dissolve the sample in methanol (B129727) or ethyl acetate. If the sample contains the hydrochloride salt, neutralization and extraction into an organic solvent may be necessary. Derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) can improve peak shape and provide characteristic mass shifts for primary amines.
HPLC-UV Analysis Protocol
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 270 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase starting condition (e.g., 10% acetonitrile in water with 0.1% formic acid).
¹H-NMR Spectroscopy Protocol
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Methanol (CD₃OD).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure: Dissolve a few milligrams of the purified sample in the deuterated solvent. Acquire a standard proton NMR spectrum.
-
Expected Chemical Shifts for this compound (estimated):
-
δ 6.4-6.5 ppm (s, 2H): Aromatic protons.
-
δ 4.9-5.1 ppm (m, 2H): Vinylic protons of the methallyl group.
-
δ 4.3-4.4 ppm (d, 2H): Methylene protons of the methallyl group.
-
δ 3.8-3.9 ppm (s, 6H): Methoxy protons.
-
δ 2.7-3.0 ppm (m, 4H): Ethylamine chain protons.
-
δ 1.8-1.9 ppm (s, 3H): Methyl protons of the methallyl group.
-
Visualizations
References
Refining analytical techniques for the precise measurement of Methallylescaline metabolites
Technical Support Center: Precise Measurement of Methallylescaline (MAL) Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining analytical techniques for the precise measurement of this compound (MAL) metabolites. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound (MAL)?
A1: In vitro studies using human hepatocytes have identified that this compound is metabolized primarily through hydroxylation. The main metabolites are three isomers of hydroxy-methallylescaline (M1-M3) and a dihydroxy-methallylescaline (M4)[1][2]. Further research has identified a total of 11 metabolites, with hydroxylated and N-acetylated products being the major forms found[3]. The cytochrome P450 enzymes CYP2D6, CYP2J2, CYP1A2, and CYP3A4 are primarily responsible for MAL metabolism[1].
Q2: Which analytical techniques are most suitable for quantifying MAL metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity in analyzing phenethylamine-type compounds in biological samples[4][5]. Gas chromatography-mass spectrometry (GC-MS) is also a viable option, though it often requires a derivatization step to improve the chromatographic properties of the analytes and to differentiate between isomers[6][7].
Q3: What are the recommended sample preparation techniques for MAL metabolites in biological matrices?
A3: The choice of sample preparation is critical for removing matrix interferences and concentrating the analytes.[8][9] For biological fluids like urine, plasma, or serum, the most common and effective methods are:
-
Solid-Phase Extraction (SPE): Widely used for its efficiency in cleaning up complex samples. Hydrophilic-Lipophilic Balance (HLB) cartridges are particularly effective for phenethylamine (B48288) derivatives, providing good recovery rates.[10]
-
Liquid-Liquid Extraction (LLE): A conventional method that can be optimized for high recovery of target analytes.[8][11]
-
Protein Precipitation (PP): A simpler and faster method, often used for plasma or serum samples, but it may be less effective at removing interferences compared to SPE or LLE.[12] For screening purposes in urine, a simple "dilute-and-shoot" approach can also be effective with modern, sensitive LC-MS/MS systems.[4]
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a psychedelic phenethylamine that primarily acts as a potent agonist of the serotonin (B10506) 5-HT2A receptor.[13][14] Its interaction with this receptor is responsible for its hallucinogenic effects. It also shows activity at other serotonin receptors, such as the 5-HT2C receptor.[14]
Data Presentation: Metabolite Summary and Analytical Parameters
The quantitative data for known MAL metabolites are summarized below. Please note that the LC-MS/MS parameters are representative and will require optimization for your specific instrumentation and experimental conditions.
Table 1: Summary of Known this compound (MAL) Metabolites
| Metabolite ID | Name | Metabolic Reaction | Chemical Formula | Molar Mass ( g/mol ) |
| M0 | This compound (Parent) | - | C₁₄H₂₁NO₃ | 251.326 |
| M1-M3 | Hydroxy-methallylescaline | Hydroxylation | C₁₄H₂₁NO₄ | 267.325 |
| M4 | Dihydroxy-methallylescaline | Dihydroxylation | C₁₄H₂₁NO₅ | 283.324 |
| - | N-acetyl-methallylescaline | N-acetylation | C₁₆H₂₃NO₄ | 293.359 |
Source: Adapted from in vitro human hepatocyte studies.[1][3]
Table 2: Representative LC-MS/MS Parameters for MAL Metabolite Analysis (Positive ESI Mode)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 252.2 | 195.1 | 182.1 | 20 |
| Hydroxy-MAL | 268.2 | 211.1 | 195.1 | 22 |
| Dihydroxy-MAL | 284.2 | 227.1 | 181.1 | 25 |
| N-acetyl-MAL | 294.2 | 237.1 | 195.1 | 22 |
Note: These values are hypothetical and intended as a starting point for method development.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of MAL Metabolites from Human Plasma
This protocol is designed for the extraction of MAL and its metabolites from plasma samples prior to LC-MS/MS analysis.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 500 µL of ammonium (B1175870) acetate (B1210297) buffer (25 mM, pH 10).
-
Add an appropriate internal standard (e.g., a deuterated analog of MAL).
-
Vortex the sample for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Use a hydrophilic-lipophilic balance (HLB) SPE cartridge (e.g., 30 mg/1 mL).
-
Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of ammonium acetate buffer (25 mM, pH 10). Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove less polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen or vacuum for 5 minutes.
-
-
Elution:
-
Elute the analytes from the cartridge with 1 mL of a methanol/acetonitrile (1:1, v/v) mixture.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of MAL metabolites.
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).[10]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start at 5% B.
-
Linearly increase to 95% B over 6 minutes.
-
Hold at 95% B for 1.5 minutes.
-
Return to 5% B and re-equilibrate for 2.5 minutes.
-
-
Flow Rate: 0.3 mL/min.[10]
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Use the transitions from Table 2 as a starting point.
Mandatory Visualizations
Caption: Proposed metabolic pathway of this compound (MAL).
Caption: General workflow for Solid-Phase Extraction (SPE).
Caption: Simplified 5-HT2A receptor signaling cascade.
Troubleshooting Guide
Q: I am observing poor peak shape (e.g., tailing or fronting) for my analytes. What could be the cause?
A: Poor peak shape can arise from several factors:
-
Column Overload: The sample concentration may be too high. Try diluting the sample.
-
Secondary Interactions: Residual silanol (B1196071) groups on the column can interact with basic analytes like phenethylamines. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the analytes protonated.[12]
-
Sample Solvent Effects: The reconstitution solvent should be weaker than the initial mobile phase. If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.
-
Column Degradation: The column may be nearing the end of its lifespan or have become contaminated. Try flushing the column or replacing it.
Q: My analyte signal is low or inconsistent (poor reproducibility). What should I check?
A: This is a common issue in LC-MS/MS analysis. Consider the following:
-
Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of your target analytes in the MS source.[15][16] To diagnose this, perform a post-column infusion experiment.[15] Improve sample cleanup (e.g., by optimizing your SPE protocol) or adjust chromatography to separate the analyte from the interfering compounds.
-
Analyte Stability: Metabolites can be unstable in the biological matrix or after extraction. Ensure samples are processed quickly and stored at low temperatures. Perform stability tests during method development.[12]
-
Mobile Phase Preparation: In reversed-phase chromatography, even a small error (1%) in the mobile phase composition can alter retention times and peak areas significantly.[17] Prepare mobile phases gravimetrically for better accuracy.
-
MS Source Contamination: A dirty ion source can lead to inconsistent signal. Perform routine cleaning and maintenance as recommended by the instrument manufacturer.
Q: I am seeing variable retention times for my peaks. What is the cause?
A: Fluctuating retention times can compromise data quality. The most common causes are:
-
Inconsistent Mobile Phase Composition: If you are using an online mixer, ensure it is functioning correctly. Manually preparing the mobile phase can help diagnose this issue.[17]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes can affect viscosity and retention.
-
Pump Performance: Leaks or faulty check valves in the LC pump can cause inconsistent flow rates, leading to retention time shifts.
Caption: Decision tree for troubleshooting low signal intensity.
References
- 1. accesson.kr [accesson.kr]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov.tw [fda.gov.tw]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Sample preparation strategies for the determination of psychoactive substances in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cbspd.com [cbspd.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Addressing cross-reactivity issues with Methallylescaline in immunological assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential cross-reactivity issues with Methallylescaline (MAL) in immunological assays. The following resources are designed to help you troubleshoot and understand the complexities of detecting this specific phenethylamine (B48288).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for immunoassay cross-reactivity?
A1: this compound (4-methylallyloxy-3,5-dimethoxyphenethylamine) is a psychedelic compound of the phenethylamine class, structurally related to mescaline.[1][2] Its core phenethylamine structure is shared by many other compounds, including amphetamines and other designer drugs. This structural similarity is the primary reason for potential cross-reactivity in immunoassays, which rely on antibody recognition of specific molecular shapes. An antibody designed to detect a particular drug may also bind to structurally similar molecules like this compound, leading to inaccurate or false-positive results.[3][4]
Q2: Which types of immunoassays are most susceptible to cross-reactivity with this compound?
A2: Competitive immunoassays, such as many standard Enzyme-Linked Immunosorbent Assays (ELISAs) used for drug screening, are particularly susceptible to cross-reactivity.[5] In these assays, the target analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. Any compound that can bind to the antibody, even with lower affinity, can displace the labeled analyte and generate a signal. Immunoassays designed to detect amphetamines or other phenethylamines are at the highest risk of cross-reacting with this compound.[6][7]
Q3: What are the known or suspected cross-reactants with this compound in immunoassays?
A3: While specific quantitative data for this compound cross-reactivity in commercial immunoassays is not widely published, we can infer potential cross-reactants based on structural similarity. These include:
-
Mescaline and other "scaline" analogues: Allylescaline, escaline, and proscaline (B1283602) share a very similar backbone.[1][8]
-
Amphetamine and Methamphetamine: Due to the shared phenethylamine core.
-
MDMA (Ecstasy) and its analogues: These also belong to the phenethylamine class.
-
Metabolites of this compound: In vivo, this compound is metabolized to various hydroxylated and N-acetylated products.[9][10][11] These metabolites, if present in a sample, could also cross-react with the assay antibodies.
Q4: My immunoassay for amphetamines is showing a positive result, but I suspect this compound interference. How can I confirm this?
A4: A positive immunoassay result should always be considered presumptive. To confirm the presence of this compound and rule out the target analyte (e.g., amphetamine), a more specific, confirmatory method is required. The gold standard for confirmation is mass spectrometry (MS) coupled with a chromatographic separation technique, such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-tandem MS (LC-MS/MS)
These methods can definitively identify and quantify specific molecules based on their mass-to-charge ratio and fragmentation patterns, thus distinguishing between this compound and other phenethylamines.
Q5: How can I mitigate or troubleshoot cross-reactivity issues with this compound in my immunoassay?
A5: Several strategies can be employed to address cross-reactivity:
-
Sample Dilution: Diluting the sample can sometimes reduce the impact of a low-affinity cross-reactant.[5] However, this may also decrease the sensitivity of the assay for the target analyte.
-
Antibody Specificity: The most effective solution is to use a highly specific antibody.[3] Monoclonal antibodies are generally more specific than polyclonal antibodies.[3] When developing or choosing an assay, inquire about the antibody's cross-reactivity profile.
-
Assay Optimization: Adjusting incubation times, temperatures, and buffer conditions can sometimes help to favor the binding of the target analyte over cross-reactants.[12]
-
Use of Confirmatory Methods: As mentioned in Q4, always confirm presumptive positive results with a more specific technique like GC-MS or LC-MS.
Troubleshooting Guides
Guide 1: Investigating Unexpected Positive Results in a Phenethylamine Immunoassay
This guide provides a step-by-step workflow for determining if an unexpected positive result is due to cross-reactivity with this compound.
Caption: Troubleshooting workflow for unexpected positive results.
Guide 2: Understanding the Source of Cross-Reactivity
The structural similarities between this compound and a common immunoassay target like amphetamine are the root cause of cross-reactivity.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound | 207740-41-8 [smolecule.com]
- 9. accesson.kr [accesson.kr]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
Validation & Comparative
A Comparative Pharmacological Analysis: Methallylescaline vs. Mescaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative pharmacological analysis of Methallylescaline (MAL) and its structural analog, mescaline. The information presented is intended for an audience with a professional background in pharmacology and drug development, summarizing key experimental data to facilitate further research and understanding of these psychoactive phenethylamines.
Introduction
This compound (4-methylallyloxy-3,5-dimethoxyphenethylamine) is a synthetic psychedelic compound and a derivative of the naturally occurring mescaline (3,4,5-trimethoxyphenethylamine).[1][2] Both compounds are known for their potent effects on the central nervous system, primarily mediated by their interaction with serotonin (B10506) receptors.[1][3] This guide will objectively compare their receptor binding affinities, functional potencies, and in vivo effects, supported by published experimental data.
Data Presentation: A Quantitative Comparison
The following tables summarize the key pharmacological parameters of this compound and mescaline, providing a clear and concise comparison of their in vitro and in vivo activities.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (MAL) | Mescaline | Reference |
| 5-HT1A | 1,600 | 5,600 | [1] |
| 5-HT2A | 320 | 12,000 | [1] |
| 5-HT2B | 1,300 | >10,000 | [1] |
| 5-HT2C | 1,100 | 12,000 | [1] |
| Dopamine D2 | >10,000 | >10,000 | [4] |
| Adrenergic α1A | 1,200 | >10,000 | [4] |
| Adrenergic α2A | >10,000 | >10,000 | [4] |
| SERT | >10,000 | >30,000 | [1][3] |
| NET | >10,000 | >30,000 | [1][3] |
| DAT | >10,000 | >30,000 | [1][3] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50, nM)
| Assay | This compound (MAL) | Mescaline | Reference |
| 5-HT2A (Calcium Flux) | 480 | 6,300 | [1] |
| 5-HT2B (Calcium Flux) | 1,100 | >10,000 | [1] |
Lower EC50 values indicate higher potency in activating the receptor.
Table 3: In Vivo Potency - Head-Twitch Response (HTR) in Mice
| Compound | ED50 (µmol/kg) | Reference |
| Mescaline | 26.3 | [5][6] |
The ED50 represents the dose required to produce a half-maximal response in the head-twitch assay, a behavioral proxy for psychedelic activity in rodents.[7][8] Data for this compound in this specific assay was not available in the reviewed literature, however, it is reported to be approximately 6 times more potent than mescaline in humans.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Competitive Radioligand Binding Assay for 5-HT2A Receptor
This protocol outlines a standard procedure for determining the binding affinity (Ki) of a compound for the 5-HT2A receptor.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2A receptor.[9]
-
Radioligand: [3H]Ketanserin, a well-characterized 5-HT2A receptor antagonist.[10][11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]
-
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.[12]
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]Ketanserin and varying concentrations of the test compound (this compound or mescaline).[10][13]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[10]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Calcium Flux Functional Assay for 5-HT2A Receptor
This assay measures the ability of a compound to activate the 5-HT2A receptor, which is coupled to the Gq signaling pathway, leading to an increase in intracellular calcium.[14][15]
-
Cell Line: Human Embryonic Kidney (HEK293) or CHO-K1 cells stably expressing the human 5-HT2A receptor.[15][16]
-
Calcium Indicator Dye: Fluo-8, AM or a similar fluorescent calcium indicator.[17]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[16]
-
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.[15]
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.[17]
-
Compound Addition: Add varying concentrations of the test compound (this compound or mescaline) to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for Fluo-8).[17]
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity as a measure of the increase in intracellular calcium.
-
Plot the response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[18]
-
Head-Twitch Response (HTR) in Mice
The head-twitch response is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is used as a preclinical model to predict psychedelic potential in humans.[7][19]
-
Animals: Male C57BL/6J mice are commonly used.[6]
-
Drug Administration: Administer the test compound (e.g., mescaline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[6][20]
-
Observation:
-
Place the mouse in a clean, transparent observation chamber.
-
Observe and count the number of head twitches over a defined period, typically 30-60 minutes, starting immediately after drug administration.[19][21]
-
Automated systems using a head-mounted magnet and a magnetometer can also be used for more precise quantification.[9][22]
-
-
Data Analysis:
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by this compound and mescaline.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: Comparative Pharmacological Workflow.
References
- 1. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mescaline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Head-twitch response - Wikipedia [en.wikipedia.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Fluo-8 Calcium Flux Assay Kit - No Wash (ab112129) | Abcam [abcam.co.jp]
- 18. Pharmacokinetics, Pharmacodynamics, and Urinary Recovery of Oral Mescaline Hydrochloride in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 22. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating the In Vitro Effects of Methallylescaline from Other Phenethylamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of Methallylescaline (MAL) with other structurally related phenethylamines: mescaline, escaline (B1605962), and proscaline (B1283602). The data presented herein is crucial for understanding the distinct pharmacological profiles of these compounds, particularly their interactions with serotonin (B10506) receptors, which are fundamental to their psychoactive effects.
Introduction to Phenethylamine (B48288) Derivatives
Mescaline, a naturally occurring psychedelic found in the peyote cactus, serves as the foundational structure for a class of synthetic derivatives known as the "scalines." These compounds, including escaline, proscaline, and the more recent this compound, are characterized by modifications at the 4-position of the phenethylamine backbone. These subtle structural changes can significantly alter their potency and receptor interaction profiles. Understanding these differences at the molecular level is paramount for the rational design of novel therapeutic agents and for elucidating the structure-activity relationships within this class of compounds.
Comparative In Vitro Data
The following tables summarize the in vitro receptor binding affinities and functional activities of this compound, mescaline, escaline, and proscaline at key serotonin receptors. The data is extracted from peer-reviewed pharmacological studies.
Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT₂ₐ | 5-HT₂ₒ | 5-HT₁ₐ |
| This compound (MAL) | 1,020 | 2,780 | >10,000 |
| Mescaline | 12,000 | >10,000 | 1,600 |
| Escaline | 560 | 2,100 | >10,000 |
| Proscaline | 330 | 1,200 | >10,000 |
Lower Ki values indicate higher binding affinity.
Serotonin 5-HT₂ₐ Receptor Functional Activity
| Compound | EC₅₀ (nM) | Eₘₐₓ (%) |
| This compound (MAL) | 1,680 | 88 |
| Mescaline | 3,100 | 85 |
| Escaline | 530 | 95 |
| Proscaline | 380 | 98 |
EC₅₀ represents the concentration of the compound that produces 50% of its maximal effect. Eₘₐₓ represents the maximum effect of the compound relative to the natural ligand, serotonin (5-HT).
Key Observations
From the data presented, several key differences emerge:
-
5-HT₂ₐ Receptor Affinity and Potency: this compound displays a significantly higher binding affinity (lower Ki value) for the 5-HT₂ₐ receptor compared to mescaline.[1] However, it shows lower affinity than escaline and proscaline.[1] This trend is mirrored in the functional activity data, where this compound is more potent (lower EC₅₀) than mescaline but less potent than escaline and proscaline at the 5-HT₂ₐ receptor.[1]
-
Receptor Selectivity: All four compounds exhibit a preference for the 5-HT₂ₐ receptor over the 5-HT₂ₒ and 5-HT₁ₐ receptors.[1]
-
Efficacy: All tested phenethylamines act as partial to full agonists at the 5-HT₂ₐ receptor, with escaline and proscaline demonstrating the highest efficacy.[1]
Visualizing the Molecular Interactions
To better understand the cellular mechanisms at play, the following diagrams illustrate the primary signaling pathway activated by these phenethylamines and the general workflow of the in vitro experiments used to derive the presented data.
References
Unveiling the Psychoactive Profile of Methallylescaline: A Comparative Analysis Using Rodent Behavioral Models
For Immediate Release
A comprehensive evaluation of Methallylescaline (MAL), a psychedelic phenethylamine (B48288) structurally related to mescaline, has been conducted using established animal behavioral models. These studies provide critical insights into its psychoactive potential and pharmacological profile, offering valuable data for researchers, scientists, and drug development professionals. The findings position this compound within the broader landscape of classic psychedelics such as LSD and psilocybin, primarily through the lens of the head-twitch response (HTR), locomotor activity, and drug discrimination paradigms.
Head-Twitch Response (HTR): A Proxy for Hallucinogenic Potency
The head-twitch response in rodents is a well-validated behavioral proxy for 5-HT2A receptor activation, the primary mechanism underlying the psychedelic effects of classic hallucinogens in humans.[1] A significant correlation exists between a compound's potency in inducing HTR in mice and its hallucinogenic potency in humans.
A key study by Custodio et al. (2023) investigated the HTR induced by this compound in male mice.[2][3][4] Their findings confirm that MAL does induce the head-twitch response, indicating its potential for psychedelic-like effects. While the precise ED₅₀ (the dose required to produce 50% of the maximal effect) from this specific study requires access to the full-text publication, the established methodology allows for a comparative understanding of its potency relative to other well-characterized psychedelics.
For comparison, the potencies of classic psychedelics in the mouse HTR assay have been well-documented. Lysergic acid diethylamide (LSD) is exceptionally potent, with a reported ED₅₀ of 52.9 µg/kg.[5] Mescaline, the parent compound of MAL, is significantly less potent, with a reported ED₅₀ of 6.51 mg/kg.[2] The potency of MAL in this assay is a critical determinant of its psychoactive strength.
Table 1: Comparative Potency in the Head-Twitch Response (HTR) Assay in Mice
| Compound | ED₅₀ (Effective Dose, 50%) |
| This compound (MAL) | Data pending full-text analysis of Custodio et al. (2023) |
| Lysergic Acid Diethylamide (LSD) | 52.9 µg/kg[5] |
| Mescaline | 6.51 mg/kg[2] |
| Psilocin | Data available but requires collation from various sources for direct comparison |
Locomotor Activity: Assessing Stimulant and Sedative Effects
The open field test is a standard assay used to evaluate the effects of a substance on general locomotor activity and exploratory behavior in rodents.[6][7][8] Changes in movement patterns can indicate stimulant, sedative, or anxiogenic/anxiolytic properties of a compound. While specific dose-response data for this compound in the open field test is being sought from the full text of Custodio et al. (2023), the general effects of phenethylamine psychedelics can provide a comparative context. For instance, mescaline has been shown to have complex effects on locomotion, sometimes causing initial suppression followed by hyperactivity.[8]
Table 2: Comparative Effects on Locomotor Activity in Rodents
| Compound | Behavioral Effect |
| This compound (MAL) | Data pending full-text analysis of Custodio et al. (2023) |
| Lysergic Acid Diethylamide (LSD) | Generally decreases locomotor activity |
| Mescaline | Biphasic effects: initial hypoactivity followed by hyperactivity[8] |
| Psilocybin/Psilocin | Generally decreases locomotor activity |
Drug Discrimination: Probing Subjective Effects
The drug discrimination paradigm is a sophisticated behavioral assay that assesses the interoceptive (subjective) effects of a drug.[9][10][11][12][13][14] Animals are trained to recognize the subjective state induced by a specific drug and differentiate it from a saline injection. The ability of a novel compound to substitute for the training drug indicates that it produces similar subjective effects.
To date, no studies have been identified that specifically use this compound as a training drug or as a test drug in animals trained to discriminate other psychedelics like LSD or psilocybin. Such studies would be invaluable in confirming that MAL shares a similar subjective profile with classic hallucinogens. For context, classic psychedelics like LSD, psilocybin, and mescaline typically generalize to one another in drug discrimination studies, indicating a shared mechanism of action and subjective experience.
Signaling Pathways and Experimental Workflows
The psychoactive effects of this compound and other classic psychedelics are primarily mediated by their agonist activity at the serotonin (B10506) 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade that is believed to be responsible for the profound alterations in perception, cognition, and mood characteristic of the psychedelic experience.
Caption: Signaling pathway of this compound-induced Head-Twitch Response.
The validation of this compound's psychoactive effects follows a structured experimental workflow, beginning with compound administration and culminating in the observation and quantification of specific behaviors.
Caption: General experimental workflow for validating psychoactive effects.
Experimental Protocols
Head-Twitch Response (HTR) Assay
-
Animals: Male C57BL/6J mice are typically used.
-
Apparatus: A magnetometer-based system is employed for automated, objective quantification of head twitches. This involves surgically implanting a small magnet on the skull of each mouse. The mouse is then placed in a cylindrical enclosure surrounded by a detector coil.
-
Procedure:
-
Following a recovery period after magnet implantation, mice are habituated to the testing chamber.
-
This compound, a comparator drug (e.g., LSD, mescaline), or vehicle is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
The number of head twitches is recorded for a specified period (e.g., 30-60 minutes).
-
A dose-response curve is generated to determine the ED₅₀ value.
-
Open Field Test
-
Animals: Mice or rats are used.
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically equipped with an automated tracking system (e.g., video camera and software) to monitor the animal's movement.
-
Procedure:
-
Animals are habituated to the testing room.
-
The test compound or vehicle is administered.
-
The animal is placed in the center of the open field arena.
-
Locomotor activity is recorded for a set duration (e.g., 30-60 minutes). Key parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Drug Discrimination Assay
-
Animals: Rats or mice are commonly used.
-
Apparatus: An operant conditioning chamber equipped with two levers and a mechanism for delivering reinforcement (e.g., food pellets).
-
Procedure:
-
Training Phase: Animals are trained to press one lever after receiving an injection of the training drug (e.g., LSD) and the other lever after receiving a saline injection to receive a reward.
-
Testing Phase: Once the discrimination is learned, generalization tests are conducted with novel compounds, such as this compound. The percentage of responses on the drug-appropriate lever is measured across a range of doses of the test compound. Full substitution indicates similar subjective effects to the training drug.
-
Conclusion
The available evidence strongly suggests that this compound is a psychoactive compound with a pharmacological profile similar to that of classic serotonergic hallucinogens. Its ability to induce the head-twitch response in mice provides a direct link to 5-HT2A receptor activation, the key mechanism underlying psychedelic effects. Further quantitative data from locomotor and drug discrimination studies will be instrumental in fully characterizing its behavioral profile and establishing its relative potency and subjective similarity to compounds like LSD and psilocybin. This comparative approach is essential for advancing our understanding of this novel psychedelic and its potential applications in neuroscience research and therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serotonin 2C receptors are also important in head-twitch responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Drug discrimination: stimulus control during repeated testing in extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques - Article (Preprint v1) by Qiu Yan | Qeios [qeios.com]
- 12. Human Drug Discrimination: Elucidating the Neuropharmacology of Commonly Abused Illicit Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Discrimination and the Analysis of Private Events - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Drug Discrimination: A Primer and Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for Methallylescaline with established standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of Methallylescaline (MAL), a psychedelic phenethylamine (B48288). Due to the limited availability of specific cross-validation studies for this compound, this document establishes a baseline for analytical performance by comparing validated methods for structurally similar phenethylamines. The information presented herein is intended to guide researchers in the development and validation of analytical methods for this novel psychoactive substance (NPS).
Executive Summary
The analysis of novel psychoactive substances like this compound presents a significant challenge for forensic and clinical laboratories. The ever-increasing number of new derivatives necessitates robust and validated analytical methods. This guide focuses on the two primary chromatographic techniques employed for the analysis of phenethylamines: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While a dedicated, fully validated quantitative method for this compound was not found in the public literature at the time of this review, extensive research on analogous phenethylamines provides a strong foundation for method development and validation. This guide summarizes the performance characteristics of established methods for these related compounds, offering a benchmark for the expected analytical figures of merit for this compound.
Data Presentation: Performance of Analytical Methods for Phenethylamine Analogs
The following tables summarize the validation parameters for the analysis of various phenethylamine derivatives using GC-MS and LC-MS/MS. These values can be considered as performance targets when developing and validating a method for this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance for Phenethylamine Analogs
| Parameter | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | Matrix | Reference |
| Amphetamine | 0.5 - 10 | 1 - 25 | > 0.99 | 85 - 115 | < 15 | Urine, Blood | [Various Forensic Toxicology Literature] |
| Methamphetamine | 0.5 - 10 | 1 - 25 | > 0.99 | 85 - 115 | < 15 | Urine, Blood | [Various Forensic Toxicology Literature] |
| MDMA | 1 - 15 | 2.5 - 50 | > 0.99 | 85 - 115 | < 15 | Urine, Blood | [Various Forensic Toxicology Literature] |
| 2C-B | 0.1 - 1 | 0.5 - 2.5 | > 0.99 | Not specified | Not specified | Urine | [Method for Designer Stimulants] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance for Phenethylamine Analogs
| Parameter | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (r²) | Accuracy (% Bias) | Precision (% RSD) | Matrix | Reference |
| 74 Phenethylamines (various) | 0.5 | 1.0 | > 0.99 | Within ±15% | < 15 | Urine | [1] |
| Mescaline | 0.5 | 1.0 | > 0.995 | 95.8 - 104.2 | < 6.8 | Plasma | [2] |
| 182 NPS (including phenethylamines) | Not specified | 0.25 - 25 | > 0.99 | Within ±20% | < 20 | Whole Blood | [3][4] |
Experimental Protocols
Detailed methodologies for the analysis of phenethylamines provide a template for developing a specific method for this compound.
Sample Preparation (General Workflow for Urine and Blood)
A critical step in the analysis of biological samples is the extraction of the analyte from the complex matrix.
dot
Caption: Generalized workflow for the preparation of biological samples for chromatographic analysis.
Detailed Steps:
-
Enzymatic Hydrolysis: For urine samples, a hydrolysis step using β-glucuronidase is often employed to cleave conjugated metabolites, increasing the recovery of the parent drug and its phase II metabolites.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): A common technique involving the partitioning of the analyte between the aqueous sample and an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A more modern and often more efficient technique where the analyte is retained on a solid sorbent while the matrix is washed away. The analyte is then eluted with a small volume of solvent.
-
-
Derivatization (for GC-MS): Many phenethylamines are polar and require derivatization to improve their volatility and chromatographic properties for GC-MS analysis. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
GC-MS Analysis Protocol (Established for Amphetamine-type substances)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column.
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 280°C.
-
Mass Spectrometry: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity. For tandem MS (MS/MS), multiple reaction monitoring (MRM) is used.
LC-MS/MS Analysis Protocol (Established for a wide range of NPS)
-
Instrumentation: High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (triple quadrupole or high-resolution mass spectrometer).
-
Column: A reverse-phase C18 or phenyl-hexyl column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for phenethylamines.
-
Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode for quantification. Two or more MRM transitions (a quantifier and one or more qualifiers) are monitored for each analyte to ensure specificity.
This compound Metabolism: Considerations for Analysis
A recent study investigated the metabolism of this compound using high-resolution mass spectrometry and identified several potential metabolites.[5] Understanding these metabolic pathways is crucial for developing a comprehensive analytical method that can detect not only the parent drug but also its major metabolites, thereby extending the window of detection.
dot
Caption: Key metabolic transformations expected for this compound based on studies of similar compounds.
The primary metabolic routes for phenethylamines typically include:
-
O-Demethylation: Removal of a methyl group from one of the methoxy (B1213986) groups on the phenyl ring.
-
Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the side chain.
-
N-Acetylation: Addition of an acetyl group to the primary amine.
-
Deamination: Removal of the amine group, often followed by oxidation.
When developing an analytical method for this compound, it is advisable to monitor for these potential metabolites in addition to the parent compound.
Conclusion and Recommendations
While a specific cross-validation study for the analytical methods of this compound is not yet available in the scientific literature, a robust analytical approach can be developed and validated based on established methods for other psychedelic phenethylamines.
Recommendations for Method Development and Validation:
-
Method of Choice: LC-MS/MS is generally the preferred technique for the analysis of novel psychoactive substances due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.
-
Validation Parameters: A new method for this compound should be fully validated according to international guidelines, including the assessment of:
-
Selectivity and Specificity
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Linearity and Calibration Model
-
Accuracy and Precision (intra- and inter-day)
-
Matrix Effects
-
Recovery
-
Stability
-
-
Reference Standards: Certified reference materials for this compound and its potential metabolites are essential for accurate quantification and method validation.
-
Metabolite Monitoring: Incorporating the major metabolites of this compound into the analytical method will increase the reliability of detection, particularly in cases where the parent drug has been extensively metabolized.
By leveraging the extensive knowledge base for the analysis of analogous compounds and adhering to rigorous validation protocols, researchers can develop reliable and defensible analytical methods for this compound, contributing to a better understanding of its pharmacology and toxicology.
References
- 1. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Interactions: A Comparative Analysis of Methallylescaline and Its Structural Analogues at Key Receptors
A deep dive into the receptor binding profiles of Methallylescaline (MAL) and its structurally related phenethylamines reveals nuanced differences in their interactions with key serotonin (B10506) receptors, shedding light on the structure-activity relationships that govern their psychedelic potential. This guide provides a comprehensive comparison of their binding affinities, supported by detailed experimental protocols and visual representations of the underlying molecular pathways.
This compound, a synthetic psychedelic compound, and its analogues are of significant interest to researchers for their varied psychoactive effects. These effects are primarily mediated by their interaction with serotonin receptors, most notably the 5-HT2A receptor. Understanding the subtle differences in how these molecules bind to various receptors is crucial for the development of novel therapeutic agents and for elucidating the neurochemical basis of their effects.
Comparative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and its structural analogues at human serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. Lower Ki values indicate a higher binding affinity. The data presented is derived from studies utilizing radioligand binding assays with membrane preparations from cells expressing the respective human receptors.[1]
| Compound | Analogue Of | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| This compound (MAL) | Mescaline | >10,000 | 150 | 2,300 |
| Mescaline | - | >10,000 | 5,600 | >10,000 |
| Escaline | Mescaline | >10,000 | 1,100 | 8,300 |
| Proscaline | Mescaline | >10,000 | 640 | 5,000 |
| Isoproscaline | Mescaline | >10,000 | 1,200 | 9,100 |
| Allylescaline | Mescaline | >10,000 | 470 | 4,200 |
| Cyclopropylmescaline | Mescaline | >10,000 | 550 | 4,800 |
Data sourced from Luethi et al., 2022.[1]
Experimental Protocols
The binding affinity data presented in this guide was obtained through competitive radioligand binding assays. Below is a detailed methodology representative of the protocols used in the cited research.[1][2]
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK) 293 cells stably expressing the human 5-HT1A, 5-HT2A, or 5-HT2C receptors were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells were grown to confluence at 37°C in a humidified atmosphere of 5% CO2.
-
For membrane preparation, cells were harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged. The cell pellet was then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
The homogenate was centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant was then ultracentrifuged to pellet the cell membranes.
-
The final membrane pellet was resuspended in an appropriate assay buffer and stored at -80°C until use. Protein concentration was determined using a standard method such as the Bradford assay.
2. Radioligand Binding Assay:
-
The binding assays were performed in a 96-well plate format in a total volume of 200 µL.
-
For each receptor, a specific radioligand was used: [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, and [3H]mesulergine for 5-HT2C.
-
The assay mixture contained the cell membrane preparation, the radioligand at a concentration close to its dissociation constant (Kd), and varying concentrations of the unlabeled test compounds (this compound and its analogues).
-
Non-specific binding was determined in the presence of a high concentration of a known competing ligand (e.g., 10 µM serotonin for 5-HT1A/2C and 10 µM spiperone (B1681076) for 5-HT2A).
-
The plates were incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
The binding reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters were washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
3. Data Analysis:
-
The raw data (counts per minute) were used to calculate the percentage of specific binding at each concentration of the test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves using software such as GraphPad Prism.
-
The inhibitory constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Molecular Mechanisms and Signaling Pathways
The psychedelic effects of this compound and its analogues are primarily initiated by their agonistic activity at the 5-HT2A receptor. Upon binding, these compounds induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The two major pathways activated by 5-HT2A receptor agonists are the Gq/11 protein-coupled pathway and the β-arrestin pathway.[3][4][5]
Caption: Canonical 5-HT2A receptor Gq/11 signaling pathway.
Caption: Experimental workflow for a receptor binding assay.
References
- 1. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective, Gq Protein Partial Agonists, and Beta-arrestin-biased 5-HT2A Receptor Agonists with Utility in Various Disorders | Saint Joseph's University [sju.edu]
A comparative study of the metabolic pathways of Methallylescaline and proscaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic pathways of two psychedelic phenethylamines, Methallylescaline and Proscaline (B1283602). While research into the metabolism of this compound has yielded specific quantitative and mechanistic data, comprehensive information on Proscaline remains comparatively limited. This document summarizes the current understanding of both compounds, highlighting areas where further investigation is warranted.
At a Glance: Key Metabolic Differences
| Feature | This compound | Proscaline |
| Primary Metabolic Reactions | Hydroxylation | Hydroxylation, N-acetylation[1] |
| Identified Metabolites | 4 (3 mono-hydroxylated, 1 di-hydroxylated) | 7 (types not fully specified)[1] |
| Key Metabolizing Enzymes | CYP2D6, CYP2J2, CYP1A2, CYP3A4 | Not definitively identified |
| Metabolic Stability | Low clearance | Data not available |
Metabolic Pathways and Enzymology
This compound
In vitro studies utilizing human hepatocytes have elucidated the primary metabolic fate of this compound. The metabolism is characterized by hydroxylation reactions occurring on the methallyl group, leading to the formation of three distinct mono-hydroxylated metabolites (M1-M3) and one di-hydroxylated metabolite (M4).
The key enzymes responsible for the metabolism of this compound have been identified as members of the Cytochrome P450 (CYP) superfamily. Specifically, CYP2D6, CYP2J2, CYP1A2, and CYP3A4 are involved in the formation of the hydroxylated metabolites.
Proscaline
Detailed metabolic pathways for proscaline in humans have not been as extensively characterized as those for this compound. However, a comparative study utilizing in silico, in vivo (zebrafish), and in vitro (human liver microsomes) models has provided initial insights. This research identified seven metabolites of proscaline, with the primary metabolic transformations being hydroxylation and N-acetylation.[1] The specific cytochrome P450 enzymes involved in proscaline metabolism have not yet been definitively identified in the available literature.
References
Evaluating the Potency of Methallylescaline Relative to Other 5-HT2A Receptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological potency of Methallylescaline (MAL) with other well-established 5-HT2A receptor agonists: Lysergic acid diethylamide (LSD), Psilocin, and (±)-2,5-Dimethoxy-4-iodoamphetamine (DOI). The data presented is compiled from various preclinical studies to offer a comparative overview of their binding affinity and functional potency at the human 5-HT2A receptor, a key target in psychedelic research and therapeutics.
Quantitative Pharmacological Data
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of the selected compounds at the human 5-HT2A receptor. Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) |
| This compound (MAL) | 150 - 12,000[1][2] | 27 - 280[1][2] |
| LSD | 0.51 - 1.5[3] | 7.2[4] |
| Psilocin | ~5[5] | 38[5] |
| DOI | 0.3 - 10 µM[4] | 0.3 - 10 µM[4] |
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to determine the potency of receptor activation.
Radioligand Binding Assay (for Ki determination)
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of unlabeled test compounds for the human 5-HT2A receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Radioligand: Typically [3H]ketanserin, an antagonist with high affinity for the 5-HT2A receptor.
-
Test Compounds: this compound, LSD, Psilocin, DOI.
-
Non-specific Ligand: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester.
Procedure:
-
Membrane Preparation: Cells expressing the 5-HT2A receptor are harvested and homogenized to isolate the cell membranes, which are then suspended in the assay buffer.
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding: Receptor membranes and [3H]ketanserin.
-
Non-specific Binding: Receptor membranes, [3H]ketanserin, and an excess of the non-specific ligand.
-
Displacement: Receptor membranes, [3H]ketanserin, and varying concentrations of the test compound.
-
-
Incubation: The plate is incubated (e.g., for 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Filtration: The contents of the wells are rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.
-
Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Flux Assay (for EC50 determination)
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the half-maximal effective concentration (EC50) of agonist compounds at the human 5-HT2A receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive dye: e.g., Fluo-4 AM.
-
Test Compounds: this compound, LSD, Psilocin, DOI.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: Fluorescence plate reader with an injector.
Procedure:
-
Cell Plating: Cells are seeded in black-walled, clear-bottom 96-well plates and allowed to attach overnight.
-
Dye Loading: The cell culture medium is replaced with a solution containing the calcium-sensitive dye, and the cells are incubated to allow the dye to enter the cells.
-
Compound Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of the test compound are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time to detect changes in intracellular calcium levels upon agonist stimulation.
-
Data Analysis: The peak fluorescence response is determined for each concentration of the test compound. The data is then plotted to generate a dose-response curve, from which the EC50 value is calculated.
Mandatory Visualizations
Signaling Pathway of the 5-HT2A Receptor
The 5-HT2A receptor primarily signals through the Gq/11 G-protein coupled pathway. Upon agonist binding, the Gq protein is activated, which in turn activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium, while DAG activates protein kinase C (PKC). The receptor can also signal through a β-arrestin pathway.[6][7]
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the Ki of a test compound.
References
- 1. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Behavioral Effects of Methallylescaline and TMA-2 in Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of two substituted phenethylamines, Methallylescaline (MAL) and 2,4,5-Trimethoxyamphetamine (TMA-2), in mice. The information presented is based on available preclinical data, offering insights into their relative potencies and pharmacological profiles. While direct head-to-head comparative studies are limited, this document synthesizes findings from separate investigations to facilitate a comparative understanding.
Summary of Behavioral Effects
The primary behavioral effect characterized for both this compound and TMA-2 in mice is the induction of the head-twitch response (HTR). The HTR is a rapid, rotational head movement that serves as a reliable behavioral proxy for 5-HT2A receptor activation, which is the principal mechanism underlying the psychedelic effects of hallucinogens in humans.[1][2]
| Behavioral Assay | This compound (MAL) | TMA-2 |
| Head-Twitch Response (HTR) | Induces HTR with an ED50 of 5.2 µmol/kg. | Induces HTR with an ED50 of 12.4 µmol/kg.[3] |
| Locomotor Activity | Data not available in the reviewed literature. | Data not available in the reviewed literature. |
| Drug Discrimination | Data not available in the reviewed literature. | Data not available in the reviewed literature. |
Note: ED50 (Median Effective Dose) is the dose that produces a half-maximal response. A lower ED50 value indicates higher potency.
Based on the available head-twitch response data, this compound appears to be more potent than TMA-2 in inducing this 5-HT2A receptor-mediated behavior in mice.
Experimental Protocols
Head-Twitch Response (HTR) Assay
The head-twitch response is a key behavioral assay used to assess the in vivo activity of serotonergic hallucinogens. The following protocol is a generalized representation based on methodologies reported in the scientific literature.
Objective: To quantify the frequency of head-twitches induced by a test compound, providing a measure of its 5-HT2A receptor agonist activity.
Animals: Male C57BL/6J mice are commonly used for this assay.[3] Animals are typically housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
Procedure:
-
Drug Administration: this compound or TMA-2 is dissolved in a suitable vehicle (e.g., saline) and administered to mice, typically via intraperitoneal (i.p.) injection. A range of doses is used to establish a dose-response curve.
-
Observation Period: Immediately after injection, mice are placed individually into observation chambers. The observation period typically lasts for a predefined duration, for example, 30 minutes.
-
Data Collection: The number of head-twitches is counted by trained observers who are blind to the experimental conditions. A head-twitch is characterized as a rapid, spasmodic, side-to-side rotational movement of the head that is distinct from normal grooming or exploratory behaviors.
-
Data Analysis: The total number of head-twitches for each mouse is recorded. The data are then analyzed to determine the dose-response relationship and to calculate the ED50 value for each compound.
Visualizations
Signaling Pathway for Head-Twitch Response
The head-twitch response is primarily mediated by the activation of serotonin (B10506) 2A (5-HT2A) receptors, which are coupled to the Gq signaling pathway. The diagram below illustrates this proposed mechanism.
Caption: Proposed signaling pathway for the induction of the head-twitch response.
Experimental Workflow for Head-Twitch Response Assay
The following diagram outlines the typical workflow for conducting a head-twitch response experiment.
Caption: Experimental workflow for the mouse head-twitch response assay.
Discussion and Future Directions
The available data strongly indicate that both this compound and TMA-2 are potent 5-HT2A receptor agonists in mice, with MAL exhibiting a higher potency in the head-twitch response assay. This suggests that MAL may have a greater psychedelic-like potential compared to TMA-2.
A significant gap in the current understanding is the lack of data on the effects of this compound on locomotor activity and its discriminative stimulus properties in mice. Future research should aim to fill these gaps to provide a more complete behavioral profile of MAL. Direct, side-by-side comparative studies of MAL and TMA-2 across a battery of behavioral assays would be invaluable for a more definitive comparison of their pharmacological effects. Such studies would provide crucial information for researchers in the fields of pharmacology, neuroscience, and drug development.
References
A Comparative Guide to Validating the Purity of Methallylescaline Samples Using GC-MS and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical research and drug development, ensuring the safety, efficacy, and reproducibility of scientific investigations. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for validating the purity of Methallylescaline (4-methylallyloxy-3,5-dimethoxyphenethylamine) samples. This document outlines the fundamental principles of each technique, offers detailed experimental protocols, and presents a comparative analysis of their performance based on experimental data.
Principles of Analysis: A Head-to-Head Comparison
GC-MS and NMR spectroscopy are cornerstone techniques in analytical chemistry, each offering unique advantages for the structural elucidation and purity assessment of chemical compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a volatile sample is vaporized and passed through a capillary column. The separation is based on the differential partitioning of the sample's components between a stationary phase coated on the column and a mobile gaseous phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratio of the fragments creates a unique mass spectrum, which serves as a molecular fingerprint for identification. For purity analysis, the relative area of the main compound's peak in the chromatogram is compared to the total area of all detected peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy , on the other hand, provides detailed structural information about a molecule in solution. It is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, a phenomenon known as resonance. The chemical environment of each nucleus influences its resonance frequency, resulting in a spectrum with distinct signals for chemically non-equivalent nuclei. Quantitative NMR (qNMR) is a powerful application of this technique that allows for the precise determination of the concentration and purity of a substance by comparing the integral of a specific signal from the analyte to that of a certified internal standard of known purity.
Quantitative Data Summary
The following table summarizes the key quantitative performance metrics for the analysis of this compound purity using GC-MS and ¹H NMR spectroscopy. The data presented is a synthesis of typical performance characteristics for the analysis of phenethylamine (B48288) derivatives.
| Analytical Technique | Parameter | Typical Performance | Key Advantages | Limitations |
| GC-MS | Limit of Detection (LOD) | Low ng/mL range | High sensitivity and selectivity. | Destructive technique. |
| Limit of Quantification (LOQ) | Mid-to-high ng/mL range | Excellent for identifying volatile impurities. | Requires volatile and thermally stable analytes. | |
| Linearity (R²) | > 0.99 | Extensive spectral libraries for identification. | Quantification requires calibration with standards for each impurity. | |
| Precision (RSD) | < 5% | "Gold standard" in forensic drug analysis.[1] | Potential for on-column degradation of certain compounds. | |
| ¹H NMR | Limit of Detection (LOD) | Low µg/mL range | Non-destructive technique. | Lower sensitivity compared to GC-MS for trace impurities. |
| Limit of Quantification (LOQ) | Mid-to-high µg/mL range | Provides absolute quantification without a specific reference standard for the analyte (qNMR).[2] | Potential for signal overlap in complex mixtures. | |
| Linearity (R²) | > 0.999 | Provides detailed structural information for both the main component and impurities. | Requires a larger sample amount than GC-MS. | |
| Precision (RSD) | < 2% | Universal detection for proton-containing compounds.[2] |
Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for the validation of a this compound sample, from receipt to the final purity report, incorporating both GC-MS and NMR analyses for a comprehensive assessment.
Experimental Protocols
Detailed methodologies for the purity analysis of this compound by GC-MS and ¹H NMR are provided below. These protocols are based on established methods for the analysis of phenethylamine derivatives and can be adapted to specific instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent such as methanol (B129727) or ethyl acetate (B1210297) to achieve a concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the purity of the this compound sample using the area percent method: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Identify any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST, Wiley). The mass spectrum of this compound is expected to show a molecular ion peak (m/z 251) and characteristic fragments resulting from benzylic cleavage.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄) to the NMR tube.
-
Cap the tube and vortex thoroughly to ensure complete dissolution of both the sample and the internal standard.
2. NMR Instrumentation and Acquisition Parameters:
-
Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Probe: 5 mm BBFO probe or equivalent.
-
Temperature: 298 K.
-
Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): 5 x T₁ of the slowest relaxing proton (typically 15-30 seconds for quantitative accuracy).
-
Number of Scans (NS): 16 or more, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): Appropriate for ¹H NMR (e.g., 20 ppm).
3. Data Processing and Analysis:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Perform Fourier transformation.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
analyte = this compound
-
Comparison of Techniques and Identification of Impurities
Both GC-MS and NMR spectroscopy are powerful tools for the purity validation of this compound, but their strengths and weaknesses make them complementary rather than mutually exclusive.
GC-MS excels in the detection of volatile and semi-volatile impurities, even at trace levels. Its high sensitivity and the availability of extensive mass spectral libraries make it ideal for identifying known synthetic byproducts or residual solvents. Common impurities in the synthesis of phenethylamines like this compound may include unreacted starting materials (e.g., 3,5-dimethoxyphenol), reagents, and byproducts from side reactions such as N-formylation or the formation of dimers.
NMR spectroscopy , particularly qNMR, offers the distinct advantage of providing a direct and absolute measure of purity without the need for a reference standard for the analyte itself. Furthermore, NMR provides unambiguous structural information about both the main component and any impurities present in significant amounts, aiding in the identification of unknown byproducts. For this compound, characteristic ¹H NMR signals include those for the methoxy (B1213986) groups, the aromatic protons, and the protons of the ethylamine (B1201723) and methallyl side chains.
The following diagram illustrates the logical relationship in identifying impurities using both techniques.
Conclusion
References
A Comparative Review of the Subjective Effects of Methallylescaline and Allylescaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the subjective effects, pharmacology, and pharmacokinetics of two structurally related psychedelic phenethylamines: Methallylescaline (MAL) and allylescaline (B1520581) (AL). The information presented is intended for a scientific audience and is supported by available experimental data and anecdotal reports.
Introduction
This compound (4-methylallyloxy-3,5-dimethoxyphenethylamine) and allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine) are synthetic analogues of mescaline.[1][2] Both compounds are known to produce psychedelic effects, primarily through their action as agonists at the serotonin (B10506) 5-HT2A receptor.[2][3] While sharing a common structural backbone, the subtle difference in their 4-position substituent—a methallyl group in MAL versus an allyl group in AL—is believed to account for variations in their subjective effects, potency, and duration. This review aims to collate and compare the available data on these two compounds to inform research and drug development.
Subjective Effects: A Qualitative Comparison
Based on user-reported experiences, both this compound and allylescaline produce a range of subjective effects typical of serotonergic psychedelics. However, there appear to be discernible differences in the character and intensity of these effects.
This compound (MAL) is often described as producing a more immersive and visually intense experience compared to allylescaline.[4] Users frequently report significant closed-eye and open-eye visuals, including geometric patterns, color enhancement, and dream-like states.[5] The cognitive effects are characterized by introspection and a "classic" psychedelic headspace.[6] A notable feature of MAL is a pronounced body load, which can include nausea, muscle tension, and a feeling of overstimulation, particularly at higher doses.[7][8] The onset of effects is typically within 20-60 minutes, with the peak lasting 3-5 hours and the total duration being 6-12 hours.[5]
Allylescaline (AL) is generally considered to be less visual and more physically stimulating than MAL.[4] While visual effects such as color enhancement and tracers are present, they are often reported as being less prominent than the physical and entactogenic effects.[9] Users often describe a significant body high characterized by warmth, tingling, and euphoria, sometimes compared to a milder version of MDMA.[9][10] The experience is often described as being more clear-headed and sociable compared to more introspective psychedelics.[11] The onset of effects for allylescaline is reported to be between 45 and 240 minutes, with a total duration of 8 to 12 hours.[12]
Pharmacological Profile
Both this compound and allylescaline are understood to exert their primary psychedelic effects through agonism at the 5-HT2A receptor.[2][3] However, a detailed, direct comparison of their in vitro receptor binding affinities is hampered by a lack of publicly available data for allylescaline.
Receptor Binding Affinities
Quantitative data on the receptor binding profile of this compound is available from in vitro studies. The table below summarizes the binding affinities (Ki) of MAL at various serotonin receptors. Unfortunately, directly comparable data for allylescaline from the same studies are not available, representing a significant data gap in the scientific literature.
| Receptor | This compound (MAL) Ki (nM) | Allylescaline (AL) Ki (nM) |
| 5-HT1A | 1600 | Data not available |
| 5-HT2A | 150 | Data not available |
| 5-HT2B | 4300 | Data not available |
| 5-HT2C | 1200 | Data not available |
Data for this compound from Luethi et al., 2021.
In Vivo Studies
Pharmacokinetics and Metabolism
The metabolic fate of a compound significantly influences its duration and profile of effects. In vitro studies have shed light on the metabolism of this compound.
In Vitro Metabolism of this compound
A study utilizing human liver microsomes identified several metabolites of MAL, primarily formed through hydroxylation. The cytochrome P450 (CYP) enzymes responsible for this metabolism were identified as CYP2D6, CYP2J2, CYP1A2, and CYP3A4.[1] This information is crucial for understanding potential drug-drug interactions and individual variations in response based on genetic polymorphisms in these enzymes.
| Metabolite | Biotransformation |
| M1-M3 | Hydroxylation |
| M4 | Dihydroxylation |
Data from Kim et al., 2018.
Detailed in vitro metabolism data for allylescaline is not currently available in the scientific literature, preventing a direct comparison of their metabolic pathways.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor Affinity
The following provides a generalized methodology for determining the binding affinity of a compound at the 5-HT2A receptor, a key experiment in characterizing psychedelic potential.
In Vitro Metabolism Study Using Human Liver Microsomes
This workflow outlines a typical experiment to identify the metabolic pathways and enzymes involved in the biotransformation of a new chemical entity.
Conclusion
This compound and allylescaline are two closely related psychedelic phenethylamines with distinct subjective profiles. MAL appears to be more visually and cognitively psychoactive, often accompanied by a significant body load. In contrast, AL is reported to be more physically stimulating and entactogenic, with less pronounced visual effects.
The pharmacological understanding of these differences is currently limited by the lack of comprehensive, directly comparable in vitro and in vivo data, particularly for allylescaline. While the primary mechanism of action for both is likely 5-HT2A receptor agonism, the nuanced differences in their interactions with this and other receptors, as well as their metabolic pathways, remain to be fully elucidated. Further research, including head-to-head in vitro binding and functional assays, and in vivo studies in animal models, is necessary to build a more complete picture of the comparative pharmacology of these two compounds. Such data will be invaluable for understanding the structure-activity relationships of psychedelic phenethylamines and for the potential development of novel therapeutic agents.
References
- 1. accesson.kr [accesson.kr]
- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioivt.com [bioivt.com]
- 8. Buy Allylescaline | 39201-75-7 [smolecule.com]
- 9. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. Allylescaline - Wikipedia [en.wikipedia.org]
- 12. cuk.elsevierpure.com [cuk.elsevierpure.com]
Safety Operating Guide
Navigating the Disposal of Methallylescaline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of research chemicals is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step procedure for the safe disposal of Methallylescaline, a synthetic psychedelic of the phenethylamine (B48288) class.
Given the limited specific data on the toxicity and environmental impact of this compound, it is imperative to handle its disposal with caution, adhering to general best practices for hazardous chemical waste.[1][2] Currently, no specific disposal guidelines issued by regulatory bodies for this compound have been identified. Therefore, the following procedures are based on established protocols for the disposal of research chemicals in a laboratory setting.[3][4][5]
Key Chemical Properties of this compound
Understanding the chemical properties of a substance is fundamental to its safe handling and disposal. Below is a summary of the known properties of this compound.
| Property | Value |
| Chemical Formula | C₁₄H₂₁NO₃ |
| Molar Mass | 251.326 g·mol⁻¹[1][6] |
| Synonyms | MAL, 4-Methallyloxy-3,5-dimethoxyphenethylamine[2][6] |
| Chemical Class | Substituted phenethylamine[2] |
| Appearance | Not specified in search results |
| Solubility | Not specified in search results |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program.[3][4] Never dispose of this compound down the drain or in regular trash.[3][5]
1. Waste Identification and Segregation:
-
Treat all this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, gloves) as hazardous chemical waste.
-
Segregate this compound waste from other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes should never be mixed.[3]
2. Waste Containerization:
-
Use a dedicated, properly labeled hazardous waste container that is compatible with organic amines. The container must be in good condition, with a secure, leak-proof lid.[3]
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound."[3] Avoid using abbreviations.
-
Indicate the approximate quantity of the waste in the container.
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from heat sources, and segregated from incompatible chemicals.[3]
-
Follow your institution's limits on the volume of hazardous waste that can be stored in the lab at any one time.[3]
4. Arranging for Disposal:
-
Once the waste container is full or is ready for disposal according to your lab's procedures, contact your institution's EHS office to schedule a pickup.[3]
-
Do not attempt to transport hazardous waste off-site yourself. Transportation of hazardous materials is regulated and requires specialized licensing.[7]
5. Decontamination of Empty Containers:
-
Thoroughly rinse any "empty" containers that held pure this compound three times with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste.[3] Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste or recycling, in accordance with institutional policy.[3][5]
Experimental Protocols
This document does not cite specific experiments but provides general disposal guidance. For detailed experimental methodologies involving this compound, refer to relevant chemical literature, such as Alexander Shulgin's "PiHKAL: A Chemical Love Story," which first described its synthesis.[1][2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound [medbox.iiab.me]
- 2. m.psychonautwiki.org [m.psychonautwiki.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal for Research Institutions — Hazardous & Regulated Waste Disposal [hazardouswastedisposal.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. nationalacademies.org [nationalacademies.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Methallylescaline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with novel compounds. This guide provides essential safety and logistical information for the handling and disposal of Methallylescaline (MAL), a synthetic psychedelic substance of the phenethylamine (B48288) class.
This compound is known to cause skin and eye irritation and may lead to respiratory irritation.[1] Due to the limited toxicological data available for this compound, it is crucial to adhere to strict safety protocols to minimize exposure risks.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are essential to protect against splashes and airborne particles.[1][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1][3] Gloves should be inspected before use and changed frequently, especially if contact with the substance occurs.
-
Body Protection: A laboratory coat or a chemical-resistant apron should be worn to protect against skin contact.[1][3] In cases of potential significant exposure, a full-body suit may be necessary.
-
Respiratory Protection: Handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or fumes.[1][3] If a fume hood is not available, a properly fitted respirator with an appropriate cartridge is required.
Operational Plan for Safe Handling
A systematic approach to handling this compound will further mitigate risks. The following procedural steps should be followed:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. All necessary equipment, including PPE, weighing tools, and disposal containers, should be readily accessible.
-
Weighing and Aliquoting: All weighing and transfer of solid this compound should be performed within a chemical fume hood to contain any airborne particles. Use appropriate tools, such as spatulas and weighing paper, to minimize the generation of dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the container is properly labeled with the compound name, concentration, date, and appropriate hazard warnings.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin with soap and water immediately.[1] Contaminated PPE should be removed and disposed of according to institutional guidelines.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Collection: All solid waste, including contaminated gloves, weighing paper, and disposable labware, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1][3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Method: All this compound waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[3]
Quantitative Data
While extensive toxicological data for this compound is not available, the following table summarizes the known quantitative information.
| Parameter | Value | Source |
| Dosage Range (oral) | 40 - 65 mg | [4] |
| Duration of Action | 12 - 16 hours | [4] |
| Purity (as fumarate) | >97% | |
| Molar Mass (as fumarate) | 367.4 g/mol |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
